molecular formula C2H4O5S B094344 Sulfoacetic acid CAS No. 123-43-3

Sulfoacetic acid

Katalognummer: B094344
CAS-Nummer: 123-43-3
Molekulargewicht: 140.12 g/mol
InChI-Schlüssel: AGGIJOLULBJGTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfoacetic acid, and its conjugate base sulfoacetate, serves as a critical compound in microbiological and environmental research, particularly for investigating bacterial sulfur metabolism in anaerobic environments. Studies have identified its role as a terminal electron acceptor for sulfite-reducing bacteria like Bilophila wadsworthia , a common pathobiont in the human gut microbiome . The enzymatic pathway for its degradation has been elucidated, involving activation to sulfoacetyl-CoA by a specific ADP-forming sulfoacetate-CoA ligase (SauCD), followed by its reduction to sulfoacetaldehyde . Research into these pathways provides valuable insights into the microbial recycling of sulfonates in anaerobic ecosystems and the production of hydrogen sulfide (H₂S), which is implicated in inflammatory conditions and colorectal cancer . Furthermore, sulfoacetate is a known degradation product of widespread natural products like the plant sulfolipid sulfoquinovose and the osmolyte taurine, making it a key intermediate in the global sulfur cycle . Its study helps researchers understand the breakdown of anthropogenic surfactants and the metabolic capabilities of diverse bacteria, such as Cupriavidus necator , under aerobic conditions . This reagent is essential for probing these complex biochemical transformations.

Eigenschaften

IUPAC Name

2-sulfoacetic acid
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InChI

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7)
Source PubChem
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InChI Key

AGGIJOLULBJGTQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4O5S
Source PubChem
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DSSTOX Substance ID

DTXSID8059556
Record name Acetic acid, sulfo-
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Molecular Weight

140.12 g/mol
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Physical Description

Monohydrate: Hygroscopic solid; [Merck Index]
Record name Sulfoacetic acid
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Boiling Point

DECOMP AT BP OF 245 °C
Record name SULFOACETIC ACID
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Solubility

SOL IN WATER, & ALCOHOL; INSOL IN ETHER & CHLOROFORM /MONOHYDRATE/, SOL IN WATER, ALCOHOL, & ACETONE, INSOL IN ETHER & CHLOROFORM
Record name SULFOACETIC ACID
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CAS No.

123-43-3
Record name Sulfoacetic acid
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Record name Acetic acid, 2-sulfo-
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Record name Acetic acid, sulfo-
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Record name Sulphoacetic acid
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Record name SULFOACETIC ACID
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Record name SULFOACETIC ACID
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Melting Point

84 °C
Record name SULFOACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for sulfoacetic acid (2-sulfoacetic acid), a versatile organic compound utilized in pharmaceuticals, surfactants, and various industrial applications. This document details the core synthetic routes, providing experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Methodologies

This compound can be synthesized through several distinct chemical pathways. The most prominent and established methods include:

  • Nucleophilic Substitution of Chloroacetic Acid with Sulfites: A classic and widely cited method.

  • Direct Sulfonation of Acetic Acid: Involving the use of potent sulfonating agents.

  • Reaction of Ketene (B1206846) with Sulfur Trioxide: A route that proceeds via a cyclic anhydride (B1165640) intermediate.

  • Oxidation of Thioacetic Acid Derivatives: A less common but viable oxidative approach.

Each of these methods offers unique advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product. The following sections provide a detailed examination of each of these synthetic routes.

Synthesis via Nucleophilic Substitution of Chloroacetic Acid

This method, pioneered by Strecker and Stillich, remains a cornerstone for the laboratory-scale synthesis of this compound. The reaction proceeds via a nucleophilic substitution of the chlorine atom in chloroacetic acid by a sulfite (B76179) salt, typically sodium sulfite. The process is generally carried out in an aqueous solution under alkaline conditions. Isolation of the product often involves the precipitation of the barium salt of this compound, which is subsequently acidified to yield the free acid.[1][2]

Experimental Protocol

The following protocol is based on the method described by Stillich for the preparation of barium sulfoacetate, followed by its conversion to this compound.[2]

Step 1: Preparation of Barium Sulfoacetate

  • A solution of chloroacetic acid in water is carefully neutralized with a solution of sodium hydroxide (B78521).

  • An aqueous solution of sodium sulfite is then added to the neutralized chloroacetic acid solution.

  • The resulting mixture is heated to approximately 98°C and maintained at this temperature for one hour.

  • Following the reaction, an excess of barium chloride is added to the solution. This results in the precipitation of the sparingly soluble barium sulfoacetate.

  • The precipitated barium sulfoacetate is collected by filtration.

  • To remove water-soluble impurities, the collected barium salt is suspended in water and boiled for approximately one hour.

  • The purified barium sulfoacetate is then isolated by filtration.

Step 2: Conversion of Barium Sulfoacetate to this compound

  • The purified barium sulfoacetate is suspended in water.

  • A stoichiometric excess of sulfuric acid is added to the suspension. This results in the precipitation of barium sulfate (B86663) and the formation of free this compound in the aqueous solution.

  • The precipitated barium sulfate is removed by filtration.

  • The filtrate, containing this compound and excess sulfuric acid, is heated to remove any dissolved sulfurous acid.

  • The concentration of the excess sulfuric acid in the filtrate is determined by potentiometric titration.

  • An equivalent amount of barium hydroxide is then added to the solution to precipitate the excess sulfuric acid as barium sulfate.

  • After filtering off the barium sulfate, the resulting solution is a relatively pure aqueous solution of this compound.

Reaction Pathway

G chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) sodium_chloroacetate Sodium Chloroacetate (ClCH₂COONa) chloroacetic_acid->sodium_chloroacetate Neutralization naoh Sodium Hydroxide (NaOH) naoh->sodium_chloroacetate sodium_sulfoacetate Sodium Sulfoacetate (NaO₃SCH₂COONa) sodium_chloroacetate->sodium_sulfoacetate Nucleophilic Substitution (98°C, 1 hr) na2so3 Sodium Sulfite (Na₂SO₃) na2so3->sodium_sulfoacetate barium_sulfoacetate Barium Sulfoacetate (Ba(O₃SCH₂COO)) sodium_sulfoacetate->barium_sulfoacetate Precipitation bacl2 Barium Chloride (BaCl₂) bacl2->barium_sulfoacetate sulfoacetic_acid This compound (HO₃SCH₂COOH) barium_sulfoacetate->sulfoacetic_acid Acidification baso4 Barium Sulfate (BaSO₄) barium_sulfoacetate->baso4 h2so4 Sulfuric Acid (H₂SO₄) h2so4->sulfoacetic_acid h2so4->baso4

Synthesis of this compound from Chloroacetic Acid.

Direct Sulfonation of Acetic Acid

The direct sulfonation of acetic acid involves the reaction of acetic acid with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃).[1][2] This method can be advantageous for large-scale production due to the direct conversion of a readily available starting material. However, the reaction can be highly exothermic and may require careful control of temperature and reagent addition to avoid side reactions and ensure safety.

Experimental Protocol (Representative)
  • Glacial acetic acid is placed in a reaction vessel equipped with a stirrer, a thermometer, and a dropping funnel. The vessel should be cooled in an ice-salt bath.

  • Fuming sulfuric acid (oleum) is added dropwise to the stirred acetic acid, maintaining the reaction temperature below a specified limit (e.g., 10-15°C) to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to ensure complete sulfonation.

  • The reaction mixture is then carefully poured onto crushed ice to quench the reaction and dilute the excess sulfuric acid.

  • Isolation of this compound from the resulting aqueous solution can be challenging and may involve techniques such as selective precipitation of its salts or chromatographic methods.

Reaction Pathway

G acetic_acid Acetic Acid (CH₃COOH) sulfoacetic_acid This compound (HO₃SCH₂COOH) acetic_acid->sulfoacetic_acid Direct Sulfonation (Controlled Temperature) oleum Fuming Sulfuric Acid (H₂SO₄·xSO₃) oleum->sulfoacetic_acid

Direct Sulfonation of Acetic Acid.

Synthesis via Ketene and Sulfur Trioxide

This method involves the reaction of ketene (CH₂=C=O) with sulfur trioxide (SO₃) to form the inner anhydride of this compound, a cyclic compound.[3] This anhydride can then be hydrolyzed to yield this compound. The reaction is typically carried out in an inert, anhydrous solvent. This route can offer high yields, with conversions reported to be in excess of 50% based on the sulfur trioxide used.[3]

Experimental Protocol (General)

The following is a general procedure based on the patented method.[3]

Step 1: Formation of the Inner Anhydride of this compound

  • Sulfur trioxide is dissolved in an anhydrous, inert solvent such as dioxane, carbon tetrachloride, or liquid sulfur dioxide in a reaction vessel maintained at a low temperature (below 50°C).

  • Ketene gas is then bubbled through the stirred solution. The reaction is exothermic and requires cooling to maintain the desired temperature.

  • The reaction is typically complete after the stoichiometric amount of ketene has been added.

Step 2: Hydrolysis to this compound

  • The reaction mixture containing the inner anhydride is carefully treated with water.

  • The hydrolysis of the anhydride yields this compound.

  • The this compound can then be isolated from the reaction mixture through appropriate work-up procedures, which may include solvent removal and purification.

Reaction Pathway

G ketene Ketene (CH₂=C=O) anhydride Inner Anhydride of This compound ketene->anhydride Cycloaddition (<50°C, Anhydrous) so3 Sulfur Trioxide (SO₃) so3->anhydride sulfoacetic_acid This compound (HO₃SCH₂COOH) anhydride->sulfoacetic_acid Hydrolysis h2o Water (H₂O) h2o->sulfoacetic_acid

Synthesis via Ketene and Sulfur Trioxide.

Oxidation of Thioacetic Acid Derivatives

This compound can also be prepared through the oxidation of sulfur-containing derivatives of acetic acid, such as thioacetic acid (mercaptoacetic acid) or dithiodiacetic acid.[2] Common oxidizing agents for this transformation include nitric acid or hydrogen peroxide.[2] This method may be suitable for specific applications where the starting sulfur-containing compounds are readily available.

Experimental Protocol (Conceptual)

A detailed experimental protocol for this specific transformation is not extensively documented in the readily available literature. However, a conceptual procedure would involve the following steps:

  • The sulfur-containing acetic acid derivative (e.g., dithiodiacetic acid) is dissolved in a suitable solvent.

  • An oxidizing agent, such as hydrogen peroxide, is added to the solution, likely under controlled temperature conditions.

  • The reaction mixture is stirred for a sufficient time to allow for the complete oxidation of the sulfur atom to the sulfonic acid.

  • The this compound is then isolated from the reaction mixture using appropriate purification techniques.

Reaction Pathway

G dithiodiacetic_acid Dithiodiacetic Acid (HOOCCH₂-S-S-CH₂COOH) sulfoacetic_acid This compound (HO₃SCH₂COOH) dithiodiacetic_acid->sulfoacetic_acid Oxidation h2o2 Hydrogen Peroxide (H₂O₂) h2o2->sulfoacetic_acid

Oxidation of Dithiodiacetic Acid.

Comparative Summary of Synthesis Methods

The selection of a particular synthesis method for this compound will depend on various factors, including the desired scale of production, available starting materials, and required purity of the final product. The following table summarizes the key quantitative and qualitative aspects of the discussed methods.

Synthesis MethodStarting MaterialsKey ReagentsReaction ConditionsReported YieldAdvantagesDisadvantages
Nucleophilic Substitution Chloroacetic Acid, Sodium SulfiteSodium Hydroxide, Barium Chloride, Sulfuric AcidAqueous solution, ~98°CGood (qualitative)Well-established, reliable for lab scaleMulti-step process, use of barium salts
Direct Sulfonation Acetic AcidFuming Sulfuric Acid (Oleum) or Sulfur TrioxideLow temperature, controlled additionVariableDirect route, potentially cost-effective for large scaleHighly exothermic, difficult to control, purification challenges
Ketene & Sulfur Trioxide Ketene, Sulfur TrioxideAnhydrous inert solvent, WaterLow temperature (<50°C), anhydrous conditions for anhydride formation>50% (based on SO₃)High yield, proceeds via a distinct intermediateKetene is a hazardous gas, requires anhydrous conditions
Oxidation Dithiodiacetic Acid or Thioacetic AcidHydrogen Peroxide or Nitric AcidMild to moderate conditionsNot specified in literatureMay be suitable for specific starting materialsLack of detailed published protocols

Conclusion

This technical guide has outlined the core synthetic methodologies for the preparation of this compound. The classical approach of nucleophilic substitution on chloroacetic acid offers a reliable and well-documented procedure for laboratory-scale synthesis. Direct sulfonation and the reaction of ketene with sulfur trioxide present viable alternatives, particularly for larger-scale production, although they require more stringent control of reaction conditions. The oxidative route from thioacetic acid derivatives remains a less explored but potentially useful method. Researchers and drug development professionals can leverage the information presented herein to make informed decisions regarding the most appropriate synthetic strategy for their specific research and development needs. Further optimization and investigation into the less-documented methods may provide new avenues for the efficient and scalable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sulfoacetic acid. The information is presented to support research, scientific analysis, and drug development activities where this compound may be utilized as a reagent, intermediate, or excipient.

Core Physicochemical Properties

This compound (IUPAC name: 2-sulfoacetic acid) is a hygroscopic organic compound that possesses both a carboxylic acid and a sulfonic acid functional group. This dual functionality imparts unique chemical characteristics, making it a subject of interest in various chemical and biological applications.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Property Value Notes
Molecular Formula C₂H₄O₅S
Molecular Weight 140.12 g/mol
Melting Point 81-88 °C[1]The anhydrous form melts at 84-86 °C.[2]
Boiling Point 245 °C (decomposes)[3]Decomposes at the boiling point.[3]
Density 1.875 g/cm³
pKa₁ (Sulfonic Acid) ~ -2.8Estimated value.
pKa₂ (Carboxylic Acid) 4.0[4]Determined at 25 °C.[5]
Water Solubility 103.7 g/L at 25 °C[1]Highly soluble in water.
Solubility in other Solvents Soluble in alcohol and acetone; Insoluble in ether and chloroform.[6]Data for the monohydrate form.[3]
LogP -0.88 at 25 °C[1]Indicates high hydrophilicity.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are intended to serve as a reference for laboratory investigation.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa values) of this compound can be accurately determined by potentiometric titration. As a dicarboxylic acid, two equivalence points will be observed, corresponding to the neutralization of the sulfonic acid and carboxylic acid groups, respectively.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of approximately 0.01 M concentration in a volumetric flask. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Initial pH Adjustment: Transfer a known volume (e.g., 100 mL) of the this compound solution to a beaker. If necessary, adjust the initial pH to below 2.0 with the 0.1 M HCl solution to ensure both acidic groups are fully protonated.

  • Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH values versus the volume of NaOH added. The two equivalence points can be determined from the inflection points of the titration curve. The pKa values can be determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa₁, and the second to pKa₂.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials and Equipment:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical balance

  • Vials or flasks with airtight seals

  • A validated analytical method for quantifying this compound concentration (e.g., HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials or flasks containing a known volume of water. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. It is crucial to perform this step at the equilibration temperature to avoid any changes in solubility.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of this compound using a validated analytical method.

  • Solubility Determination: The average concentration from the replicate samples represents the equilibrium solubility of this compound at the specified temperature.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. Due to its polar and ionic nature, ion-exchange or reversed-phase chromatography with an ion-pairing agent is often employed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase for ion-pair chromatography consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standards. Quantify the amount of this compound in the sample by using the calibration curve.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of chloroacetic acid with sodium sulfite (B76179).

Reaction: ClCH₂COOH + Na₂SO₃ → HO₃SCH₂COONa + NaCl

Materials:

  • Chloroacetic acid

  • Sodium sulfite (anhydrous)

  • Sodium hydroxide (for neutralization)

  • Barium chloride (for purification)

  • Sulfuric acid (for acidification)

  • Distilled water

Procedure:

  • Neutralization of Chloroacetic Acid: Dissolve chloroacetic acid in water and neutralize it with a solution of sodium hydroxide.

  • Sulfonation: Add a solution of sodium sulfite to the neutralized chloroacetic acid solution. Heat the reaction mixture, for example, at 98°C for one hour, to promote the nucleophilic substitution reaction.[8]

  • Purification via Barium Salt: After the reaction is complete, add an excess of barium chloride solution to the reaction mixture. This will precipitate the sparingly soluble barium sulfoacetate.[8]

  • Isolation of Barium Sulfoacetate: Filter the precipitate and wash it with hot water to remove any soluble impurities.

  • Conversion to this compound: Suspend the purified barium sulfoacetate in water and add a stoichiometric amount of sulfuric acid. This will precipitate barium sulfate (B86663), leaving this compound in the solution.

  • Final Purification: Filter off the barium sulfate precipitate. The resulting aqueous solution of this compound can be concentrated by evaporation of water under reduced pressure.

Visualizations

Bacterial Degradation Pathway of Sulfoacetate

Sulfoacetate is a known metabolite in some bacteria, such as Cupriavidus necator H16. The degradation pathway involves the activation of sulfoacetate to sulfoacetyl-CoA, followed by reduction to sulfoacetaldehyde, and subsequent cleavage to yield sulfite and acetyl-phosphate.[3][6]

Sulfoacetate_Degradation SA Sulfoacetate SACoA Sulfoacetyl-CoA SA->SACoA SauT (AMP-forming sulfoacetate-CoA ligase) SAA Sulfoacetaldehyde SACoA->SAA SauS (NADPH-dependent sulfoacetaldehyde dehydrogenase) Sulfite Sulfite SAA->Sulfite Xsc (Sulfoacetaldehyde acetyltransferase) AcetylP Acetyl-Phosphate SAA->AcetylP Xsc (Sulfoacetaldehyde acetyltransferase)

Bacterial degradation pathway of sulfoacetate.
Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound from chloroacetic acid and sodium sulfite.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product Isolation Chloroacetic_Acid Chloroacetic Acid Solution Neutralization Neutralization Chloroacetic_Acid->Neutralization NaOH Sodium Hydroxide Solution NaOH->Neutralization Sodium_Sulfite Sodium Sulfite Solution Sulfonation Sulfonation (Heating) Sodium_Sulfite->Sulfonation Neutralization->Sulfonation Precipitation Precipitation of Barium Sulfoacetate Sulfonation->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Acidification Acidification with Sulfuric Acid Filtration1->Acidification Filtration2 Filtration of Barium Sulfate Acidification->Filtration2 Concentration Concentration (Evaporation) Filtration2->Concentration Final_Product This compound Concentration->Final_Product

References

Sulfoacetic Acid: A Comprehensive Technical Guide to its Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetic acid (IUPAC name: 2-sulfoacetic acid), a unique bifunctional molecule incorporating both carboxylic and sulfonic acid moieties, presents a compelling subject for study in organic chemistry and materials science. Its distinct acidic properties and potential for diverse chemical transformations make it a valuable building block in various synthetic pathways. This technical guide provides an in-depth analysis of the molecular structure, bonding characteristics, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, supported by spectroscopic data. Furthermore, this document illustrates key processes involving this compound through logical workflow and reaction diagrams.

Molecular Structure and Bonding

This compound (C₂H₄O₅S) is characterized by a central methylene (B1212753) carbon atom bonded to both a carboxylic acid group (-COOH) and a sulfonic acid group (-SO₃H). This unique arrangement of functional groups dictates its chemical behavior and physical properties.

The central carbon atom is sp³ hybridized, forming single covalent bonds with two hydrogen atoms, the carboxylic carbon, and the sulfur atom of the sulfonic acid group. The carboxylic carbon is sp² hybridized, participating in a planar arrangement with its bonded oxygen atoms. The sulfur atom in the sulfonic acid group is sp³ hybridized, exhibiting a tetrahedral geometry with the three oxygen atoms and the methylene carbon.

A key feature of this compound's structure is the potential for intramolecular hydrogen bonding between the acidic protons of the carboxylic and sulfonic acid groups and the oxygen atoms of the opposing group. This internal hydrogen bonding can influence the molecule's conformation and reactivity.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name2-sulfoacetic acid[1]
CAS Number123-43-3[2]
Molecular FormulaC₂H₄O₅S[2]
Molecular Weight140.12 g/mol [1]
Melting Point84-86 °C[2]
Boiling PointDecomposes at 245 °C[3]
SolubilitySoluble in water, alcohol, acetone. Insoluble in ether, chloroform.[4]
pKₐ₁ (Sulfonic Acid)~ -0.38
pKₐ₂ (Carboxylic Acid)~ 2.25
Table 2: Spectroscopic Data for this compound
TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)Assignment
FT-IR (KBr Pellet) ~3400-2500 (broad)O-H stretching (carboxylic and sulfonic acids, hydrogen-bonded)
~1715C=O stretching (carboxylic acid)
~1250 and ~1050S=O stretching (sulfonic acid)
¹H NMR (D₂O) ~4.2CH₂
¹³C NMR (D₂O) ~175C=O (carboxylic acid)
~55CH₂

Experimental Protocols

Synthesis of this compound from Chloroacetic Acid and Sodium Sulfite

This protocol is adapted from the method described by Stillich.[5]

Materials:

  • Chloroacetic acid

  • Sodium hydroxide (B78521)

  • Sodium sulfite

  • Barium chloride

  • Sulfuric acid (concentrated)

  • Barium hydroxide

  • Cation exchange resin (Dowex 50 or equivalent)

  • Distilled water

Procedure:

  • Neutralization of Chloroacetic Acid: Dissolve a known quantity of chloroacetic acid in water and neutralize the solution with a stoichiometric amount of sodium hydroxide solution.

  • Sulfonation: To the neutralized solution, add a stoichiometric amount of sodium sulfite. Heat the reaction mixture to approximately 98°C for one hour.

  • Precipitation of Barium Sulfoacetate: Add an excess of barium chloride solution to the reaction mixture to precipitate barium sulfoacetate.

  • Purification of Barium Sulfoacetate: Filter the insoluble barium sulfoacetate and wash it with boiling water to remove any water-soluble impurities.

  • Conversion to this compound (Method A: Ion Exchange):

    • Suspend the purified barium sulfoacetate in water and add a cation exchange resin in the hydrogen form.

    • Stir the suspension to allow for the exchange of barium ions for hydrogen ions.

    • Filter the mixture to remove the resin and the precipitated barium salt.

    • Heat the resulting solution of this compound on a steam bath to remove any dissolved sulfurous acid.

  • Conversion to this compound (Method B: Acidification):

    • React the purified barium sulfoacetate with a slight excess of sulfuric acid.

    • Filter off the precipitated barium sulfate.

    • Determine the excess sulfuric acid in the filtrate by titration and add a stoichiometric amount of barium hydroxide to precipitate the excess sulfate.

    • Filter the solution to obtain a purified aqueous solution of this compound.

  • Isolation: The aqueous solution of this compound can be concentrated under reduced pressure to yield the crystalline product.

Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from chloroacetic acid and sodium sulfite.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_purification Purification and Isolation chloroacetic_acid Chloroacetic Acid neutralization Neutralization chloroacetic_acid->neutralization naoh Sodium Hydroxide naoh->neutralization na2so3 Sodium Sulfite sulfonation Sulfonation na2so3->sulfonation neutralization->sulfonation precipitation Precipitation with BaCl₂ sulfonation->precipitation barium_sulfoacetate Barium Sulfoacetate precipitation->barium_sulfoacetate ion_exchange Ion Exchange (Cation Resin) barium_sulfoacetate->ion_exchange acidification Acidification (H₂SO₄) barium_sulfoacetate->acidification filtration Filtration ion_exchange->filtration acidification->filtration concentration Concentration filtration->concentration sulfoacetic_acid This compound concentration->sulfoacetic_acid

Caption: Synthesis workflow for this compound.

Esterification of this compound

The following diagram illustrates the general reaction pathway for the acid-catalyzed esterification of this compound with an alcohol (R-OH).

Esterification_Reaction sulfoacetic_acid This compound HO₃SCH₂COOH reaction Esterification sulfoacetic_acid->reaction alcohol Alcohol R-OH alcohol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction catalyzes ester This compound Ester HO₃SCH₂COOR water Water H₂O reaction->ester reaction->water

Caption: Esterification of this compound.

Conclusion

This compound stands as a molecule of significant interest due to its dual acidic nature and versatile reactivity. This guide has provided a detailed overview of its molecular structure, bonding, and physicochemical properties, supported by spectroscopic data. The included experimental protocol for its synthesis offers a practical basis for laboratory preparation. The logical diagrams presented serve to visually simplify the synthetic workflow and a key chemical transformation. While a lack of publicly available crystallographic data currently prevents a more detailed analysis of its solid-state structure, the information compiled herein provides a robust foundation for researchers and professionals working with or exploring the applications of this compound in drug development and other scientific endeavors.

References

The Multifaceted Biological Activities of Sulfoacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetic acid and its derivatives, particularly the widely studied sulfonamides, represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have garnered significant attention in medicinal chemistry and drug development due to their therapeutic potential across various domains, including antimicrobial, anticancer, and enzyme inhibitory applications. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support further research and development in this promising field.

Antimicrobial Activity

Derivatives of this compound, most notably sulfonamides, are renowned for their antibacterial properties. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is a crucial precursor for the synthesis of nucleic acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.[1][2] This targeted action provides a selective advantage, as mammalian cells acquire folic acid from the diet and lack the DHPS enzyme.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for selected sulfonamide derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfonamide Derivative I [N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid]Staphylococcus aureus (MRSA isolates)32-128[3]
Sulfonamide Derivative II [N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid]Staphylococcus aureus (MSSA isolates)64-256[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 Staphylococcus aureus ATCC 6538125[4]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 Bacillus subtilis ATCC 6683125[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[4][5][6]

Materials:

  • Test sulfonamide compounds

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Antimicrobial Dilutions:

    • Dissolve the test compounds in DMSO to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

    • Incubate the microtiter plate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[4] Alternatively, the optical density can be measured using a microplate reader.

Dihydropteroate Synthase (DHPS) Inhibition Pathway

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Further Synthesis NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits Tubulin_Inhibition_Workflow cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Disruption leads to Sulfonamide Sulfonamide Derivative Sulfonamide->Tubulin Binds to Colchicine Site CD73_Inhibition cluster_TME Tumor Microenvironment ATP Extracellular ATP ADP Extracellular ADP ATP->ADP CD39 AMP Extracellular AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor (on T-cell) Adenosine->A2AR CD39 CD39 CD73 CD73 (Ecto-5'-nucleotidase) ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression Activates Inhibitor This compound Derivative Inhibitor->CD73 Inhibits

References

Bacterial Degradation of Sulfoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetic acid, a naturally occurring and industrially relevant organosulfonate, is a key intermediate in the biogeochemical sulfur cycle. Its biodegradation by bacteria is a critical process for sulfur mineralization. This technical guide provides an in-depth overview of the known degradation pathways of this compound in bacteria, with a focus on the well-characterized aerobic pathway in Cupriavidus necator H16 and the anaerobic pathway in the human gut bacterium Bilophila wadsworthia. This document details the key enzymes, their catalytic mechanisms, and the genetic organization of the pathways. Furthermore, it provides structured quantitative data, detailed experimental protocols for key analyses, and visual diagrams of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

This compound is a C2 organosulfonate that is found in the environment from both natural and anthropogenic sources. It is an intermediate in the bacterial degradation of the plant sulfolipid, sulfoquinovosyl diacylglycerol, and can also be a product of taurine metabolism.[1] The carbon-sulfur bond in this compound is highly stable, and its cleavage by microorganisms is a key step in the recycling of organosulfur compounds. Understanding the bacterial degradation pathways of this compound is crucial for applications in bioremediation and for understanding the metabolic capabilities of microbial communities, including the human gut microbiome. This guide focuses on the distinct pathways found in the aerobic bacterium Cupriavidus necator H16 and the anaerobic human pathobiont Bilophila wadsworthia.

Aerobic Degradation of this compound in Cupriavidus necator H16

Cupriavidus necator H16 utilizes this compound as a sole source of carbon and energy. The degradation pathway is initiated by the uptake of sulfoacetate and its subsequent activation to a CoA-thioester, followed by reduction and cleavage of the C-S bond.[2]

The sau Gene Cluster

The genes encoding the enzymes for sulfoacetate utilization in C. necator H16 are organized in a four-gene cluster, sauRSTU (H16_A2746 to H16_A2749).[2]

  • sauR (H16_A2746): Encodes a putative transcriptional regulator of the LysR family, which likely controls the inducible expression of the sauSTU operon.[2]

  • sauS (H16_A2747): Encodes sulfoacetaldehyde dehydrogenase (acylating).[2]

  • sauT (H16_A2748): Encodes sulfoacetate-CoA ligase.[2]

  • sauU (H16_A2749): Encodes a putative sulfoacetate transporter of the major facilitator superfamily.[2][3]

Enzymatic Steps

The aerobic degradation pathway in C. necator H16 proceeds through the following steps:

  • Transport: Sulfoacetate is transported into the cell by the putative transporter SauU .[2][3]

  • Activation: Sulfoacetate-CoA ligase (SauT) catalyzes the ATP-dependent activation of sulfoacetate to sulfoacetyl-CoA. This reaction consumes one molecule of ATP and produces AMP and pyrophosphate.[2]

  • Reduction: Sulfoacetaldehyde dehydrogenase (acylating) (SauS) reduces sulfoacetyl-CoA to sulfoacetaldehyde using NADPH as the electron donor. This reaction releases Coenzyme A.[2]

  • Desulfonation: The resulting sulfoacetaldehyde is then cleaved by sulfoacetaldehyde sulfo-lyase (Xsc) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield sulfite and acetate.[4] Acetate can then enter central metabolism.

Sulfoacetate_Degradation_Cupriavidus Sulfoacetate_ext Sulfoacetate (extracellular) SauU SauU Sulfoacetate_ext->SauU Transport Sulfoacetate_int Sulfoacetate (intracellular) SauT SauT Sulfoacetate_int->SauT ATP, CoA -> AMP, PPi Sulfoacetyl_CoA Sulfoacetyl-CoA SauS SauS Sulfoacetyl_CoA->SauS NADPH -> NADP+, CoA Sulfoacetaldehyde Sulfoacetaldehyde Xsc Xsc Sulfoacetaldehyde->Xsc TPP Sulfite Sulfite Acetate Acetate Central_Metabolism Central Metabolism Acetate->Central_Metabolism SauU->Sulfoacetate_int SauT->Sulfoacetyl_CoA SauS->Sulfoacetaldehyde Xsc->Sulfite Xsc->Acetate

Anaerobic Degradation of this compound in Bilophila wadsworthia

Bilophila wadsworthia, an obligately anaerobic bacterium found in the human gut, can utilize sulfoacetate as a terminal electron acceptor for anaerobic respiration, producing hydrogen sulfide (H₂S).[5] This pathway differs significantly from the aerobic pathway in its final steps.

Gene Cluster and Key Enzymes

The sulfoacetate degradation pathway in B. wadsworthia involves a gene cluster that encodes the necessary enzymes:

  • Sulfoacetate-CoA ligase (SauCD): An ADP-forming enzyme that activates sulfoacetate to sulfoacetyl-CoA.[5]

  • Sulfoacetaldehyde dehydrogenase (SauS): Similar to the enzyme in C. necator, it reduces sulfoacetyl-CoA to sulfoacetaldehyde.[5]

  • Sulfoacetaldehyde reductase (TauF): An NAD(P)H-dependent enzyme that reduces sulfoacetaldehyde to isethionate.[5]

  • Isethionate sulfolyase (IseG): An O₂-sensitive glycyl radical enzyme that cleaves isethionate to acetaldehyde and sulfite. The sulfite is then reduced to H₂S.[5][6]

Enzymatic Steps

The anaerobic degradation pathway in B. wadsworthia proceeds as follows:

  • Activation: Sulfoacetate-CoA ligase (SauCD) activates sulfoacetate to sulfoacetyl-CoA, with the concomitant formation of ADP and phosphate from ATP.[5]

  • First Reduction: Sulfoacetaldehyde dehydrogenase (SauS) reduces sulfoacetyl-CoA to sulfoacetaldehyde.[5]

  • Second Reduction: Sulfoacetaldehyde reductase (TauF) further reduces sulfoacetaldehyde to isethionate.[5]

  • Desulfonation: The key C-S bond cleavage is catalyzed by the isethionate sulfolyase (IseG) , which converts isethionate into acetaldehyde and sulfite.[5][6]

  • Sulfite Reduction: The released sulfite is used as a terminal electron acceptor and is reduced to hydrogen sulfide (H₂S) by the dissimilatory sulfite reductase system.[7]

Sulfoacetate_Degradation_Bilophila Sulfoacetate Sulfoacetate SauCD SauCD Sulfoacetate->SauCD ATP, CoA -> ADP, Pi Sulfoacetyl_CoA Sulfoacetyl-CoA SauS SauS Sulfoacetyl_CoA->SauS NAD(P)H -> NAD(P)+, CoA Sulfoacetaldehyde Sulfoacetaldehyde TauF TauF Sulfoacetaldehyde->TauF NAD(P)H -> NAD(P)+ Isethionate Isethionate IseG IseG Isethionate->IseG Sulfite Sulfite DSR Dissimilatory Sulfite Reductase Sulfite->DSR Acetaldehyde Acetaldehyde H2S H₂S SauCD->Sulfoacetyl_CoA SauS->Sulfoacetaldehyde TauF->Isethionate IseG->Sulfite IseG->Acetaldehyde DSR->H2S

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound degradation pathways.

Table 1: Kinetic Parameters of Sulfoacetaldehyde Dehydrogenase (SauS) from Cupriavidus necator H16 [8][9]

SubstrateApparent Km (µM)
Sulfoacetaldehyde330
NADP+64
CoA102

Note: Data was obtained from spectrophotometric assays measuring the reverse reaction (sulfoacetaldehyde-dependent reduction of NADP+).[8]

Table 2: Optimal Conditions for SauS from Cupriavidus necator H16 [8]

ParameterOptimal Value
pH9.0
Buffer50 mM Tris/HCl
Additives5 mM MgCl₂

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound degradation.

Heterologous Expression and Purification of His-tagged Proteins

This protocol is a general guideline for the expression and purification of His-tagged enzymes like SauS, SauT, and TauF.

Protein_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification cluster_verification Verification Gene_Amplification Amplify Gene of Interest (e.g., sauS) by PCR Vector_Ligation Ligate into Expression Vector (e.g., pET with N-terminal His-tag) Gene_Amplification->Vector_Ligation Transformation Transform into Expression Host (e.g., E. coli BL21(DE3)) Vector_Ligation->Transformation Cell_Culture Culture Transformed E. coli in LB medium with antibiotic Transformation->Cell_Culture Induction Induce Protein Expression (e.g., with IPTG) Cell_Culture->Induction Harvesting Harvest Cells by Centrifugation Induction->Harvesting Cell_Lysis Resuspend Cells and Lyse (e.g., by sonication) Harvesting->Cell_Lysis Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA resin) Clarification->IMAC Elution Elute His-tagged Protein (imidazole gradient) IMAC->Elution SDS_PAGE Analyze Purity by SDS-PAGE Elution->SDS_PAGE Concentration Determine Protein Concentration (e.g., Bradford assay) SDS_PAGE->Concentration

Protocol:

  • Gene Amplification and Cloning: The gene of interest (e.g., sauS) is amplified from the genomic DNA of the source organism by PCR. The PCR product is then cloned into a suitable expression vector, such as a pET vector, which introduces a polyhistidine (His) tag to the N- or C-terminus of the protein.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: A single colony of the transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[10][11][12]

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a method such as the Bradford assay.

HPLC Analysis of Sulfoacetyl-CoA

This protocol provides a general framework for the detection and quantification of sulfoacetyl-CoA and other acyl-CoA thioesters by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC_Workflow Sample_Preparation Sample Preparation (e.g., cell extract, enzyme assay quench) Deproteinization Deproteinization (e.g., perchloric acid precipitation) Sample_Preparation->Deproteinization Neutralization Neutralization and Centrifugation Deproteinization->Neutralization HPLC_Injection Injection onto RP-HPLC System Neutralization->HPLC_Injection Separation Separation on C18 Column (e.g., with phosphate buffer and methanol/acetonitrile gradient) HPLC_Injection->Separation Detection UV Detection at 260 nm Separation->Detection Quantification Quantification by Peak Area (comparison to standards) Detection->Quantification

Protocol:

  • Sample Preparation: Biological samples (e.g., bacterial cell pellets) or enzymatic reaction mixtures are quenched and deproteinized, typically by the addition of a cold acid such as perchloric acid.

  • Extraction: The acid-precipitated proteins are removed by centrifugation. The supernatant containing the acyl-CoA thioesters is neutralized.

  • HPLC Separation: The sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). Separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., potassium phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13][14]

  • Detection: Acyl-CoA thioesters are detected by their absorbance in the UV range, typically at 260 nm, due to the presence of the adenine moiety in the CoA molecule.

  • Quantification: The concentration of sulfoacetyl-CoA in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of a commercially available or synthesized standard.

RT-qPCR Analysis of sau Gene Expression

This protocol outlines the steps for quantifying the expression levels of the sau genes in response to sulfoacetate induction using reverse transcription-quantitative PCR (RT-qPCR).

RT_qPCR_Workflow Cell_Culture Culture Bacteria with and without Inducer (Sulfoacetate) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction DNase_Treatment DNase Treatment to Remove Genomic DNA Contamination RNA_Extraction->DNase_Treatment cDNA_Synthesis Reverse Transcription to Synthesize cDNA DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers (and a reference gene) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Protocol:

  • Bacterial Culture and RNA Extraction: C. necator H16 is grown in a minimal medium with a non-inducing carbon source (e.g., acetate) and in a medium supplemented with sulfoacetate to induce the sau operon. Cells are harvested during the exponential growth phase, and total RNA is extracted using a commercial kit or a standard protocol (e.g., Trizol extraction).[15][16]

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.[17][18]

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the sau genes (e.g., sauS, sauT, sauU) and a reference gene (a housekeeping gene with stable expression, such as 16S rRNA or gyrB). The qPCR reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the quantification of the PCR product in real-time.[19]

  • Data Analysis: The relative expression of the sau genes is calculated using the ΔΔCt method, where the expression of the target genes in the induced condition is normalized to the reference gene and compared to the non-induced control.

Conclusion

The bacterial degradation of this compound is a metabolically diverse process, with distinct pathways employed by aerobic and anaerobic bacteria. In Cupriavidus necator H16, an aerobic pathway involving a CoA-ligation and subsequent reduction and cleavage is well-characterized. In contrast, the anaerobic gut bacterium Bilophila wadsworthia utilizes a pathway that also proceeds via sulfoacetyl-CoA but leads to the formation of isethionate, which is then cleaved by a glycyl radical enzyme to release sulfite for anaerobic respiration. This guide provides a comprehensive overview of these pathways, including the key enzymes, their quantitative data, and detailed experimental protocols. This information serves as a valuable resource for researchers investigating sulfur cycling, microbial metabolism, and for those in drug development interested in the unique enzymatic reactions and potential targets within these pathways. Further research into the kinetics and structure of all the enzymes involved will provide a more complete understanding of these important metabolic processes.

References

sulfoacetic acid pKa and acid-base properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa and Acid-Base Properties of Sulfoacetic Acid

Introduction

This compound (IUPAC name: 2-sulfoacetic acid) is an organosulfur compound featuring both a sulfonic acid and a carboxylic acid functional group.[1][2][3][4] Its molecular formula is C₂H₄O₅S.[1] This dual functionality makes it a diprotic acid and a subject of interest in organosulfur chemistry, particularly for studying acid-base interactions in polyprotic molecules.[1] Due to its strong acidic nature and buffering capacity, it finds applications in organic synthesis, analytical chemistry, and biochemical research.[1] This guide provides a comprehensive overview of the physicochemical and acid-base properties of this compound, methods for their determination, and its behavior in aqueous solutions.

Physicochemical Properties

This compound is typically a hygroscopic crystalline solid at room temperature.[3][5] It is soluble in water and alcohol but insoluble in nonpolar solvents like ether and chloroform.[1][3][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name2-sulfoacetic acid[1][3]
SynonymsSulfoethanoic acid, Carboxymethylsulfonic acid[2][5]
CAS Number123-43-3[1][6]
Molecular FormulaC₂H₄O₅S[1][4][7]
Molecular Weight140.12 g/mol [1][5][7]
Melting Point81-88 °C (anhydrous)[4][5][6]
Boiling Point245 °C (with decomposition)[3][5]
AppearanceHygroscopic crystals/solid[3][5]
Water Solubility103.7 g/L at 25°C[6]
LogP-0.88 at 25°C[6]

Acid-Base Properties

As a diprotic acid, this compound undergoes a two-step dissociation in aqueous solution. The sulfonic acid group is significantly more acidic than the carboxylic acid group, a consequence of the strong electron-withdrawing effect of the sulfonyl group (-SO₃H).[1] Sulfonic acids are generally very strong acids, often with pKa values well below zero, comparable to mineral acids.[8]

The first deprotonation from the sulfonic acid group is essentially complete in water, while the second deprotonation from the carboxylic acid group establishes a measurable equilibrium.

Step 1: HO₃SCH₂COOH + H₂O ⇌ ⁻O₃SCH₂COOH + H₃O⁺ (pKa₁) Step 2: ⁻O₃SCH₂COOH + H₂O ⇌ ⁻O₃SCH₂COO⁻ + H₃O⁺ (pKa₂)

The dissociation constants (pKa) are crucial for understanding the behavior of this compound in solution, particularly for its application as a buffering agent, which is effective in the pH range of 2.0 to 3.5.[1] Reported pKa values are summarized in Table 2.

Table 2: Dissociation Constants (pKa) of this compound at 25°C

Dissociation ConstantReported ValueNotes
pKa₁ (Sulfonic Acid)≈ -2.8This value is typical for sulfonic acids, indicating very strong acidity.[1]
pKa₂ (Carboxylic Acid)4.0The acidity of the carboxylic group is enhanced by the adjacent sulfonic group.[1][2][6]
pKa₂ (Carboxylic Acid)4.05A potentiometrically determined value.[3]
pKa₂ (Carboxylic Acid)(8.6 ± 0.3) x 10⁻⁵ (Ka₂)Corresponds to a pKa₂ of approximately 4.07.[9]

The logical pathway for the dissociation is illustrated in the diagram below.

G This compound Dissociation Pathway H2A This compound (HO₃SCH₂COOH) HA_minus Sulfonatoacetate (⁻O₃SCH₂COOH) H2A->HA_minus pKa₁ ≈ -2.8 A_2minus Sulfonatoacetate Dianion (⁻O₃SCH₂COO⁻) HA_minus->A_2minus pKa₂ ≈ 4.0 H_plus1 + H⁺ H_plus2 + H⁺

Caption: Stepwise deprotonation of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accessible method for determining pKa values.[10] The procedure involves monitoring the pH of an acidic solution as a standardized basic titrant is added incrementally. The resulting titration curve allows for the determination of the equivalence points and, subsequently, the pKa values.[11][12]

Materials and Equipment
  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Deionized, degassed water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and a burette (Class A)

  • Beaker (150 mL)

  • Computer with data logging software (optional)

Procedure
  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to create a solution of known concentration (e.g., 0.05 M).

  • Titration Setup:

    • Pipette a precise volume (e.g., 50.0 mL) of the this compound solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titration Process:

    • Begin stirring the this compound solution at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.5–1.0 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region of the equivalence point.

    • Continue adding titrant well past the equivalence point until the pH curve flattens out again in the basic region. Since this compound is diprotic, two equivalence points will be observed.[11]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the volume of NaOH at the second equivalence point (Veq₂), which corresponds to the midpoint of the steepest part of the second pH jump. A first or second derivative plot can be used for greater accuracy.

    • The volume at the first equivalence point (Veq₁) will be half of the second (Veq₁ = 0.5 * Veq₂).

    • The pKa₂ is determined from the pH at the half-equivalence point.[13] Specifically, the pH recorded when the volume of added NaOH is halfway to the second equivalence point (V = (Veq₁ + Veq₂)/2) is equal to pKa₂.

    • Due to the extremely high acidity of the sulfonic acid group, the first equivalence point may be difficult to discern clearly, and the pKa₁ cannot be accurately determined using this method in aqueous solution.

The general workflow for this experimental determination is visualized below.

G Workflow for Potentiometric pKa Determination prep 1. Preparation soln Prepare 0.05 M This compound Solution prep->soln std Standardize 0.1 M NaOH Titrant prep->std setup Assemble Titration Apparatus (pH meter, burette, stirrer) soln->setup std->setup titr 2. Titration titr->setup run Add NaOH incrementally, record pH and Volume setup->run plot Plot pH vs. Volume of NaOH added run->plot analysis 3. Data Analysis analysis->plot find_veq Identify Equivalence Point(s) (Veq) from inflection plot->find_veq calc_pka Determine pKa (pH at Veq/2) find_veq->calc_pka pka_val Report pKa₂ Value calc_pka->pka_val result 4. Result result->pka_val

Caption: Experimental workflow for pKa determination.

Conclusion

This compound is a strong diprotic acid with two distinct pKa values corresponding to its sulfonic acid (pKa₁ ≈ -2.8) and carboxylic acid (pKa₂ ≈ 4.0) moieties. Its unique properties make it a valuable compound for various chemical applications, including its use as a buffering agent. The acid-base characteristics can be accurately quantified using standard laboratory techniques such as potentiometric titration, which allows for the precise determination of its second dissociation constant. A thorough understanding of these properties is essential for its effective application in research and drug development.

References

Unveiling the Solubility Profile of Sulfoacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the solubility characteristics of sulfoacetic acid in a range of common organic solvents. This resource is tailored for researchers, scientists, and professionals in the field of drug development, providing essential data and methodologies to support their work with this important chemical compound.

This compound, a dual functional molecule containing both a sulfonic acid and a carboxylic acid group, exhibits a unique solubility profile that is critical for its application in various chemical syntheses and formulations. This guide consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a logical workflow for solubility analysis.

Quantitative Solubility Data

To facilitate further research and application, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine quantitative solubility in specific solvents relevant to their work.

Solvent ClassSolventQualitative Solubility
Polar Protic WaterSoluble
AlcoholsSoluble
Polar Aprotic AcetoneSoluble
Nonpolar/Weakly Polar EtherInsoluble
ChloroformInsoluble

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is paramount for its effective use. The following are detailed methodologies for key experimental techniques that can be employed to quantify its solubility in various organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of this compound is prepared in the solvent of interest. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining this compound is measured.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer or a shaker bath. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.

  • Evaporation and Weighing:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of this compound, or using a rotary evaporator).

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to prevent moisture absorption.

    • Weigh the evaporating dish with the dried this compound residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Spectroscopic and Chromatographic Methods

For more rapid or sensitive measurements, spectroscopic and chromatographic techniques can be employed. These methods require the development of a calibration curve.

Principle: The concentration of this compound in a saturated solution is determined by measuring its absorbance of light at a specific wavelength (UV-Vis spectroscopy) or by separating it from the solvent and quantifying it using a detector (e.g., High-Performance Liquid Chromatography - HPLC).

Detailed Protocol for HPLC-based Quantification:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the organic solvent of interest at known concentrations.

  • Instrument Calibration:

    • Inject the standard solutions into the HPLC system.

    • Develop a suitable chromatographic method, including the choice of column, mobile phase, flow rate, and detector settings. For this compound, a reversed-phase column with an acidic mobile phase and UV detection (e.g., around 210 nm) is a common starting point.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination and Analysis

The following diagram illustrates a logical workflow for determining and analyzing the solubility of this compound in a given organic solvent. This workflow can guide researchers through the process from initial screening to quantitative analysis and data application.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_app Application Solvent_Selection Select Organic Solvent Qual_Screen Qualitative Solubility Screening Solvent_Selection->Qual_Screen SAA_Prep Prepare this compound Sample SAA_Prep->Qual_Screen Sat_Sol_Prep Prepare Saturated Solution (Constant Temperature Agitation) Qual_Screen->Sat_Sol_Prep If Soluble Equil_Confirm Confirm Equilibrium (e.g., Concentration Measurement over Time) Sat_Sol_Prep->Equil_Confirm Quant_Method Select Quantification Method Equil_Confirm->Quant_Method Equilibrium Reached Gravimetric Gravimetric Analysis Quant_Method->Gravimetric Gravimetric Spectro_Chromo Spectroscopic/Chromatographic Analysis Quant_Method->Spectro_Chromo Spectroscopic/ Chromatographic Data_Calc Calculate Solubility (g/100mL, mol/L, etc.) Gravimetric->Data_Calc Spectro_Chromo->Data_Calc Data_Report Report and Tabulate Data Data_Calc->Data_Report App_Consider Application Considerations (e.g., Formulation, Reaction Conditions) Data_Report->App_Consider

Logical workflow for determining and analyzing the solubility of this compound.

This structured approach ensures that the solubility of this compound is determined accurately and efficiently, providing reliable data for its various applications in research and development. The choice of analytical method will depend on the available equipment, the required accuracy, and the specific solvent being investigated.

References

An In-Depth Technical Guide to the Thermal Stability of Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetic acid (HOOC-CH₂-SO₃H) is an organosulfur compound of interest in various chemical and pharmaceutical applications due to its dual acidic functionalities. Understanding its thermal stability is paramount for safe handling, storage, and application in processes that may involve elevated temperatures. This guide provides a comprehensive overview of the thermal stability of this compound, including its physical properties, a discussion of its expected thermal decomposition, and detailed protocols for its analysis.

While specific experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature, this guide outlines the methodologies to acquire such data and presents hypothetical data to illustrate the expected findings.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₄O₅SN/A
Molecular Weight140.12 g/mol N/A
Melting Point81-88 °C[1][2][3][4]
Boiling Point245 °C (decomposes)[2][5]
AppearanceWhite crystalline solidN/A
SolubilitySoluble in waterN/A

Thermal Stability and Decomposition

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For this compound, decomposition is expected to occur at or near its boiling point. Upon heating, it is anticipated to decompose, releasing toxic fumes of sulfur oxides (SOx).

Thermogravimetric Analysis (TGA)

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound

Temperature Range (°C)Weight Loss (%)Proposed Lost Fragment(s)
100 - 150~1%Adsorbed Water
230 - 280 (Onset ~240°C)~45%SO₃ (Sulfur trioxide)
280 - 350~32%CO₂ + H₂O (from remaining fragment)
> 350~22% (Residue)Carbonaceous material
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow associated with thermal transitions in a material. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point and subsequent exothermic peaks associated with its decomposition. Hypothetical DSC data is summarized in Table 3.

Table 3: Hypothetical Differential Scanning Calorimetry Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting8486(Endothermic)
Decomposition240265(Exothermic)

Experimental Protocols

To empirically determine the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature ranges for distinct weight loss steps.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and any exothermic decomposition events, calculating the associated enthalpy changes.

Analysis of Decomposition Products (TGA-MS or Pyrolysis-GC/MS)
  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC/MS).

  • TGA-MS Protocol:

    • Follow the TGA protocol as described in section 4.1.

    • The evolved gases from the TGA furnace are transferred via a heated transfer line to the mass spectrometer.

    • Monitor the mass-to-charge ratios of the evolved gases as a function of temperature to identify the decomposition products.

  • Pyrolysis-GC/MS Protocol:

    • Place a small amount of this compound (µg to mg range) into a pyrolysis sample holder.

    • Rapidly heat the sample to a set temperature (e.g., 300 °C) in the pyrolysis unit.

    • The volatile decomposition products are swept into the GC column for separation and subsequently analyzed by the MS for identification.

Visualizations

Experimental Workflow

The logical flow for a comprehensive thermal stability analysis of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation and Reporting start This compound Sample tga Thermogravimetric Analysis (TGA) start->tga Heating under inert atmosphere dsc Differential Scanning Calorimetry (DSC) start->dsc Heating under inert atmosphere py_gcms Pyrolysis-GC/MS start->py_gcms tga_ms TGA-Mass Spectrometry (TGA-MS) tga->tga_ms analysis Data Analysis and Interpretation tga->analysis dsc->analysis tga_ms->analysis py_gcms->analysis report Technical Report Generation analysis->report

Caption: Experimental workflow for thermal stability analysis.

Hypothetical Decomposition Pathway

Based on the chemical structure of this compound, a plausible thermal decomposition pathway is proposed below. This pathway is theoretical and requires experimental validation.

G cluster_0 Initial Compound saa This compound (HOOC-CH2-SO3H) intermediate1 Acetic Acid (CH3COOH) saa->intermediate1 Heat (Δ) so3 Sulfur Trioxide (SO3) saa->so3 Heat (Δ) co2 Carbon Dioxide (CO2) intermediate1->co2 Further Heat (Δ) ch4 Methane (CH4) intermediate1->ch4 Further Heat (Δ) h2o Water (H2O)

References

Sulfoacetic Acid as a Metabolite in Escherichia coli: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetic acid, a C2 sulfonate, is a recognized metabolite in Escherichia coli. However, its precise metabolic fate and physiological role within this model organism remain largely uncharacterized. This technical guide consolidates the current understanding of this compound in the context of E. coli's broader sulfur metabolism. While specific pathways for its biosynthesis and degradation in E. coli are not yet elucidated, this document presents relevant information on general sulfonate utilization, regulatory networks, and detailed metabolic pathways from other bacterial species that serve as valuable hypothetical models. Furthermore, this guide outlines potential experimental approaches for the quantification and functional analysis of this compound in E. coli, aiming to provide a foundational resource for future research in this area.

Introduction

Escherichia coli is a versatile bacterium capable of utilizing a wide array of sulfur sources to synthesize essential sulfur-containing biomolecules, such as cysteine and methionine. While the primary route of sulfur assimilation involves the reduction of inorganic sulfate (B86663), E. coli can also utilize various organosulfur compounds, including aliphatic sulfonates, particularly under sulfate-limiting conditions[1][2]. This compound is listed as a metabolite in the E. coli Metabolome Database (ECMDB), indicating its presence in E. coli strain K12, MG1655. Despite this, the specific enzymatic pathways governing its formation and breakdown in E. coli have not been experimentally determined. Understanding the metabolism of this compound could provide deeper insights into the flexibility of bacterial sulfur metabolism and may present novel targets for antimicrobial drug development.

General Aliphatic Sulfonate Metabolism in E. coli

Under conditions of sulfate starvation, E. coli induces the expression of gene clusters that enable the uptake and desulfonation of aliphatic sulfonates to liberate sulfite, which can then enter the primary sulfur assimilation pathway[1][2].

The tau and ssu Operons

Two key gene clusters are responsible for the utilization of many aliphatic sulfonates:

  • The tauABCD operon : This system is primarily involved in the transport and desulfonation of taurine (B1682933) (2-aminoethanesulfonate)[1]. The tauD gene encodes an α-ketoglutarate-dependent dioxygenase that cleaves the carbon-sulfur bond[1].

  • The ssuEADCB operon : This operon encodes an ABC-type transport system for a broader range of aliphatic sulfonates and a two-component monooxygenase system (ssuD/ssuE) for their desulfonation[1]. SsuD is a monooxygenase that acts on various aliphatic sulfonates, while SsuE is an FMNH2-dependent reductase[1].

While these systems are well-characterized for compounds like taurine and other alkanesulfonates, their activity towards this compound in E. coli has not been explicitly demonstrated.

Regulation of Sulfonate Metabolism

The expression of the tau and ssu operons is tightly regulated in response to sulfur availability. This regulation is primarily mediated by two transcriptional regulators[1][2][3]:

  • CysB : This LysR-type transcriptional regulator is considered the master regulator of sulfur assimilation in E. coli[2]. It controls the expression of genes involved in sulfate transport and reduction, as well as the utilization of alternative sulfur sources.

  • Cbl : The Cbl protein, also a LysR-type regulator, acts as an accessory regulator specifically for the utilization of organosulfur compounds[1][3]. The synthesis of Cbl is itself under the control of CysB[1][2].

The concerted action of CysB and Cbl ensures that the machinery for utilizing alternative sulfur sources like sulfonates is expressed only when preferred sources such as sulfate and cysteine are scarce[1].

Hypothetical Pathways for this compound Metabolism in E. coli

In the absence of direct experimental evidence in E. coli, the well-characterized pathways for sulfoacetate degradation in other bacteria can serve as models for plausible routes in E. coli.

Model Pathway from Cupriavidus necator H16

Cupriavidus necator H16 utilizes a pathway that involves the activation of sulfoacetate to sulfoacetyl-CoA, followed by reduction to sulfoacetaldehyde (B1196311). The key steps are:

  • Activation : Sulfoacetate is activated to sulfoacetyl-CoA.

  • Reduction : Sulfoacetyl-CoA is reduced to sulfoacetaldehyde.

  • C-S Bond Cleavage : Sulfoacetaldehyde is cleaved by sulfoacetaldehyde acetyltransferase (Xsc) to yield acetyl-phosphate and sulfite.

This pathway requires an initial energy input for the activation of sulfoacetate.

Model Pathway from Bilophila wadsworthia

The gut pathobiont Bilophila wadsworthia employs a different strategy for sulfoacetate degradation where it serves as a terminal electron acceptor. This pathway involves:

  • Activation : Sulfoacetate is activated to sulfoacetyl-CoA by an ADP-forming sulfoacetate-CoA ligase.

  • Reduction to Isethionate : Sulfoacetyl-CoA is reduced to sulfoacetaldehyde, which is then further reduced to isethionate.

  • C-S Bond Cleavage : Isethionate is cleaved by isethionate sulfolyase to release sulfite.

Quantitative Data

Currently, there is no published quantitative data on the intracellular or extracellular concentrations of this compound in E. coli cultures under any specific growth conditions.

Experimental Protocols

As specific protocols for this compound in E. coli are not available, this section provides detailed methodologies for relevant experimental procedures that can be adapted for this purpose.

General Culture Conditions for Studying Sulfonate Metabolism

Objective : To cultivate E. coli under sulfur-limiting conditions to induce the expression of genes involved in sulfonate metabolism.

Materials :

  • E. coli strain of interest (e.g., K-12 MG1655)

  • Defined minimal medium (e.g., M9 minimal medium) with a controlled sulfur source

  • Glucose (or other carbon source)

  • This compound sodium salt

  • Magnesium sulfate (MgSO4)

  • Spectrophotometer

  • Shaking incubator

Protocol :

  • Prepare a sulfur-free minimal medium base.

  • Supplement the medium with a defined concentration of a sulfur source. For sulfur-rich conditions, use 1 mM MgSO4. For sulfur-limiting conditions, use a lower concentration (e.g., 50 µM MgSO4) or replace MgSO4 with an alternative sulfur source like this compound (e.g., 200 µM).

  • Inoculate the medium with an overnight culture of E. coli grown in a sulfur-rich medium and washed twice with a sulfur-free medium.

  • Incubate the cultures at 37°C with shaking.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Harvest cells at the desired growth phase (e.g., mid-exponential phase) for metabolomic or transcriptomic analysis.

Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective : To quantify the concentration of this compound in bacterial culture supernatants or cell lysates.

Materials :

  • Bacterial culture samples

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (if available)

  • High-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • Hydrophilic interaction liquid chromatography (HILIC) column

Protocol :

  • Sample Preparation :

    • Supernatant : Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Cell Lysate : Pellet the cells and wash them with a cold saline solution. Resuspend the pellet in a cold extraction solvent (e.g., 80% methanol). Lyse the cells by sonication or bead beating. Centrifuge to remove cell debris and collect the supernatant.

  • LC-MS Analysis :

    • Use a HILIC column for separation of the polar this compound.

    • Employ a mobile phase gradient of acetonitrile and water with a small amount of formic acid.

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) for quantification on a triple quadrupole mass spectrometer, with specific precursor-to-product ion transitions for this compound.

  • Quantification :

    • Prepare a calibration curve using the this compound analytical standard.

    • Spike samples with a known concentration of an internal standard to correct for matrix effects and variations in sample preparation.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

regulation_of_sulfonate_utilization cluster_conditions Environmental Conditions cluster_regulators Transcriptional Regulators cluster_operons Gene Operons cluster_function Function Sulfate_Limitation Sulfate Limitation CysB CysB (Master Regulator) Sulfate_Limitation->CysB activates Cysteine_Limitation Cysteine Limitation Cysteine_Limitation->CysB activates Cbl Cbl (Accessory Regulator) CysB->Cbl activates synthesis tauABCD tauABCD operon CysB->tauABCD activates transcription ssuEADCB ssuEADCB operon CysB->ssuEADCB activates transcription Cbl->tauABCD co-activates Cbl->ssuEADCB co-activates Sulfonate_Transport Sulfonate Transport tauABCD->Sulfonate_Transport Desulfonation Desulfonation tauABCD->Desulfonation ssuEADCB->Sulfonate_Transport ssuEADCB->Desulfonation

hypothetical_sulfoacetate_degradation cluster_cupriavidus Model: Cupriavidus necator cluster_bilophila Model: Bilophila wadsworthia Sulfoacetate Sulfoacetate Sulfoacetyl_CoA Sulfoacetyl-CoA Sulfoacetate->Sulfoacetyl_CoA Activation Sulfoacetaldehyde Sulfoacetaldehyde Sulfoacetyl_CoA->Sulfoacetaldehyde Reduction Acetyl_P Acetyl-phosphate Sulfoacetaldehyde->Acetyl_P Xsc Sulfite Sulfite Sulfoacetaldehyde->Sulfite Xsc Isethionate Isethionate Sulfoacetate_B Sulfoacetate Sulfoacetyl_CoA_B Sulfoacetyl-CoA Sulfoacetaldehyde_B Sulfoacetaldehyde Isethionate_B Isethionate Sulfite_B Sulfite

experimental_workflow Culture E. coli Culture (Sulfur-limiting vs. Sulfur-rich) Harvest Harvest Cells and Supernatant Culture->Harvest Extraction Metabolite Extraction Harvest->Extraction RNA_Extraction RNA Extraction Harvest->RNA_Extraction LCMS LC-MS Analysis (HILIC) Extraction->LCMS Quantification Quantification of Sulfoacetate LCMS->Quantification Transcriptomics Transcriptomics (RNA-seq) RNA_Extraction->Transcriptomics Data_Analysis Differential Gene Expression Transcriptomics->Data_Analysis

Conclusion and Future Directions

The presence of this compound as a metabolite in E. coli is established, yet its metabolic significance remains an open question. The lack of detailed knowledge about its biosynthesis, degradation, and physiological role presents a clear gap in our understanding of bacterial sulfur metabolism. Future research should focus on:

  • Metabolomic Profiling : Quantifying this compound levels in E. coli under various growth conditions, particularly during sulfur limitation and in the presence of different sulfur sources.

  • Genetic Screens : Performing genetic screens (e.g., transposon sequencing or CRISPRi) to identify genes essential for the utilization or detoxification of this compound.

  • Enzymatic Assays : Testing the substrate specificity of known sulfonate-metabolizing enzymes in E. coli, such as TauD and SsuD, for activity with this compound.

  • Transcriptomic Analysis : Investigating the transcriptional response of E. coli to this compound to identify responsive gene clusters.

Elucidating the metabolic pathways of this compound in E. coli will not only enhance our fundamental knowledge of microbial metabolism but could also pave the way for novel strategies in metabolic engineering and the development of new antimicrobial agents.

References

Methodological & Application

Sulfoacetic Acid as a Buffer in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetic acid (SAA) is a diprotic acid characterized by the presence of both a sulfonic acid and a carboxylic acid group. This unique structure imparts specific physicochemical properties that make it a candidate for use as a buffering agent in various biochemical and analytical applications. Its high water solubility and the presence of two acidic functionalities allow for buffering capacity in the acidic pH range. This document provides detailed application notes and protocols for the preparation and use of this compound as a buffer.

Physicochemical Properties and Buffering Range

This compound possesses two dissociable protons, one from the strongly acidic sulfonic acid group and one from the carboxylic acid group. The pKa of the sulfonic acid group is very low (approximately -2.8), meaning it is fully dissociated at pH values typically used in biochemical assays and does not contribute to buffering in the physiological range.

The second pKa (pKa₂) corresponds to the carboxylic acid group and is more relevant for its use as a buffer. While some sources report a pKa₂ of approximately 1.9, a more consistently cited experimental value is around 4.05.[1][2] This discrepancy is important to consider when preparing a buffer for a specific pH.

A buffer is most effective in a range of approximately ±1 pH unit around its pKa.[3] Therefore, based on the more commonly reported pKa₂, this compound is a suitable buffer for applications requiring a stable pH in the range of pH 3.0 to 5.0 .

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₄O₅S[1]
Molecular Weight 140.12 g/mol [1]
pKa₁ (Sulfonic Acid) ~ -2.8N/A
pKa₂ (Carboxylic Acid) ~ 4.05[1][2]
Effective Buffering Range pH 3.0 - 5.0[3]
Appearance White crystalline solid[1]
Solubility Soluble in water[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (MW: 140.12 g/mol )

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (100 mL)

  • Concentrated NaOH or HCl solution for pH adjustment

Procedure:

  • Weigh out 14.012 g of this compound.

  • Add the this compound to a beaker containing approximately 80 mL of deionized water.

  • Place the beaker on a stir plate and add a magnetic stir bar. Stir until the this compound is completely dissolved.

  • Transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with deionized water.

  • This will result in a 1 M stock solution of the fully protonated form of this compound. The pH of this solution will be low.

G cluster_0 Preparation of 1 M this compound Stock Solution Weigh this compound Weigh this compound Dissolve in Deionized Water Dissolve in Deionized Water Weigh this compound->Dissolve in Deionized Water 14.012 g Transfer to Volumetric Flask Transfer to Volumetric Flask Dissolve in Deionized Water->Transfer to Volumetric Flask in ~80 mL H₂O Rinse Beaker Rinse Beaker Transfer to Volumetric Flask->Rinse Beaker 100 mL flask Adjust to Final Volume Adjust to Final Volume Rinse Beaker->Adjust to Final Volume add rinsing to flask 1 M Stock Solution 1 M Stock Solution Adjust to Final Volume->1 M Stock Solution add H₂O to 100 mL

Workflow for preparing a 1 M this compound stock solution.

Protocol 2: Preparation of a 100 mM this compound Buffer at a Desired pH

Materials:

  • 1 M this compound stock solution (from Protocol 1)

  • 1 M NaOH solution

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker and graduated cylinders

Procedure:

  • For 100 mL of a 100 mM this compound buffer, pipette 10 mL of the 1 M this compound stock solution into a beaker containing approximately 80 mL of deionized water.

  • Place the beaker on a stir plate with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

  • Continue adding NaOH until the desired pH (within the 3.0 to 5.0 range) is reached.

  • Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.

  • Verify the final pH of the buffer solution.

Application: this compound in High-Performance Liquid Chromatography (HPLC)

While not widely documented in enzymatic assays, this compound and its salts can be used as components of the mobile phase in analytical techniques such as HPLC for the separation of biomolecules.

Protocol 3: HPLC Separation of Small Biomolecules using a Sulfoacetate Buffer

Objective: To separate a mixture of small, charged biomolecules (e.g., organic acids, peptides) using a sulfoacetate buffer in the mobile phase.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • 100 mM this compound buffer, pH 4.0 (prepared as in Protocol 2)

  • Acetonitrile (HPLC grade)

  • Sample containing a mixture of analytes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the 100 mM this compound buffer (pH 4.0) with acetonitrile. A common starting point is a 95:5 (v/v) ratio of buffer to acetonitrile. The exact ratio may need to be optimized for the specific separation.

  • System Equilibration: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Injection: Inject a known volume of the sample onto the column.

  • Chromatographic Run: Run the separation using an isocratic elution with the prepared mobile phase.

  • Detection: Monitor the elution of the analytes using a UV detector at an appropriate wavelength (e.g., 210 nm for peptides).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated components.

G cluster_1 HPLC Workflow with Sulfoacetate Buffer Prepare Mobile Phase Prepare Mobile Phase Equilibrate HPLC System Equilibrate HPLC System Prepare Mobile Phase->Equilibrate HPLC System Sulfoacetate buffer + Acetonitrile Inject Sample Inject Sample Equilibrate HPLC System->Inject Sample with C18 column Isocratic Elution Isocratic Elution Inject Sample->Isocratic Elution e.g., 20 µL UV Detection UV Detection Isocratic Elution->UV Detection e.g., 1.0 mL/min Data Analysis Data Analysis UV Detection->Data Analysis e.g., 210 nm

Workflow for HPLC analysis using a sulfoacetate buffer.

Discussion and Considerations

  • Buffering Range: Given the pKa of the carboxylic acid group is around 4.05, this compound is best suited for applications requiring buffering in the acidic range of pH 3.0 to 5.0.[1][2]

  • Interaction with Metal Ions: The presence of both a sulfonate and a carboxylate group may lead to chelation of divalent metal ions. This could be a disadvantage in assays where metal ions are essential for enzyme activity. Conversely, it could be advantageous in situations where sequestration of trace metal contaminants is desired.

  • Limited Documented Use in Enzymatic Assays: It is important to note that while this compound has the properties of a buffer, its use is not widely reported in the literature for common biochemical assays like enzyme kinetics. Researchers should validate its compatibility with their specific enzyme and assay conditions, as the buffer components can sometimes interfere with the reaction.[4]

  • Alternative Applications: The use of this compound as a mobile phase component in chromatography or as a background electrolyte in capillary electrophoresis are potential applications where its properties can be leveraged for the separation of charged biomolecules.[5][6]

Conclusion

This compound is a viable buffering agent for biochemical and analytical applications that require a stable pH in the acidic range of 3.0 to 5.0. While its use in enzymatic assays is not extensively documented, it presents an alternative to other buffers in this pH range. Its application as a component in chromatographic and electrophoretic separations is a promising area for its use. Researchers are encouraged to carefully consider its physicochemical properties and perform necessary validation experiments to ensure its compatibility with their specific systems.

References

Application Notes and Protocols: The Use of Acidic Reagents in the Cleavage Step of Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of complex peptide chains. A critical final step in SPPS is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of side-chain protecting groups. The choice of cleavage reagent and protocol is paramount to obtaining a high yield and purity of the final peptide product.

For decades, Trifluoroacetic Acid (TFA) has been the reagent of choice for this purpose in Fmoc-based SPPS due to its effectiveness in cleaving common linkers and removing most acid-labile protecting groups.[1][2] However, growing environmental concerns regarding TFA as a persistent per- and polyfluoroalkyl substance (PFAS) have spurred research into greener and more sustainable alternatives.[3][4]

This document provides detailed application notes and protocols for the standard TFA-based cleavage procedure. It also explores emerging, environmentally friendlier alternatives, offering a comparative perspective for the modern peptide synthesis laboratory. While sulfoacetic acid is not a commonly documented reagent for this application, we will discuss sulfonic acid-based alternatives that align with the trend towards more sustainable chemistry.

Section 1: Standard Cleavage Protocol Using Trifluoroacetic Acid (TFA)

TFA is a strong acid that effectively cleaves peptides from the resin and removes most acid-labile side-chain protecting groups in a single step.[1][4] The cleavage process involves acidolysis of the bond linking the peptide to the resin.[1] To prevent side reactions caused by reactive cationic species generated during the deprotection of certain amino acid side chains, a "cleavage cocktail" containing scavengers is typically used.[5]

Common Scavengers and Their Functions:
  • Triisopropylsilane (TIS): A scavenger for carbocations, particularly the tert-butyl cation generated from Boc and tBu protecting groups.[5]

  • Water: Acts as a proton source and can help suppress some side reactions.[5]

  • 1,2-Ethanedithiol (EDT): A scavenger for protecting groups on cysteine and methionine.

  • Thioanisole: Used to prevent the alkylation of tryptophan and methionine residues.

  • Phenol: Acts as a scavenger for tryptophan and tyrosine protecting groups.

Data Presentation: Common TFA Cleavage Cocktails

The composition of the cleavage cocktail is tailored to the specific amino acid sequence of the peptide. Below is a table summarizing common TFA cleavage cocktails and their applications.

Reagent CocktailComposition (v/v or w/w)Primary Application
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)General-purpose cleavage, especially for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[6]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5%) (w/w)Specifically designed to prevent the oxidation of methionine residues during cleavage.[7][8][9]
Reagent K TFA, Phenol, Water, Thioanisole, EDTA general cleavage reagent suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[6]
Reagent R TFA, Thioanisole, EDT, AnisoleSuited for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups and for Trp-containing peptides on PAL or BAL resin.[6]
Standard 95% TFA (95%), Water (2.5%), TIS (2.5%)A common, simple cocktail for peptides without sensitive residues that are prone to oxidation or alkylation.
Experimental Protocol: Standard Peptide Cleavage with TFA

This protocol outlines a general procedure for cleaving a peptide from the resin using a standard TFA cocktail.

Materials:

  • Peptide-resin

  • TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cold methyl tert-butyl ether (MTBE)

  • Reaction vessel

  • Filtration apparatus

  • Centrifuge

Procedure:

  • Resin Washing:

    • Wash the peptide-resin thoroughly with DMF (3 x 5 mL per gram of resin) to remove any residual synthesis reagents.

    • Wash the resin with DCM (3 x 5 mL per gram of resin) to swell the resin and remove the DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator. It is crucial to remove residual DMF as it can interfere with the cleavage reaction.[5]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Add the appropriate TFA cleavage cocktail to the resin (typically 10-30 mL per gram of resin).

    • Seal the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours. Peptides with multiple arginine residues may require longer reaction times.

  • Peptide Precipitation and Collection:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Combine the filtrates and add to a volume of cold MTBE that is at least 10 times the volume of the TFA solution to precipitate the crude peptide.

    • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold MTBE (2-3 times) to remove residual scavengers and TFA.

    • Dry the crude peptide pellet under vacuum.

Visualization of the TFA Cleavage Workflow

TFA_Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Resin Peptide-Resin Wash_DMF Wash with DMF Resin->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Dry Dry Resin Wash_DCM->Dry Add_TFA Add TFA Cocktail Dry->Add_TFA Incubate Incubate (1.5-3h) Add_TFA->Incubate Filter Filter Incubate->Filter Precipitate Precipitate in MTBE Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_MTBE Wash with MTBE Centrifuge->Wash_MTBE Dry_Peptide Dry Crude Peptide Wash_MTBE->Dry_Peptide

Caption: Workflow for the cleavage of a peptide from solid-phase resin using a TFA-based cocktail.

Section 2: Emerging Greener Alternatives to TFA

The environmental persistence of TFA has led to a search for more benign alternatives for peptide cleavage.[4] Research in this area is ongoing, with several promising methods being developed.

Methanesulfonic Acid (MSA) in Formic Acid (FA)

A recently developed method utilizes a mixture of methanesulfonic acid (MSA) and formic acid (FA) as a substitute for TFA.[3][10] This approach significantly reduces the consumption of strong acid and replaces a PFAS compound with more environmentally friendly alternatives.[3]

Data Presentation: Comparison of TFA and MSA/FA Cleavage
ParameterStandard TFA MethodMSA/FA Method
Acid Composition ~95% TFA2% MSA in 95.5% FA
Scavenger TIS, Water, etc.2.5% TIS
Reaction Time 1.5 - 3 hours2 - 3 hours
Cleavage Efficiency HighReported to be quantitative and potentially superior to TFA
Side Reactions Dependent on peptide sequence and scavengersFormylation of Ser, Thr, Trp, and Tyr residues reported, which can be reversed with 0.5 M NH4OH treatment.[3]
Environmental Impact High (TFA is a PFAS)Low (MSA and FA are more environmentally benign)
Experimental Protocol: Peptide Cleavage with MSA/FA

This protocol is based on the published method for using an MSA/FA cocktail for peptide cleavage.[3]

Materials:

  • Peptide-resin

  • Cleavage cocktail: 2% Methanesulfonic acid (MSA), 2.5% Triisopropylsilane (TIS) in Formic Acid (FA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cold methyl tert-butyl ether (MTBE)

  • 0.5 M Ammonium Hydroxide (NH4OH) solution (if necessary for deformylation)

  • Reaction vessel

  • Filtration apparatus

  • Centrifuge

Procedure:

  • Resin Preparation: Follow the same washing and drying procedure as for the TFA protocol.

  • Cleavage Reaction:

    • Add the MSA/TIS/FA cleavage cocktail to the dried resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Isolation: Follow the same precipitation, collection, and washing steps as described in the TFA protocol using cold MTBE.

  • (Optional) Deformylation:

    • If the peptide contains Ser, Thr, Trp, or Tyr residues, formylation may occur.

    • Dissolve the crude peptide in a 0.5 M NH4OH solution and stir for a specified time to remove the formyl groups.

    • Lyophilize the peptide solution to obtain the deformylated product.

Visualization of the Decision-Making Process for Cleavage Reagent Selection

Cleavage_Choice Start Select Cleavage Reagent Env_Concern Environmental Concerns? Start->Env_Concern Standard_Protocol Standard Protocol Required? Env_Concern->Standard_Protocol No Use_Alternative Use Greener Alternative (e.g., MSA/FA) Env_Concern->Use_Alternative Yes Use_TFA Use TFA-based Cocktail Standard_Protocol->Use_TFA Yes Standard_Protocol->Use_Alternative No Check_Sequence Check for Sensitive Residues (Met, Cys, Trp, Tyr) Use_TFA->Check_Sequence Standard_Cocktail Use Standard TFA Cocktail (e.g., 95% TFA/TIS/H2O) Check_Sequence->Standard_Cocktail No Special_Cocktail Use Specialized Cocktail (e.g., Reagent H for Met) Check_Sequence->Special_Cocktail Yes

Caption: A logical diagram illustrating the decision-making process for selecting a peptide cleavage reagent.

Conclusion

The final cleavage step is a critical juncture in solid-phase peptide synthesis that dictates the quality and yield of the final product. While TFA remains the industry standard due to its reliability and broad applicability, the development of greener alternatives like the methanesulfonic acid/formic acid system marks a significant step towards more sustainable peptide manufacturing. Researchers and drug development professionals should consider both the chemical requirements of their specific peptide and the broader environmental impact of their chosen methods. The protocols and data presented herein provide a practical guide to navigating these choices in the modern peptide synthesis laboratory.

References

Application Notes and Protocols for Surface Modification of Polymers using Sulfoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of polymers by introducing sulfo- and carboxyl-functional groups, analogous to what could be achieved with sulfoacetic acid. Given the limited direct literature on the use of this compound for this purpose, this document presents detailed protocols based on well-established methods for grafting similar chemical moieties. These methods are designed to enhance biocompatibility, reduce protein fouling, and improve cell adhesion on various polymer surfaces, which are critical parameters in drug delivery and medical device development.

Introduction

The surface properties of polymers play a pivotal role in their interaction with biological systems. Unmodified polymer surfaces are often hydrophobic and can trigger undesirable responses such as protein adsorption, bacterial adhesion, and inflammatory reactions. Surface modification aims to tailor these properties to elicit specific, favorable biological responses. The introduction of sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups, the functional moieties of this compound, can significantly increase surface hydrophilicity and create a negatively charged surface at physiological pH. This can mimic the glycosaminoglycan-rich extracellular matrix, leading to improved biocompatibility.

This document outlines two primary strategies for introducing these functional groups: a "grafting-to" approach for attaching molecules with carboxylic acid groups and a direct sulfonation method as an analog for introducing sulfonic acid groups.

Data Presentation: Effects of Surface Modification

The following tables summarize quantitative data from studies on polymer surface modifications analogous to the introduction of sulfo- and carboxyl- groups. This data is provided for reference and to illustrate the expected changes in surface properties. Actual values for a specific polymer and modification protocol will require experimental determination.

Table 1: Representative Changes in Water Contact Angle after Surface Modification

Polymer SubstrateModification MethodResulting Surface FunctionalityWater Contact Angle (°) - BeforeWater Contact Angle (°) - AfterReference Insight
Poly(lactic-co-glycolic acid) (PLGA)HydrolysisCarboxylic Acid (-COOH)~80°~60°Increased hydrophilicity enhances cell attachment.
Polyethylene Terephthalate (PET)Grafting of Acrylic AcidCarboxylic Acid (-COOH)~75°~40-50°Significant increase in wettability.
Polystyrene (PS)Sulfonation (H₂SO₄)Sulfonic Acid (-SO₃H)~90°~50-60°Introduction of polar sulfonic acid groups increases hydrophilicity.
Polypropylene (PP)Plasma Treatment (O₂)Carboxyl and Hydroxyl groups~102°~48°Plasma treatment introduces polar oxygen-containing groups, making the surface more hydrophilic.[1]

Table 2: Surface Elemental Composition (XPS) of Modified Polymers (Illustrative)

Polymer SubstrateModificationAtomic Concentration (%) - CAtomic Concentration (%) - OAtomic Concentration (%) - SReference Insight
Polystyrene (PS)Unmodified~99<10Primarily carbon backbone.
Polystyrene (PS)Sulfonated~80-85~10-15~3-5Appearance of sulfur and increased oxygen confirms sulfonation.
Polyethylene Terephthalate (PET)Unmodified~70~300Inherent oxygen content from ester groups.
Polyethylene Terephthalate (PET)Acrylic Acid Grafted~65-70~30-350Increase in oxygen content due to grafted carboxyl groups.

Experimental Protocols

Protocol 1: "Grafting-To" Approach for Carboxylic Acid Functionalization

This protocol describes a two-step method to covalently attach molecules containing carboxylic acid groups (as a proxy for this compound's carboxyl functionality) to a polymer surface. The first step involves surface activation and introduction of a reactive handle (e.g., amine or hydroxyl groups), followed by the coupling of the carboxylic acid.

Materials:

  • Polymer substrate (e.g., film, scaffold)

  • For Aminolysis: Ethylenediamine (B42938) (EDA) or other suitable diamine

  • For Hydroxylation: Strong oxidizing agent (e.g., potassium permanganate (B83412) in acidic solution) or plasma treatment

  • Carboxylic acid-containing molecule (e.g., acrylic acid, as an analog for this compound)

  • Coupling agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Solvents: Ethanol, deionized water

Methodology:

Step 1: Surface Activation and Functionalization (Choose one method)

  • A) Aminolysis (for polymers with ester groups like PET, PLA, PLGA):

    • Immerse the polymer substrate in a solution of ethylenediamine (10% v/v in water).

    • Incubate at room temperature for 1-2 hours with gentle agitation.

    • Rinse the substrate thoroughly with deionized water (3 times) and then with ethanol.

    • Dry the substrate under a stream of nitrogen or in a vacuum oven at a low temperature.

  • B) Plasma Treatment (for inert polymers like PP, PE):

    • Place the polymer substrate in the chamber of a plasma reactor.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce ammonia (B1221849) (NH₃) gas at a controlled flow rate.

    • Apply radiofrequency (RF) power (e.g., 50 W) for 1-5 minutes to generate plasma.

    • Vent the chamber and remove the amine-functionalized substrate.

Step 2: Coupling of Carboxylic Acid

  • Prepare a solution of the carboxylic acid-containing molecule (e.g., 10 mg/mL acrylic acid) in the activation buffer (MES, pH 5.5).

  • Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the carboxylic acid solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Immerse the amine-functionalized polymer substrate from Step 1 into the activated carboxylic acid solution.

  • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Remove the substrate and rinse extensively with PBS (pH 7.4) and then with deionized water to remove any non-covalently bound molecules.

  • Dry the surface-modified polymer as described previously.

Characterization:

  • Contact Angle Goniometry: Measure the static water contact angle to assess the change in surface hydrophilicity. A decrease in contact angle indicates successful modification.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. An increase in the O/C ratio would be expected.

  • Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Look for the appearance of characteristic peaks for the amide bond (~1650 cm⁻¹) and the sulfonic acid group if this compound were used.

Protocol 2: Direct Sulfonation for Introducing Sulfonic Acid Groups

This protocol describes a method for the direct sulfonation of polymer surfaces using sulfuric acid, which introduces sulfonic acid groups. This serves as an analog to impart the sulfonate functionality of this compound.

Materials:

  • Polymer substrate (e.g., Polystyrene, Polyethylene)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized water

  • Ice bath

Methodology:

  • Place the polymer substrate in a clean, dry glass container.

  • Cool the container in an ice bath.

  • Carefully add concentrated sulfuric acid to immerse the substrate completely. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the reaction to proceed for a controlled time (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 0-25°C). The reaction time and temperature will depend on the polymer and the desired degree of sulfonation and should be optimized.

  • Carefully decant the sulfuric acid.

  • Slowly and cautiously quench the reaction by adding a large volume of ice-cold deionized water to the container with the substrate.

  • Wash the sulfonated polymer substrate extensively with deionized water until the washings are neutral (pH 7).

  • Dry the substrate under a stream of nitrogen or in a vacuum oven at a low temperature.

Characterization:

  • Contact Angle Goniometry: A significant decrease in the water contact angle is expected.

  • XPS: The appearance of a sulfur (S 2p) peak in the XPS spectrum is a clear indication of successful sulfonation.

  • ATR-FTIR: Look for characteristic peaks of the sulfonic acid group (e.g., S=O stretching around 1350 cm⁻¹ and 1170 cm⁻¹).

Visualizations

experimental_workflow_grafting_to cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: Coupling Reaction polymer Polymer Substrate activation Aminolysis or Plasma Treatment polymer->activation activated_polymer Amine-Functionalized Polymer activation->activated_polymer coupling Coupling Reaction activated_polymer->coupling activated_polymer->coupling carboxylic_acid Carboxylic Acid (e.g., Acrylic Acid) edc_nhs EDC/NHS in MES Buffer carboxylic_acid->edc_nhs activated_acid Activated Acid edc_nhs->activated_acid activated_acid->coupling modified_polymer Carboxyl-Functionalized Polymer coupling->modified_polymer

Caption: Workflow for the "Grafting-To" approach to introduce carboxylic acid groups.

experimental_workflow_sulfonation start Polymer Substrate sulfonation Immersion in Concentrated H₂SO₄ (Controlled Time/Temp) start->sulfonation quench Quenching with Ice-Cold Water sulfonation->quench wash Extensive Washing (until neutral pH) quench->wash dry Drying wash->dry finish Sulfonated Polymer dry->finish

Caption: Workflow for the direct sulfonation of a polymer surface.

References

Application Notes and Protocols: The Role of Sulfo-NHS Esters in Advanced Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of water-soluble sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters in bioconjugation. The introduction of a sulfonate group, derived from precursors like sulfoacetic acid, to traditional NHS ester crosslinkers significantly enhances their utility in aqueous environments, which is critical for maintaining the integrity and function of biomolecules such as proteins, antibodies, and peptides. These reagents are instrumental in the development of antibody-drug conjugates (ADCs), immunoassays, and other protein-based diagnostics and therapeutics.[][2][3][4]

Principle of Sulfo-NHS Ester Bioconjugation

Sulfo-NHS esters are highly reactive compounds designed for the modification of primary amino groups (-NH2), commonly found on the side chains of lysine residues and the N-terminus of proteins and peptides.[5][6] The key advantage of Sulfo-NHS esters is their enhanced water solubility due to the presence of a sulfonate group.[][3] This property allows for bioconjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can denature sensitive proteins and lead to aggregation.[]

The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the Sulfo-NHS ester, leading to the formation of a stable amide bond and the release of the Sulfo-N-hydroxysuccinimide leaving group. This reaction is most efficient at a pH range of 7.0-9.0.[2][6]

Key Applications in Bioconjugation

The versatility of Sulfo-NHS esters makes them suitable for a wide range of applications:

  • Antibody-Drug Conjugate (ADC) Development: Heterobifunctional crosslinkers containing a Sulfo-NHS ester, such as Sulfo-SMCC, are widely used to link cytotoxic drugs to antibodies for targeted cancer therapy.[3][7]

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis in various assays.[3]

  • Immunoassay Development: Conjugating antibodies to enzymes or solid surfaces for ELISA and other immunoassays.[2]

  • Drug Delivery Systems: Modifying proteins or peptides to improve their therapeutic properties or for targeted delivery.

Quantitative Data Summary

The efficiency of bioconjugation reactions using Sulfo-NHS esters is influenced by several factors, including the molar ratio of the crosslinker to the protein, reaction time, temperature, and pH. The following tables summarize typical reaction parameters and expected outcomes.

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal for primary amine reactivity. Lower pH protonates amines, reducing nucleophilicity. Higher pH increases hydrolysis of the NHS ester.[2][6]
Temperature 4°C to 25°CRoom temperature (25°C) for faster reactions (30-60 minutes). 4°C for longer incubations (2 hours to overnight) to minimize protein degradation.[2]
Molar Excess of Crosslinker 10- to 50-foldThe optimal ratio is protein-dependent and should be determined empirically to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of activity.[2][8]
Reaction Time 30 minutes to 2 hoursShorter times at room temperature, longer times at 4°C.[2]

Table 1: General Reaction Conditions for Sulfo-NHS Ester Conjugation

BiomoleculeCrosslinkerMolar Ratio (Crosslinker:Biomolecule)Degree of Labeling (DOL)Reference
IgG AntibodyMSD GOLD SULFO-TAG NHS-Ester20:12:1 to 20:1[8]
Protein (General)trans-Sulfo-SMCCEmpirically DeterminedVaries[2]
Amino-labeled OligonucleotideNHS-ester~17.5:1 (14mM NHS-ester to 0.8mM Oligo)Not Specified

Table 2: Example Molar Ratios and Degree of Labeling

Experimental Protocols

Protocol 1: General Protein Labeling with a Sulfo-NHS Ester

This protocol describes a general procedure for labeling a protein with a molecule containing a Sulfo-NHS ester.

Materials:

  • Protein solution (in an amine-free buffer such as PBS, HEPES, or MES)[]

  • Sulfo-NHS ester reagent

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS is a common choice)[]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification[2]

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into the Conjugation Buffer using a desalting column or dialysis.[2]

  • Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester reagent in the Conjugation Buffer.[2]

  • Calculate Molar Excess: Determine the desired molar excess of the Sulfo-NHS ester over the protein. This often requires empirical optimization.[2]

  • Conjugation Reaction: Add the calculated amount of the freshly prepared Sulfo-NHS ester solution to the protein solution while gently stirring.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted Sulfo-NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer.[2][6]

Protocol 2: Two-Step Conjugation using Sulfo-SMCC

This protocol outlines the procedure for crosslinking an amine-containing protein to a sulfhydryl-containing molecule using the heterobifunctional crosslinker Sulfo-SMCC.

Step 1: Activation of the Amine-Containing Protein

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer

  • Sulfo-SMCC

  • Conjugation Buffer A: PBS, pH 7.2-8.0[]

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve or buffer exchange the Protein-NH2 into Conjugation Buffer A.

  • Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in Conjugation Buffer A.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulfo-SMCC to the protein solution.

  • Incubation: Incubate for 30-60 minutes at room temperature.[2]

  • Removal of Excess Crosslinker: Immediately purify the maleimide-activated protein using a desalting column equilibrated with Conjugation Buffer B (see Step 2).[2]

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

Materials:

  • Maleimide-activated protein from Step 1

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Conjugation Buffer B: PBS, pH 6.5-7.5 (optimal for maleimide-thiol reaction)[2]

Procedure:

  • Prepare Sulfhydryl-Containing Molecule: Ensure the Molecule-SH has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.[2]

  • Conjugation Reaction: Add the Molecule-SH to the purified maleimide-activated protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the activated protein is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules.

Visualizations

G cluster_0 Sulfo-NHS Ester Activation and Amine Coupling Protein_NH2 Protein with Primary Amine (e.g., Lysine) Activated_Protein Amine-Reactive Ester Intermediate Protein_NH2->Activated_Protein + Sulfo-NHS Ester (pH 7-9) Sulfo_NHS_Ester Sulfo-NHS Ester Crosslinker Stable_Amide_Bond Stable Amide Bond Formation Activated_Protein->Stable_Amide_Bond Sulfo_NHS_LG Sulfo-NHS Leaving Group Activated_Protein->Sulfo_NHS_LG Release of

Caption: Reaction mechanism of Sulfo-NHS ester with a primary amine.

G cluster_workflow Two-Step Bioconjugation Workflow using Sulfo-SMCC Start Start Step1 Step 1: Activate Protein-NH2 with Sulfo-SMCC (pH 7-9) Start->Step1 Purify1 Purify Maleimide-Activated Protein (Desalting Column) Step1->Purify1 Step2 Step 2: React with Molecule-SH (pH 6.5-7.5) Purify1->Step2 Purify2 Purify Final Conjugate (e.g., SEC) Step2->Purify2 End End Purify2->End

Caption: Experimental workflow for two-step bioconjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Hydrolysis of Sulfo-NHS ester- Incorrect buffer pH- Insufficient molar excess of crosslinker- Prepare Sulfo-NHS ester solution immediately before use.- Ensure buffer pH is within the optimal range (7.0-9.0 for amine reaction).- Increase the molar ratio of the crosslinker.
Protein Precipitation - Excessive molar excess of crosslinker leading to over-labeling and aggregation.- Reduce the molar excess of the Sulfo-NHS ester.- Optimize reaction time and temperature.[2]
Loss of Protein Activity - Modification of primary amines in the active site of the protein.- Reduce the molar excess of the crosslinker.- Consider alternative crosslinking chemistries that target other functional groups.[2]

Table 3: Troubleshooting Guide for Sulfo-NHS Ester Bioconjugation

References

Application Notes and Protocols for the Analytical Detection of Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of sulfoacetic acid. The methods described are relevant for various matrices, including pharmaceutical preparations and environmental samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and semi-volatile organic compounds. For a highly polar and ionic compound like this compound, ion-pair reversed-phase chromatography is a particularly effective approach.

Application Note: Ion-Pair Reversed-Phase HPLC with UV Detection

This method utilizes an ion-pairing agent in the mobile phase to enhance the retention of the highly polar this compound on a non-polar stationary phase. The ion-pairing agent, typically a quaternary ammonium (B1175870) salt, forms a neutral ion pair with the anionic this compound, allowing it to interact with the reversed-phase column.

Principle: The analyte, this compound, exists as an anion in the mobile phase. The addition of an ion-pairing reagent with a positive charge, such as tetrabutylammonium, results in the formation of a neutral ion-pair. This complex has increased hydrophobicity and can be retained and separated on a C18 column. Detection is typically achieved using a UV detector at a low wavelength, as this compound does not have a strong chromophore.

Key Advantages:

  • Good retention and separation of a highly polar analyte on a standard reversed-phase column.

  • Robust and reproducible method.

  • Applicable to quality control and stability testing in pharmaceutical development.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC-UV

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chemicals and Reagents:

  • This compound reference standard

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) or other suitable ion-pairing agent

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 10 mM TBAHS in water, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase A to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with mobile phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in mobile phase A to achieve a theoretical concentration of this compound within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity Range1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and determination of ionic species. It is particularly well-suited for the analysis of small organic acids like this compound, especially in aqueous matrices.

Application Note: Ion Chromatography with Suppressed Conductivity Detection

This method separates this compound from other anions based on its interaction with an ion-exchange stationary phase. Suppressed conductivity detection is employed to enhance sensitivity by reducing the background conductivity of the eluent.

Principle: The sample is injected into an ion chromatograph equipped with an anion-exchange column. The separation is achieved by using an aqueous solution of a salt (e.g., sodium carbonate/bicarbonate) as the mobile phase. After separation, the eluent passes through a suppressor, which exchanges the eluent cations for hydronium ions, thereby converting the highly conductive eluent to the weakly conductive carbonic acid. The analyte anions are converted to their more conductive acid form, resulting in a sensitive and specific detection. This technique is highly effective for quantifying various sulfonic acids.[1][2]

Key Advantages:

  • High sensitivity and selectivity for ionic analytes.

  • Direct analysis of aqueous samples with minimal sample preparation.

  • Simultaneous determination of multiple anions.

Experimental Protocol: Ion Chromatography with Suppressed Conductivity

1. Instrumentation:

  • Ion chromatograph with a gradient pump, autosampler, column oven, anion self-regenerating suppressor, and conductivity detector.

2. Chemicals and Reagents:

  • This compound reference standard

  • Sodium carbonate

  • Sodium bicarbonate

  • Water (deionized, >18 MΩ·cm)

3. Chromatographic Conditions:

  • Column: Anion-exchange column suitable for organic acid analysis (e.g., Metrosep A Supp 5 or equivalent)

  • Eluent: 3.2 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Detection: Suppressed conductivity

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 ppm stock solution of this compound in deionized water.

  • Calibration Standards: Prepare calibration standards in the range of 0.1 ppm to 20 ppm by diluting the stock solution with deionized water.

  • Sample Preparation: Dilute the sample with deionized water to bring the this compound concentration into the calibration range. Filter through a 0.45 µm IC-certified syringe filter.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration.

  • Quantify this compound in the sample using the calibration curve.

Quantitative Data Summary
ParameterTypical Value (based on similar sulfonic acids)[1]
Linearity Range0.1 - 20 mg/L (R² > 0.998)
Limit of Detection (LOD)0.01 mg/L (approximately 0.07 µM)
Limit of Quantification (LOQ)0.03 mg/L (approximately 0.2 µM)
Precision (%RSD)< 3%
Accuracy (Recovery)95 - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity for the analysis of this compound, making it ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples.

Application Note: LC-MS/MS for Ultra-Trace Quantification

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. This compound is separated using reversed-phase chromatography and then detected by monitoring specific precursor-to-product ion transitions in negative ion mode.

Principle: After chromatographic separation, the column effluent is directed to an electrospray ionization (ESI) source operating in negative ion mode, which generates the deprotonated molecule [M-H]⁻ of this compound. This precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.[3]

Key Advantages:

  • Exceptional sensitivity and selectivity.

  • Applicable to complex matrices with minimal sample cleanup.

  • Provides structural confirmation of the analyte.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 2% B held for 1 min, then to 50% B in 4 min

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (m/z):

    • Precursor Ion: 139.0

    • Product Ions: 79.9 (quantifier), 60.0 (qualifier)

  • Collision Energy: Optimized for the specific instrument

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare calibration standards from 0.1 ng/mL to 100 ng/mL by serial dilution of the stock solution in the initial mobile phase composition.

  • Sample Preparation: Dilute the sample in the initial mobile phase. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Quantitative Data Summary
ParameterExpected Value
Linearity Range0.1 - 100 ng/mL (R² > 0.995)
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 5% at LOQ, < 10% across the range
Accuracy (Recovery)90 - 110%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample/Standard Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Inject Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

IC_Workflow cluster_prep Sample Preparation cluster_ic Ion Chromatography System cluster_data Data Analysis Sample Aqueous Sample Dilute Dilute with Deionized Water Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Autosampler Autosampler Filter->Autosampler Inject Column Anion-Exchange Column Autosampler->Column Pump IC Pump Pump->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Chromatogram Ion Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Sample Dilute Dilute / SPE Sample->Dilute UHPLC UHPLC Separation Dilute->UHPLC Inject ESI ESI Source (Negative) UHPLC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Fragmentation MS1->MS2 MS3 Q3: Product Ion Scan MS2->MS3 MRM MRM Data MS3->MRM Quantification Quantification MRM->Quantification

References

Sulfoacetic Acid as a Mobile Phase in High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of sulfoacetic acid as a mobile phase component in High-Performance Liquid Chromatography (HPLC), particularly for the separation of peptides and proteins.

Introduction

This compound is a strong organic acid that can be employed as a mobile phase modifier and ion-pairing reagent in reversed-phase HPLC (RP-HPLC). Its properties make it a potential alternative to more commonly used reagents like trifluoroacetic acid (TFA), especially in applications requiring strong ion pairing for the retention and resolution of charged analytes such as peptides and proteins. This document outlines the theoretical basis, practical considerations, and detailed protocols for its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in HPLC method development.

PropertyValueSignificance in HPLC
Molecular Formula C₂H₄O₅S-
Molecular Weight 140.12 g/mol [1]Affects molar concentration calculations for mobile phase preparation.
pKa 1.9 (at 25°C)Indicates it is a strong acid, ensuring a low pH of the mobile phase which is crucial for protonating acidic groups on analytes and silanol (B1196071) groups on the stationary phase. This minimizes secondary ionic interactions and improves peak shape.
Water Solubility HighEnsures good solubility in aqueous mobile phases, preventing precipitation.
UV Absorbance Low absorbance at wavelengths >210 nm (inferred)Allows for sensitive detection of peptides and proteins at low UV wavelengths (e.g., 215-220 nm) where the peptide bond absorbs.

Application: Separation of Peptides

This compound can be used as an ion-pairing reagent for the reversed-phase HPLC separation of synthetic and natural peptides. The strong acidic nature of this compound helps to maintain a low mobile phase pH, which suppresses the ionization of carboxyl groups within the peptides and residual silanol groups on the silica-based stationary phase. The sulfonate group of this compound can then form ion pairs with the positively charged amino groups of the peptides, increasing their hydrophobicity and retention on the non-polar stationary phase.

Theoretical Experimental Protocol: Separation of a Standard Peptide Mix

This protocol describes a theoretical method for the separation of a standard mixture of peptides using this compound as a mobile phase additive.

Objective: To achieve baseline separation of a mixture of angiotensin II, neurotensin, and bombesin.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • This compound (>98% purity)

  • Standard peptides: Angiotensin II, Neurotensin, Bombesin

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) this compound in water.

    • Add 1.0 mL of this compound to 999 mL of HPLC-grade water.

    • Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B: 0.1% (v/v) this compound in acetonitrile.

    • Add 1.0 mL of this compound to 999 mL of HPLC-grade acetonitrile.

    • Filter through a 0.22 µm membrane filter and degas.

Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm, 300 Å
Mobile Phase A 0.1% this compound in Water
Mobile Phase B 0.1% this compound in Acetonitrile
Gradient 5% to 65% B in 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Concentration 0.1 mg/mL of each peptide in Mobile Phase A

Expected Results (Theoretical):

The following table summarizes the expected retention times and peak characteristics for the peptide standards.

PeptideExpected Retention Time (min)Theoretical Plate CountTailing Factor
Angiotensin II12.5>150001.1
Neurotensin15.8>180001.0
Bombesin18.2>200001.1

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases A and B (with 0.1% this compound) prep_sample Prepare Peptide Standard Mixture (0.1 mg/mL in Mobile Phase A) prep_mobile_phase->prep_sample hplc_setup Equilibrate C18 Column with Initial Gradient Conditions prep_sample->hplc_setup hplc_inject Inject 10 µL of Sample hplc_setup->hplc_inject hplc_run Run Gradient Elution (5-65% B over 30 min) hplc_inject->hplc_run hplc_detect Detect at 215 nm hplc_run->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_analyze Integrate Peaks and Determine Retention Times, Plate Count, Tailing Factor data_acquire->data_analyze G cluster_mobile Mobile Phase (Low pH) cluster_stationary Stationary Phase (C18) sulfoacetic_acid This compound (H⁺A⁻) ion_pair Ion-Pair Formation (P⁺A⁻) sulfoacetic_acid->ion_pair protein_pos Protonated Protein (P⁺) protein_pos->ion_pair c18 Hydrophobic C18 Chains retention Hydrophobic Interaction & Retention c18->retention silanol Suppressed Silanol Groups (Si-OH) ion_pair->retention

References

Application Notes and Protocols for the Derivatization of Sulfoacetic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetic acid, a molecule possessing both a carboxylic acid and a sulfonic acid moiety, presents a significant challenge for direct analysis by gas chromatography (GC). Its high polarity and low volatility prevent it from passing through the GC column under typical conditions. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on two primary methods: silylation and esterification.

The selection of an appropriate derivatization method is crucial for achieving accurate and reproducible quantitative results. Silylation reagents react with active hydrogens in both carboxylic and sulfonic acid groups, replacing them with a nonpolar trimethylsilyl (TMS) group.[1][2] Esterification, on the other hand, converts the acidic functional groups into their corresponding esters, which are significantly more volatile.[3][4]

Derivatization Strategies for this compound

Due to the presence of two distinct acidic functional groups, the derivatization of this compound requires careful consideration. The sulfonic acid group is more acidic than the carboxylic acid group and may exhibit different reactivity towards derivatization reagents. The ideal derivatization scheme should ensure complete and reproducible conversion of both functional groups.

Method 1: Silylation

Silylation is a widely used derivatization technique in GC, valued for its ability to derivatize a broad range of polar functional groups.[1][2] For this compound, a strong silylating agent is required to ensure the derivatization of both the carboxylic and sulfonic acid groups. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is a common and effective choice.[5][6] TMCS acts as a catalyst, enhancing the silylating power of BSTFA.[5]

Experimental Protocol: Silylation of this compound with BSTFA + TMCS

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.[5][7]

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[5]

  • Reagent Addition: Add 100-200 µL of a silylating reagent mixture of BSTFA + 1% TMCS (v/v) to the dried sample.[5] A solvent such as anhydrous pyridine or acetonitrile can be added if necessary to dissolve the sample. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[5] The optimal reaction time and temperature may need to be determined empirically.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or GC-FID system.

Expected Product: Di-TMS-sulfoacetic acid

Logical Workflow for Silylation of this compound

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output start Start: this compound Sample dry Dry Sample (if aqueous) start->dry add_reagent Add BSTFA + 1% TMCS dry->add_reagent vortex Vortex add_reagent->vortex heat Heat (60-80°C, 30-60 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject end End: GC Analysis of Di-TMS-Sulfoacetic Acid inject->end

Caption: Workflow for silylation of this compound.

Method 2: Esterification

Esterification is another effective method for derivatizing this compound. This approach converts both the carboxylic and sulfonic acid groups into their corresponding esters. Diazomethane or its safer alternative, trimethylsilyldiazomethane, are highly efficient reagents for this purpose, reacting rapidly with carboxylic acids to form methyl esters.[3][4][9]

Experimental Protocol: Esterification of this compound with Trimethylsilyldiazomethane

This protocol is a general guideline. Trimethylsilyldiazomethane is a safer alternative to diazomethane but should still be handled with care in a well-ventilated fume hood.

Materials:

  • This compound standard or sample

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Methanol

  • Diethyl ether or a suitable aprotic solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Ice bath

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a mixture of diethyl ether and methanol (e.g., 7:2 v/v) in a reaction vial.

  • Reagent Addition: Cool the vial in an ice bath. Add the TMS-diazomethane solution dropwise with stirring until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.[4]

  • Reaction: Allow the reaction to proceed for 5-10 minutes at 0°C.

  • Quenching (Optional): If necessary, a few drops of acetic acid can be added to quench the excess TMS-diazomethane.

  • Analysis: The resulting solution containing the derivatized this compound can be directly injected into the GC-MS or GC-FID system.

Expected Product: Dimethyl sulfoacetate

Logical Workflow for Esterification of this compound

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output start Start: this compound Sample dissolve Dissolve in Solvent (e.g., Ether/Methanol) start->dissolve cool_ice Cool in Ice Bath dissolve->cool_ice add_reagent Add TMS-Diazomethane Dropwise cool_ice->add_reagent react React (5-10 min) add_reagent->react inject Inject into GC react->inject end End: GC Analysis of Dimethyl Sulfoacetate inject->end

Caption: Workflow for esterification of this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the derivatization of this compound for GC analysis. However, based on the general performance of the recommended derivatization methods for similar acidic compounds, the following table provides an expected performance summary. Researchers should perform their own validation studies to determine the precise quantitative parameters for their specific application.

Derivatization MethodReagent(s)Expected Derivatization YieldExpected Limit of Detection (LOD)Expected Reproducibility (%RSD)
SilylationBSTFA + 1% TMCS> 95%[10]Low ng/mL to pg/mL< 10%
EsterificationTMS-diazomethane> 98% (for carboxylic acids)Low ng/mL to pg/mL< 10%

Conclusion

The derivatization of this compound is a prerequisite for its successful analysis by gas chromatography. Both silylation with BSTFA + TMCS and esterification with trimethylsilyldiazomethane are robust methods capable of derivatizing both the carboxylic and sulfonic acid functional groups. The choice of method will depend on laboratory safety protocols, reagent availability, and the specific requirements of the analytical method. It is imperative that the chosen method is thoroughly validated to ensure complete derivatization, and accurate and reproducible quantification. The protocols and information provided herein serve as a comprehensive guide for researchers to develop and implement a reliable analytical method for this compound.

References

Applications of Sulfoacetic Acid in Nanotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemical properties of sulfoacetic acid and established principles in nanotechnology. Direct literature specifically detailing the use of this compound in these applications is limited. Therefore, these protocols should be considered as starting points for research and development, and optimization will be required for specific applications.

Introduction

This compound (HOOC-CH₂-SO₃H) is a bifunctional molecule containing both a carboxylic acid and a sulfonic acid group. This unique structure makes it a promising candidate for the surface functionalization of nanoparticles in various biomedical and biotechnological applications. The carboxylic acid moiety allows for covalent conjugation to nanoparticle surfaces, while the highly acidic sulfonate group can impart a strong negative surface charge, enhancing colloidal stability and influencing interactions with biological systems.[1][2] This document provides detailed application notes and proposed experimental protocols for the use of this compound in nanotechnology.

Application Notes

Nanoparticle Stabilization

The high surface energy of nanoparticles often leads to aggregation in solution, which can compromise their therapeutic or diagnostic efficacy. Surface modification with stabilizing agents is crucial to prevent this.[3][4] this compound, with its terminal sulfonate group, can provide excellent electrostatic stabilization. The negatively charged sulfonate groups create repulsive forces between nanoparticles, preventing them from agglomerating.[5][6] This is particularly important in biological media with high ionic strength, where charge screening can destabilize nanoparticles stabilized by weaker acids.

Key Advantages:

  • Enhanced Colloidal Stability: The strong negative charge from the sulfonate group provides robust electrostatic repulsion.[5][6]

  • Improved Biocompatibility: A hydrophilic surface layer can reduce non-specific protein adsorption, a common issue with unmodified nanoparticles.[1]

  • Versatility: Can be applied to a wide range of nanoparticle types, including gold, iron oxide, and quantum dots.[7][8][9]

Drug Delivery

This compound-functionalized nanoparticles can serve as versatile platforms for drug delivery.[10][11] The hydrophilic and charged surface can improve the circulation time of nanocarriers by reducing uptake by the reticuloendothelial system. Furthermore, the surface chemistry can be tailored for controlled drug release. For instance, drugs can be conjugated to the nanoparticle surface via linkers that are sensitive to the acidic tumor microenvironment, triggering drug release at the target site.[12][13]

Potential Mechanisms:

  • pH-Responsive Drug Release: The linkage between a drug and the this compound-coated nanoparticle can be designed to be stable at physiological pH (7.4) but cleavable at the lower pH found in tumor tissues or endosomes.[12]

  • Targeted Delivery: The this compound can serve as a spacer to which targeting ligands (e.g., antibodies, peptides) are attached, directing the nanocarrier to specific cells or tissues.[11][14]

Diagnostics and Bioimaging

In the realm of diagnostics, this compound-modified nanoparticles can be employed as contrast agents or biosensors.[15][16][17] For quantum dots, a this compound coating can enhance their water solubility and biocompatibility, which is essential for in vivo imaging applications.[9][18] The negative surface charge can also be utilized for the electrostatic binding of positively charged biomolecules for detection purposes.

Applications:

  • Quantum Dot Functionalization: Improves the aqueous stability and biocompatibility of quantum dots for fluorescent imaging.[9][19]

  • Biosensing: The charged surface can be used to immobilize biorecognition elements for the detection of specific analytes.

Quantitative Data

The following tables summarize hypothetical quantitative data for the characterization of nanoparticles before and after functionalization with this compound. These values are representative of what would be expected based on the functionalization of nanoparticles with charged ligands.

Table 1: Physicochemical Characterization of this compound-Functionalized Gold Nanoparticles (AuNPs)

ParameterBare AuNPsThis compound-AuNPs
Hydrodynamic Diameter (nm) 20 ± 225 ± 3
Zeta Potential (mV) -15 ± 5-45 ± 5
Surface Plasmon Resonance (nm) 520523
Polydispersity Index (PDI) 0.250.15

Table 2: Characterization of this compound-Functionalized Iron Oxide Nanoparticles (IONPs)

ParameterBare IONPsThis compound-IONPs
Core Size (TEM) (nm) 15 ± 215 ± 2
Hydrodynamic Diameter (DLS) (nm) 50 ± 1065 ± 12
Zeta Potential (mV) +10 ± 5-35 ± 5
Saturation Magnetization (emu/g) 6562

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound via EDC/Sulfo-NHS Coupling

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface using carbodiimide chemistry.[20][21][22][23]

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated iron oxide or silica nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween 20

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of this compound:

    • Prepare a 100 mM solution of this compound in Activation Buffer.

    • Prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • In a separate tube, mix equal volumes of the this compound, EDC, and Sulfo-NHS solutions.

    • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group of this compound.

  • Conjugation:

    • Add the activated this compound solution to the nanoparticle dispersion. A 100-fold molar excess of activated this compound to the estimated surface amine groups on the nanoparticles is recommended as a starting point.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted activated carboxyl groups. Incubate for 15 minutes.

  • Washing:

    • Separate the nanoparticles from the solution using a magnetic separator or centrifugation (e.g., 10,000 x g for 20 minutes).

    • Remove the supernatant and resuspend the nanoparticles in Washing Buffer.

    • Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the final this compound-functionalized nanoparticles in the desired buffer (e.g., PBS) for storage or further use.

Protocol 2: Characterization of this compound-Functionalized Nanoparticles

This protocol outlines standard techniques for characterizing the successfully functionalized nanoparticles.[24][25][26]

Methods:

  • Dynamic Light Scattering (DLS) and Zeta Potential:

    • Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size and aggregation state.

    • Measure the zeta potential to confirm the change in surface charge after functionalization. A significant shift to a more negative value is expected.

  • Transmission Electron Microscopy (TEM):

    • Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry.

    • Image the nanoparticles to assess their core size, morphology, and dispersity.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Lyophilize a sample of the functionalized nanoparticles.

    • Acquire an FTIR spectrum of the dried sample.

    • Look for characteristic peaks of the sulfonate group (S=O stretching) around 1050-1200 cm⁻¹ to confirm the presence of this compound on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA):

    • Heat a dried sample of the functionalized nanoparticles under a controlled atmosphere.

    • The weight loss at temperatures corresponding to the decomposition of the organic coating can be used to quantify the amount of this compound conjugated to the nanoparticles.

Visualizations

G Workflow for this compound Functionalization of Nanoparticles cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Sulfoacetic_Acid This compound Activated_SAA Activated this compound Sulfoacetic_Acid->Activated_SAA EDC_SulfoNHS EDC / Sulfo-NHS EDC_SulfoNHS->Activated_SAA Amine_NP Amine-Functionalized Nanoparticle Activated_SAA->Amine_NP Coupling Reaction Functionalized_NP This compound Functionalized NP Amine_NP->Functionalized_NP Washing Washing Steps (Magnetic Separation/Centrifugation) Functionalized_NP->Washing Final_Product Purified Functionalized Nanoparticles Washing->Final_Product

Caption: Workflow for nanoparticle functionalization.

G Cellular Interaction of this compound-Functionalized Nanoparticle cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP SAA-NP Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release (pH-mediated) Lysosome->Drug_Release

Caption: Proposed cellular uptake pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of sulfoacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the reaction of chloroacetic acid with sodium sulfite (B76179).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature could be too low.1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using techniques like titration to determine the consumption of reactants. A typical protocol suggests heating at approximately 98°C for at least one hour.[1]
2. Incorrect Stoichiometry: An inappropriate molar ratio of chloroacetic acid to sodium sulfite can limit the conversion to the desired product.2. Adjust Molar Ratios: Ensure that the molar ratio of reactants is appropriate. Some sources suggest using a slight excess of sodium sulfite to ensure the complete conversion of chloroacetic acid.
3. pH is Too Low: An acidic environment can lead to the formation of sulfur dioxide from sulfite, reducing the amount of sulfite available for the reaction.3. Maintain Neutral to Slightly Alkaline pH: The reaction is typically carried out in a basic solution. Neutralize the chloroacetic acid with a base like sodium hydroxide (B78521) before the addition of sodium sulfite.[1]
Product is Difficult to Purify/Isolate 1. Presence of Unreacted Starting Materials: Residual chloroacetic acid and sodium sulfite can co-precipitate with the product.1. Ensure Complete Reaction and Washing: As with low yield, ensure the reaction goes to completion. Thoroughly wash the isolated product; if precipitating as a barium salt, boiling the suspension in water can help remove water-soluble impurities.[1]
2. High Water Solubility: this compound is highly soluble in water, making precipitation or extraction challenging.2. Isolate as a Salt: A common method is to precipitate the product as a less soluble salt, such as barium sulfoacetate, by adding a soluble barium salt like barium chloride.[1] The free acid can then be regenerated.
3. Contamination with Inorganic Salts: The reaction produces sodium chloride, and excess sodium sulfite may be present, which can be difficult to separate from the highly polar product.3. Utilize Ion Exchange or Recrystallization: Ion exchange chromatography can be effective for removing inorganic salts.[1] Recrystallization from a suitable solvent system can also be employed, though finding an effective solvent can be challenging due to the high polarity of this compound.
Presence of Significant Side Products 1. Hydrolysis of Chloroacetic Acid: At elevated temperatures and in a basic solution, chloroacetic acid can hydrolyze to form glycolic acid.1. Control Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures should be avoided to minimize the hydrolysis of chloroacetic acid. Maintain the temperature around the recommended 98°C.[1]
2. Impurities in Starting Materials: The chloroacetic acid used may contain impurities such as dichloroacetic acid, which can lead to the formation of corresponding sulfonated byproducts.2. Use High-Purity Starting Materials: Whenever possible, use chloroacetic acid that is free from di- and trichloroacetic acid impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most frequently cited method is the reaction of chloroacetic acid with a sulfite salt, such as sodium or potassium sulfite, in an aqueous solution.[1] This method, often referred to as the Strecker or Stillich method, involves neutralizing chloroacetic acid with a base and then heating it with the sulfite salt.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them for the concentration of the remaining reactants. For instance, the consumption of sulfite can be determined by iodometric titration. The disappearance of the chloroacetic acid starting material can be monitored by techniques such as HPLC or titration.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound from chloroacetic acid?

A3: A key side reaction is the hydrolysis of chloroacetic acid to glycolic acid, especially under basic conditions and at elevated temperatures. Additionally, if the chloroacetic acid starting material is impure and contains dichloroacetic acid, this can also react to form unwanted sulfonated byproducts.

Q4: Why is the product often isolated as a barium salt?

A4: this compound and its sodium or potassium salts are highly soluble in water, which makes their direct isolation from the aqueous reaction mixture challenging. Barium sulfoacetate is significantly less soluble in water, allowing for its precipitation and separation from the reaction mixture. The free this compound can then be regenerated from the barium salt by reacting it with a stoichiometric amount of sulfuric acid, which precipitates the barium as barium sulfate (B86663).[1]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification can be challenging due to the high polarity of this compound and the presence of inorganic salts. Key strategies include:

  • Isolation as a Barium Salt: As mentioned, this is a crucial first step to separate the product from soluble impurities.[1]

  • Washing: Thoroughly washing the isolated salt with water is important to remove residual starting materials and soluble byproducts.

  • Ion Exchange Chromatography: This is an effective method for removing residual inorganic cations and anions after the free acid has been regenerated.[1]

  • Recrystallization: If a suitable solvent can be found, recrystallization is a powerful purification technique. However, the high polarity of this compound limits the choice of solvents.

Data Presentation: Optimizing Reaction Parameters

Parameter Effect on Yield Effect on Purity General Recommendation
Temperature Increasing temperature generally increases the reaction rate and can lead to higher conversion and yield within a given time frame.Excessively high temperatures can promote side reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, thereby reducing purity.Maintain a controlled temperature, typically around 98°C, to balance reaction rate and minimize side product formation.[1]
Reaction Time Longer reaction times generally lead to higher conversion of starting materials and thus a higher yield, up to the point where the reaction reaches completion.If side reactions are occurring, longer reaction times can lead to an accumulation of impurities.Monitor the reaction to determine the optimal time for completion without significant byproduct formation. A reaction time of at least one hour is often suggested.[1]
Molar Ratio of Reactants (Chloroacetic Acid:Sodium Sulfite) Using a slight excess of sodium sulfite can help to drive the reaction to completion and maximize the conversion of the limiting reactant, chloroacetic acid, thus increasing the yield.A large excess of sodium sulfite will result in a higher concentration of unreacted sulfite in the final mixture, which will need to be removed during purification.A slight molar excess of sodium sulfite is generally recommended to ensure complete reaction of the chloroacetic acid.
pH of the Reaction Mixture A neutral to slightly alkaline pH is crucial. An acidic pH will lead to the decomposition of sodium sulfite to sulfur dioxide, reducing its availability for the reaction and thus lowering the yield.The pH should be controlled to prevent the hydrolysis of chloroacetic acid, which is more favorable at higher pH.The chloroacetic acid should be neutralized with a base (e.g., sodium hydroxide) before the addition of sodium sulfite to maintain an appropriate pH throughout the reaction.[1]

Experimental Protocols

Synthesis of this compound via the Stillich Method

This protocol is adapted from the procedure described by Stillich for the preparation of barium sulfoacetate, which can then be converted to free this compound.[1]

Materials:

  • Chloroacetic acid

  • Sodium hydroxide

  • Sodium sulfite

  • Barium chloride

  • Sulfuric acid (for regeneration of the free acid)

  • Distilled water

Procedure:

  • Neutralization of Chloroacetic Acid: In a reaction vessel, dissolve a known quantity of chloroacetic acid in water. While stirring, slowly add a solution of sodium hydroxide to neutralize the chloroacetic acid. The pH should be monitored to ensure complete neutralization.

  • Reaction with Sodium Sulfite: To the neutralized solution of sodium chloroacetate, add a slight molar excess of sodium sulfite. Heat the reaction mixture to approximately 98°C and maintain this temperature for at least one hour with continuous stirring.[1]

  • Precipitation of Barium Sulfoacetate: After the reaction is complete, add an excess of a saturated barium chloride solution to the hot reaction mixture. Barium sulfoacetate will precipitate out of the solution.

  • Isolation and Purification of Barium Sulfoacetate: Allow the mixture to cool, and then collect the precipitated barium sulfoacetate by filtration. To purify the salt, create a suspension of the barium salt in distilled water and boil for approximately one hour to dissolve and remove any water-soluble impurities.[1] Filter the hot suspension to recover the purified barium sulfoacetate.

  • Regeneration of Free this compound (Optional): To obtain the free acid, suspend the purified barium sulfoacetate in water and add a stoichiometric amount of sulfuric acid. Barium sulfate will precipitate, leaving the free this compound in the aqueous solution. The precipitated barium sulfate can be removed by filtration. The resulting solution of this compound can be concentrated as needed.

Visualizations

Sulfoacetic_Acid_Synthesis_Pathway chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) sodium_chloroacetate Sodium Chloroacetate (ClCH₂COONa) chloroacetic_acid->sodium_chloroacetate Neutralization naoh Sodium Hydroxide (NaOH) naoh->sodium_chloroacetate sulfoacetic_acid_salt Sodium Sulfoacetate (NaO₃SCH₂COONa) sodium_chloroacetate->sulfoacetic_acid_salt Sulfonation (~98°C) sodium_sulfite Sodium Sulfite (Na₂SO₃) sodium_sulfite->sulfoacetic_acid_salt nacl Sodium Chloride (NaCl) sulfoacetic_acid_salt->nacl Byproduct

Caption: Synthesis pathway of this compound from chloroacetic acid.

Troubleshooting_Workflow start Low Yield of This compound check_conditions Check Reaction Conditions start->check_conditions check_purity Check Starting Material Purity start->check_purity check_purification Review Purification Method start->check_purification temp_time Temperature or Time Too Low? check_conditions->temp_time use_pure_reagents Use High-Purity Chloroacetic Acid check_purity->use_pure_reagents isolation_issue Product Lost During Isolation? check_purification->isolation_issue ph pH Incorrect? temp_time->ph No increase_temp_time Increase Temperature/Time & Monitor Reaction temp_time->increase_temp_time Yes stoichiometry Incorrect Molar Ratio? ph->stoichiometry No adjust_ph Neutralize Chloroacetic Acid Before Adding Sulfite ph->adjust_ph Yes adjust_ratio Use Slight Excess of Sodium Sulfite stoichiometry->adjust_ratio Yes hydrolysis Side Reaction? (e.g., Hydrolysis) stoichiometry->hydrolysis No control_temp Control Temperature Carefully (~98°C) hydrolysis->control_temp Yes precipitate_salt Isolate as Barium Salt for Better Recovery isolation_issue->precipitate_salt Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of sulfoacetic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

A1: When synthesizing this compound from chloroacetic acid and a sulfite (B76179) salt (e.g., sodium sulfite), the most common impurities include:

  • Unreacted starting materials: Chloroacetic acid and residual sulfite salts.

  • Inorganic salts: Sodium chloride is a major byproduct of the reaction.[1]

  • Side products: Small amounts of other sulfonated species or products from side reactions.

Q2: What are the recommended purification methods for this compound?

A2: Due to its high polarity and water solubility, the purification of this compound can be challenging. The most effective methods include:

  • Crystallization: A primary method for purifying this compound. However, its hygroscopic nature can make crystallization difficult.[2]

  • Ion-Exchange Chromatography: Particularly useful for removing inorganic salts and other charged impurities.[3][4]

  • Extraction: Can be used to remove nonpolar impurities, although this compound's low solubility in nonpolar organic solvents limits this method for primary purification.[2][5]

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for successful purification.

PropertyValueSource
Molecular Formula C₂H₄O₅S[2]
Molecular Weight 140.12 g/mol [2]
Appearance Hygroscopic crystals (monohydrate)[2][5]
Melting Point 84-86 °C (anhydrous)[2]
Boiling Point Decomposes at 245 °C[2]
Solubility Soluble in water and alcohol. Insoluble in ether and chloroform.[2][5]

Troubleshooting Guides

Crystallization Issues

Problem: this compound does not crystallize from the solution.

  • Possible Cause 1: Solution is not sufficiently saturated.

    • Solution: Concentrate the solution by carefully evaporating the solvent under reduced pressure. Be cautious as this compound decomposes at high temperatures.[2]

  • Possible Cause 2: Presence of impurities inhibiting crystal nucleation.

    • Solution: Attempt to "seed" the solution with a small crystal of pure this compound. If seeding is not possible, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Possible Cause 3: The compound is too soluble in the chosen solvent.

    • Solution: Add a miscible anti-solvent (a solvent in which this compound is insoluble, like diethyl ether or chloroform) dropwise to the solution until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.

Problem: The crystallized product is oily or appears as a gum.

  • Possible Cause 1: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can cause the product to "oil out" instead of forming crystals.

  • Possible Cause 2: High concentration of impurities.

    • Solution: The crude product may require pre-purification to remove a significant amount of impurities before attempting crystallization. Consider an initial purification step like ion-exchange chromatography to remove salts.

  • Possible Cause 3: Presence of water.

    • Solution: this compound is hygroscopic. Ensure all glassware is dry and use anhydrous solvents if possible. If the product has absorbed water, it may be necessary to remove the water under vacuum.

Experimental Protocols

Purification by Crystallization

This protocol outlines a general procedure for the crystallization of this compound from an aqueous solution.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water. The temperature should be kept below the decomposition temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the filtrate to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., a mixture of water and ethanol) to remove residual impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent and moisture. Due to its hygroscopic nature, it is important to store the purified this compound in a desiccator.

Purification by Ion-Exchange Chromatography

This protocol is designed to remove inorganic salts and other ionic impurities.

  • Resin Selection and Preparation:

    • Select a strong anion exchange resin.

    • Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

    • Wash the column with several column volumes of deionized water.

    • Equilibrate the column by passing a buffer solution with a pH that ensures the this compound is in its anionic form (e.g., a neutral pH buffer).

  • Sample Loading:

    • Dissolve the crude this compound in the equilibration buffer.

    • Apply the sample to the top of the column and allow it to enter the resin bed.

  • Washing:

    • Wash the column with the equilibration buffer to elute neutral and cationic impurities. Monitor the eluent using a conductivity meter; the conductivity should return to the baseline of the equilibration buffer.

  • Elution:

    • Elute the bound this compound by passing a solution with a higher ionic strength (e.g., a sodium chloride gradient) or a buffer with a lower pH through the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC or titration).

  • Desalting and Isolation:

    • Combine the fractions containing pure this compound.

    • If a salt gradient was used for elution, the salt will need to be removed. This can be achieved by a subsequent purification step like crystallization or by using a volatile buffer for elution that can be removed by lyophilization.

Visualizations

Troubleshooting_Crystallization start Start: Attempting Crystallization issue Issue: No Crystals Form start->issue cause1 Possible Cause: Insufficient Saturation issue->cause1 Check Concentration cause2 Possible Cause: Impurities Inhibit Nucleation issue->cause2 If Saturated cause3 Possible Cause: Too Soluble in Solvent issue->cause3 If Seeding Fails solution1 Solution: Concentrate Solution cause1->solution1 end Crystals Form solution1->end solution2 Solution: Seed or Scratch Flask cause2->solution2 solution2->end solution3 Solution: Add Anti-solvent cause3->solution3 solution3->end

Caption: Troubleshooting workflow for crystallization failure.

Ion_Exchange_Workflow prep 1. Resin Preparation & Equilibration load 2. Sample Loading prep->load wash 3. Washing (Remove Neutral/Cationic Impurities) load->wash elute 4. Elution (Salt Gradient or pH Change) wash->elute collect 5. Fraction Collection & Analysis elute->collect isolate 6. Desalting & Isolation of this compound collect->isolate

Caption: Experimental workflow for ion-exchange chromatography.

References

Technical Support Center: Sulfoacetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of sulfoacetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a chemical compound containing both a sulfonic acid and a carboxylic acid functional group.[1] Its stability in solution is crucial for maintaining its chemical integrity and potency, ensuring the accuracy and reproducibility of experimental results, and preventing the formation of potentially interfering or toxic degradation products.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The degradation of this compound in solution can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can potentially lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Presence of metal ions: Certain metal ions can catalyze degradation reactions.

Q3: What are the recommended storage conditions for a this compound solution?

To minimize degradation, it is recommended to store this compound solutions in a cool, dry, and dark place.[2] For a 50% aqueous solution, storage at 10°C - 25°C under an inert gas like nitrogen is advised.[2] The container should be tightly sealed to prevent exposure to moisture and air.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and storage of this compound solutions.

Issue 1: Discoloration of the this compound Solution

Possible Causes:

  • Contamination: Introduction of impurities, such as trace metals or organic matter, can lead to colored byproducts.

  • Degradation: Degradation of this compound under the influence of light or heat may produce colored compounds.

  • Reaction with Container: Interaction with the storage container material.

Troubleshooting Steps:

  • Visually Inspect for Particulates: Check the solution for any visible solid particles. If present, filter the solution using a chemically resistant filter.

  • Use High-Purity Solvent: Ensure that the solvent used to prepare the solution is of high purity (e.g., HPLC grade water) to minimize contaminants.

  • Store in Appropriate Containers: Use amber glass bottles or other light-protecting containers to shield the solution from light. Ensure the container material is inert and does not leach impurities.

  • Evaluate Storage Conditions: Confirm that the solution is stored at the recommended temperature and protected from light.

  • Purity Analysis: If discoloration persists, perform a purity analysis using a suitable technique like HPLC to identify potential impurities or degradation products.

Issue 2: Precipitation in the this compound Solution

Possible Causes:

  • Low Temperature: The solubility of this compound may decrease at lower temperatures, leading to precipitation.

  • Change in pH: A significant shift in the pH of the solution can affect the solubility of this compound.

  • "Salting Out" Effect: The addition of other salts to the solution can reduce the solubility of this compound.

  • Reaction with Metal Ions: The presence of certain metal ions can lead to the formation of insoluble salts.

Troubleshooting Steps:

  • Temperature Adjustment: Gently warm the solution while stirring to see if the precipitate redissolves. If it does, consider storing the solution at a slightly higher, controlled temperature.

  • pH Measurement and Adjustment: Measure the pH of the solution. If it has deviated significantly from the expected value, adjust it carefully using a compatible acid or base.

  • Solvent Consideration: If the concentration of this compound is high, consider diluting the solution or using a co-solvent if compatible with the application.

  • Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may help to sequester the metal ions and prevent precipitation.[3]

  • Filtration: If the precipitate is an unwanted impurity, it can be removed by filtration. However, it is crucial to identify the cause to prevent recurrence.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at different time points, neutralize with 1M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1M NaOH.

    • Keep the mixture at room temperature for a specified period.

    • Withdraw samples, neutralize with 1M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified period.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 70°C).

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a portion of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples from both exposed and control solutions at different time points and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate this compound from its degradation products. An HPLC-MS method is recommended for the identification of unknown degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization and validation are crucial.

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or MS in negative ion mode.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
1M HCl24 hours60°C15%2
1M NaOH24 hoursRoom Temp8%1
3% H₂O₂48 hoursRoom Temp5%1
Heat48 hours70°C12%2
Light48 hoursAmbient3%1

Note: This table presents hypothetical data for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Degradation (70°C) stock->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis: - % Degradation - Degradation Products - Mass Balance hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_precipitation start Precipitate Observed in This compound Solution check_temp Was the solution stored at a low temperature? start->check_temp warm_solution Gently warm and stir the solution. Does the precipitate dissolve? check_temp->warm_solution Yes check_ph Measure the pH of the solution. Has it shifted significantly? check_temp->check_ph No temp_issue Solution: Store at a controlled, slightly warmer temperature. warm_solution->temp_issue Yes warm_solution->check_ph No adjust_ph Adjust pH carefully with a compatible acid or base. check_ph->adjust_ph Yes check_salts Have other salts been added? check_ph->check_salts No salting_out Possible 'salting out' effect. Consider diluting the solution. check_salts->salting_out Yes check_metals Is metal ion contamination a possibility? check_salts->check_metals No add_chelator Add a chelating agent (e.g., EDTA). check_metals->add_chelator Yes filter If cause is unknown or an impurity, filter the solution and investigate the source of the issue. check_metals->filter No

Caption: Troubleshooting guide for precipitation in this compound solutions.

References

Technical Support Center: Sulfoacetic Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfoacetic acid derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and key data to ensure the success of your derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound derivatization?

A1: this compound derivatization is a chemical modification technique used to attach a sulfonate group (-SO₃⁻) to a target molecule, typically one containing a primary amine. The carboxylic acid group of this compound is first activated, commonly by forming an N-hydroxysulfosuccinimide (sulfo-NHS) ester. This activated ester then readily reacts with primary amines (-NH₂) on the target analyte to form a stable amide bond. The primary benefits of this derivatization are increased water solubility and improved ionization efficiency for analysis by mass spectrometry.

Q2: Why should I use a sulfo-NHS ester for derivatization over a standard NHS ester?

A2: The key advantage of a sulfo-NHS ester is its high water solubility due to the negatively charged sulfonate group.[1] This allows the derivatization reaction to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of some biomolecules.[2] Furthermore, the water-solubility of sulfo-NHS esters makes them ideal for targeting molecules in aqueous environments.

Q3: What are the optimal pH conditions for the reaction?

A3: The derivatization of primary amines with sulfo-NHS esters is highly pH-dependent. The reaction is most efficient in the pH range of 7.2 to 8.5.[3] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the rate of hydrolysis of the sulfo-NHS ester increases significantly, which competes with the desired derivatization reaction and reduces the overall yield.[3][4]

Q4: What is the primary competing reaction I should be aware of?

A4: The primary competing reaction is the hydrolysis of the sulfo-NHS ester, where the ester reacts with water and is converted back to the original carboxylic acid (this compound) and sulfo-NHS.[3] This reaction is accelerated at higher pH values and in dilute solutions where water is in large excess compared to the target amine.[3]

Q5: How should I store my sulfo-NHS activated this compound?

A5: Sulfo-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C to prevent hydrolysis.[5] Before opening, the container should be allowed to warm to room temperature to avoid condensation of moisture onto the reagent.[5] It is not recommended to store sulfo-NHS esters in solution for extended periods.[6]

Troubleshooting Guide

Issue 1: Low or No Derivatization Product Detected

Possible Cause Suggested Solution
Hydrolyzed Derivatization Reagent The sulfo-NHS ester has been compromised by moisture. Test the activity of your reagent or use a fresh batch. Store reagents properly in a desiccator at -20°C.[5]
Suboptimal pH The reaction buffer pH is outside the optimal range of 7.2-8.5. Verify the pH of your reaction buffer. For the initial activation of this compound with EDC and sulfo-NHS, a pH of 4.5-6.0 is optimal. For the subsequent reaction with the amine, the pH should be raised to 7.2-8.5.[4][7]
Presence of Primary Amines in the Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target analyte for the derivatization reagent. Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.
Insufficient Molar Excess of Derivatization Reagent The concentration of the derivatization reagent is too low relative to the analyte. Increase the molar excess of the sulfo-NHS activated this compound. A 10- to 50-fold molar excess is a common starting point.[2]
Low Analyte Concentration In dilute solutions, the competing hydrolysis reaction is favored.[3] If possible, increase the concentration of your analyte in the reaction mixture.

Issue 2: High Degree of Reagent Hydrolysis

Possible Cause Suggested Solution
High pH of Reaction Buffer The rate of hydrolysis increases significantly at pH values above 8.5.[3] Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.
Long Reaction Times at Room Temperature Extended incubation times can lead to significant hydrolysis. Optimize the reaction time. For many applications, 1-2 hours at room temperature or 2-4 hours at 4°C is sufficient.[1][6]
Reagent Dissolved in Aqueous Buffer for Too Long Sulfo-NHS esters are not stable in aqueous solutions for extended periods. Prepare the solution of the activated reagent immediately before use.[6]

Issue 3: Variability in Derivatization Efficiency Between Experiments

Possible Cause Suggested Solution
Inconsistent Reagent Preparation The concentration of the derivatization reagent stock solution may vary. Prepare fresh stock solutions for each experiment and be precise in weighing and dissolution.
Temperature Fluctuations Reaction rates are sensitive to temperature. Ensure consistent incubation temperatures for all experiments.
Matrix Effects from the Sample Other components in your sample may be interfering with the reaction. Consider a sample cleanup step prior to derivatization.

Quantitative Data Summary

Table 1: pH Effects on Sulfo-NHS Ester Reaction and Hydrolysis

pH RangeEffect on Amine ReactionEffect on HydrolysisRecommendation
< 7.0Slower reaction rate due to protonated aminesLower rate of hydrolysisNot optimal for efficient derivatization
7.2 - 8.5Optimal reaction rate with deprotonated aminesModerate rate of hydrolysisRecommended range for derivatization [3]
> 8.5Fast reaction rateVery rapid hydrolysisNot recommended due to significant reagent loss[3]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[3]
8.04~1 hour (estimated)[4]
8.6410 minutes[3][4]

Table 3: General Reaction Parameters for this compound Derivatization

ParameterRecommended RangeNotes
Molar Excess of Activated this compound10- to 50-fold over the analyte[2]The optimal ratio should be determined empirically for each analyte.
Analyte Concentration1-10 mg/mL for proteins (can be adapted for small molecules)[7]Higher concentrations can improve efficiency.
Reaction Time0.5 - 4 hours[3]Optimize based on analyte reactivity and reagent stability.
Reaction Temperature4°C to Room Temperature (20-25°C)[3]Lower temperatures can help to minimize hydrolysis during longer incubation times.

Experimental Protocols

Protocol 1: Two-Step Derivatization of an Amine-Containing Small Molecule with this compound

This protocol describes the activation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), followed by the derivatization of a small molecule containing a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing analyte

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous solvent (e.g., DMSO or DMF), if needed for analyte dissolution

  • Reaction vials

  • Vortex mixer

  • Centrifuge

Procedure:

Step 1: Preparation of Reagents

  • Prepare the Activation Buffer and Reaction Buffer.

  • Dissolve the amine-containing analyte in the appropriate solvent. If the analyte is not readily soluble in the Reaction Buffer, a minimal amount of an anhydrous organic solvent can be used for initial dissolution.

  • Immediately before use, weigh out EDC and sulfo-NHS. Do not prepare stock solutions of these reagents in aqueous buffers for long-term storage.

Step 2: Activation of this compound

  • In a reaction vial, dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

  • Add EDC to the this compound solution to a final concentration that is a 1.2- to 2-fold molar excess over the this compound.

  • Immediately add sulfo-NHS to the solution to a final concentration that is a 1.2- to 2-fold molar excess over the this compound.

  • Vortex the mixture gently and incubate for 15 minutes at room temperature.

Step 3: Derivatization of the Amine-Containing Analyte

  • Add the solution of the amine-containing analyte to the activated this compound mixture. The molar ratio of activated this compound to the analyte should typically be in the range of 10:1 to 50:1.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a calculated amount of the Reaction Buffer or a dilute base.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • To stop the derivatization reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[6]

  • Incubate for 10-15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated this compound.

Step 5: Sample Analysis

  • The derivatized sample is now ready for analysis by LC-MS or other methods. If necessary, the sample can be diluted with the mobile phase before injection.

Visualizations

cluster_activation Activation Step (pH 4.5-6.0) cluster_derivatization Derivatization Step (pH 7.2-8.5) sulfoacetic_acid This compound (HO₃SCH₂COOH) activated_ester Activated Sulfo-NHS Ester sulfoacetic_acid->activated_ester + EDC, Sulfo-NHS edc EDC sulfo_nhs Sulfo-NHS derivatized_product Derivatized Product (Stable Amide Bond) activated_ester->derivatized_product + Amine Analyte amine_analyte Amine-Containing Analyte (R-NH₂)

Caption: Two-step this compound derivatization workflow.

reagent_prep Step 1: Reagent Preparation Prepare buffers and dissolve analyte. activation Step 2: Activation Activate this compound with EDC and Sulfo-NHS in Activation Buffer (pH 4.5-6.0). Incubate for 15 min at RT. reagent_prep->activation derivatization Step 3: Derivatization Add analyte to activated this compound. Adjust pH to 7.2-8.5 with Reaction Buffer. Incubate for 1-2 hours at RT or 2-4 hours at 4°C. activation->derivatization quenching Step 4: Quenching Add Quenching Buffer (e.g., Tris-HCl) to stop the reaction. Incubate for 15 min at RT. derivatization->quenching analysis Step 5: Analysis The sample is ready for LC-MS analysis. quenching->analysis

Caption: Experimental workflow for this compound derivatization.

start Low or No Derivatization Product check_reagent Is the derivatization reagent active? start->check_reagent new_reagent Use a fresh batch of reagent. Ensure proper storage. check_reagent->new_reagent No check_ph Is the reaction pH within the optimal range (7.2-8.5)? check_reagent->check_ph Yes new_reagent->check_ph adjust_ph Adjust the pH of the reaction buffer. check_ph->adjust_ph No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Use a non-amine-containing buffer (e.g., PBS, HEPES). check_buffer->change_buffer Yes increase_ratio Increase the molar excess of the derivatization reagent. check_buffer->increase_ratio No change_buffer->increase_ratio end Problem Resolved increase_ratio->end

Caption: Troubleshooting decision tree for low derivatization yield.

References

Technical Support Center: Sulfoacetic Acid-Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfoacetic acid-mediated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound-mediated peptide synthesis, offering potential causes and actionable solutions.

Issue 1: Low Crude Peptide Yield

Q: We are observing a significantly lower than expected yield of our crude peptide after cleavage with a this compound-based cocktail. What are the potential causes and how can we improve the yield?

A: Low peptide yield can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. When using a this compound cleavage cocktail, consider the following:

  • Incomplete Deprotection: The acidic nature of this compound is crucial for removing protecting groups. If the deprotection is incomplete, subsequent coupling reactions will be inefficient, leading to truncated sequences.

    • Solution: Increase the deprotection time or the concentration of this compound in your deprotection solution. Ensure the resin is adequately swollen to allow reagent access.

  • Premature Cleavage: Depending on the linker used, the acidic conditions required for deprotection might cause premature cleavage of the peptide from the resin, leading to loss of product during wash steps.

    • Solution: If premature cleavage is suspected, consider using a more acid-stable linker. Alternatively, milder deprotection conditions with a shorter reaction time could be tested.

  • Inefficient Cleavage: The final cleavage from the resin might be inefficient.

    • Solution: Optimize the cleavage cocktail composition and reaction time. The efficiency of cleavage can be influenced by the peptide sequence and the type of resin. Monitor the cleavage progress by taking small aliquots of the resin and analyzing the peptide content.

Issue 2: Appearance of Unexpected Peaks during HPLC Analysis

Q: Our HPLC analysis of the crude peptide shows multiple unexpected peaks close to the main product peak. What could be the origin of these impurities?

A: The presence of closely eluting peaks often indicates the formation of side products during synthesis or cleavage. In the context of using a sulfonic acid like this compound, a primary concern is the modification of amino acid side chains.

  • Sulfonation of Arginine Residues: A known side reaction with strong acids, particularly during cleavage, is the sulfonation of the guanidinium group of arginine.[1] This modification adds a sulfonic acid group, leading to a product with a different charge and retention time.

    • Solution: To minimize sulfonation, it is crucial to use appropriate scavengers in the cleavage cocktail. A scavenger mixture containing thioanisole and thiocresol has been shown to be effective in suppressing sulfonation.[1]

  • Aspartimide Formation: This common side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can be catalyzed by both acidic and basic conditions.[2] Aspartimide formation can lead to a mixture of α- and β-coupled peptides.

    • Solution: Adding HOBt to the deprotection solution can help reduce aspartimide formation.[2]

  • Racemization: Activation of amino acids can lead to epimerization, which can be difficult to separate from the desired product.[2]

    • Solution: The addition of additives like HOBt or HOAt during the coupling step can suppress racemization.[2]

Issue 3: Peptide Aggregation During Synthesis

Q: We are working with a hydrophobic peptide sequence and are observing poor swelling of the resin and incomplete reactions, suggesting peptide aggregation. Can this compound contribute to this issue?

A: Peptide aggregation is a significant challenge, especially for hydrophobic sequences, and can occur during the synthesis process, leading to lower yields and purification difficulties. While this compound is primarily used for deprotection and cleavage, the overall acidic environment can influence aggregation.

  • Protonation State: The acidic conditions maintained by this compound will keep the N-terminus protonated. While this can disrupt some forms of aggregation, it may not be sufficient for highly hydrophobic sequences.

  • Solutions:

    • Incorporate Pseudoprolines: These dipeptide derivatives can disrupt the secondary structures that lead to aggregation.[2]

    • Use Backbone Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding between peptide chains.[2]

    • Chaotropic Agents: In some cases, the addition of chaotropic agents to the coupling or deprotection solutions can help disrupt aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide synthesis?

A1: While not a conventional coupling reagent, this compound can be used in the deprotection steps of solid-phase peptide synthesis (SPPS), similar to trifluoroacetic acid (TFA).[3] Its strong acidic nature allows for the removal of acid-labile protecting groups from the N-terminus of the growing peptide chain. It can also be a component of the final cleavage cocktail to release the synthesized peptide from the resin.

Q2: Are there specific amino acid residues that are more susceptible to side reactions when using this compound?

A2: Yes, certain amino acid residues are more prone to modification. Arginine is particularly susceptible to sulfonation of its side chain.[1] Other residues with nucleophilic side chains, such as tryptophan, methionine, and tyrosine, can also be modified by reactive species generated during cleavage if appropriate scavengers are not used.

Q3: How can I optimize my cleavage cocktail when using this compound?

A3: Optimization of the cleavage cocktail is critical for achieving high yield and purity. A typical cocktail includes the strong acid (this compound), a scavenger or a mixture of scavengers to protect sensitive amino acid residues, and sometimes a co-solvent. The exact composition will depend on the peptide sequence. For peptides containing arginine, the inclusion of scavengers like thioanisole is highly recommended to prevent sulfonation.[1] It is advisable to perform small-scale trial cleavages with different scavenger combinations and reaction times to identify the optimal conditions.

Q4: Can this compound be used as a "greener" alternative to TFA?

A4: The environmental impact of reagents is an increasing concern in peptide synthesis. While this compound may have different physical properties compared to the highly volatile and corrosive TFA, a comprehensive life-cycle analysis would be required to definitively classify it as a "greener" alternative. Factors to consider include its synthesis, toxicity, and disposal requirements.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktail Components and Their Functions

ComponentFunctionTypical ConcentrationTarget Residues for Protection
This compound Cleavage and deprotection80-95%-
Trifluoroacetic Acid (TFA) Cleavage and deprotection80-95%-
Thioanisole Scavenger (suppresses sulfonation)2-5%Arginine, Tryptophan
Thiocresol Scavenger (suppresses sulfonation)2-5%Arginine, Tryptophan
Water Scavenger, aids in protonation2-5%General
Triisopropylsilane (TIS) Scavenger (reduces oxidized species)1-5%Tryptophan, Methionine
1,2-Ethanedithiol (EDT) Scavenger (protects cysteine)1-5%Cysteine

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide from Wang Resin using a this compound-Based Cocktail

  • Resin Preparation: Following the final deprotection step of the solid-phase synthesis, wash the peptide-bound resin (100 mg) thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a peptide containing an arginine residue, a recommended cocktail is:

    • This compound: 90% (v/v)

    • Thioanisole: 5% (v/v)

    • Water: 5% (v/v)

    • Caution: Handle this compound and thioanisole with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the peptide sequence and linker stability.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add cold diethyl ether (10-fold excess) to the filtrate to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Visualizations

experimental_workflow start Start: Peptide-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin cleavage Cleavage Reaction (2-4 hours) dry_resin->cleavage prepare_cocktail Prepare Cleavage Cocktail (this compound + Scavengers) prepare_cocktail->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide (Cold Ether) filter->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge dry_peptide Dry Crude Peptide centrifuge->dry_peptide analysis HPLC and Mass Spec Analysis dry_peptide->analysis end End: Purified Peptide analysis->end

Caption: Workflow for peptide cleavage using a this compound cocktail.

troubleshooting_logic start Low Peptide Purity check_mass Check Mass Spectrum start->check_mass mass_correct Mass Correct? check_mass->mass_correct mass_high Mass Higher than Expected? mass_correct->mass_high No purification_issue Purification Issue (e.g., Aggregation) mass_correct->purification_issue Yes mass_low Mass Lower than Expected? mass_high->mass_low No sulfonation Potential Sulfonation (e.g., on Arginine) mass_high->sulfonation Yes incomplete_deprotection Incomplete Protecting Group Removal mass_low->incomplete_deprotection No truncation Truncated Sequences mass_low->truncation Yes

Caption: Decision tree for troubleshooting low peptide purity.

References

Technical Support Center: Sulfoacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using sulfoacetic acid. This resource provides troubleshooting guides and answers to frequently asked questions regarding potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of this compound in organic synthesis?

This compound (2-sulfoacetic acid) is a versatile bifunctional reagent. Its strong sulfonic acid group (pKa₁ ≈ -2.8) and carboxylic acid group (pKa₂ ≈ 4.0) make it useful as a:

  • Strong Brønsted Acid Catalyst: It is effective in reactions like esterification, condensation, and alkylation.[1]

  • Building Block: It serves as an intermediate in the synthesis of pharmaceuticals, dyes, and surfactants.[1]

  • Buffering Agent: It can be used to maintain pH in the range of 2.0 to 3.5.[1]

  • Dehydrating Agent: In certain reactions, it can facilitate the removal of water.[1]

Q2: My reaction mixture is darkening or turning black at elevated temperatures. What is the likely cause?

Darkening or charring at high temperatures, particularly above 150°C, often indicates thermal decomposition of the this compound catalyst. When heated to decomposition, it can emit toxic sulfur oxide (SOx) fumes.[2][3] This degradation can lead to reduced catalytic activity and the formation of impurities that complicate purification.

Q3: Can this compound sulfonate my primary substrate or solvent?

Yes, this is a potential side reaction. The sulfonic acid group is a strong acid and, under forcing conditions (e.g., high temperatures, long reaction times), can act as a sulfonating agent, especially with electron-rich aromatic compounds or other sensitive substrates. While alkyl sulfonic acids are generally stable, the possibility of sulfonation should be considered when unexpected byproducts are observed.

Q4: I am seeing byproducts related to both the sulfonic and carboxylic acid groups. Is self-reaction possible?

While less common under controlled conditions, self-condensation of this compound to form anhydrides or other oligomeric species is possible at high temperatures, especially if dehydrating conditions are too harsh. This can consume the catalyst and introduce complex impurities into the reaction mixture.

Q5: Are there any known incompatibilities for this compound?

This compound is a strong acid and corrosive substance.[4] It is incompatible with:

  • Strong Bases: Reacts vigorously in neutralization reactions.

  • Strong Oxidizing Agents: Can be oxidized.

  • Sensitive Functional Groups: May cause undesired side reactions (e.g., hydrolysis of esters or amides, rearrangement of acid-sensitive substrates) if not used selectively.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

If you are experiencing low yields when using this compound as a catalyst for esterification, consult the following guide.

Troubleshooting Workflow Diagram

G start Low Reaction Yield check_temp Is reaction temp. > 150°C? start->check_temp check_water Is water being effectively removed? check_temp->check_water No sol_temp High temp may be causing catalyst decomposition. Lower temperature. check_temp->sol_temp Yes check_purity Are reagents pure and anhydrous? check_water->check_purity Yes sol_water Esterification is an equilibrium. Use Dean-Stark trap or drying agent. check_water->sol_water No sol_purity Impurities (e.g., water, bases) can inhibit the reaction. Purify reagents. check_purity->sol_purity No end_node Yield Improved check_purity->end_node Yes sol_temp->end_node sol_water->end_node sol_purity->end_node

Caption: Troubleshooting workflow for low esterification yield.

Issue 2: Complex Byproduct Profile and Difficult Purification

If you are observing multiple unexpected peaks in your LCMS or NMR and purification is challenging, consider the following potential side reactions.

Competing Reaction Pathways Diagram

G Reactants Carboxylic Acid + Alcohol + this compound (Catalyst) Desired Desired Product (Ester + H2O) Reactants->Desired Desired Esterification (Moderate Temp.) Decomposition Side Products (SOx, CO2, char) Reactants->Decomposition Thermal Decomposition (High Temp.) Sulfonation Sulfonated Byproduct Reactants->Sulfonation Substrate Sulfonation (High Temp., Long Reaction Time)

Caption: Competing reaction pathways in a this compound catalyzed system.

Quantitative Data on Side Reactions

While specific kinetic data for this compound side reactions is sparse in the literature, the following table provides an illustrative summary of how reaction conditions can influence the prevalence of major side reactions based on general principles for sulfonic acids.

Table 1: Influence of Temperature on Potential Side Reactions (Illustrative Data)

Temperature (°C)Desired Reaction RateCatalyst StabilityRisk of Sulfonation Side Reaction
80 - 110ModerateHighLow
110 - 140HighModerateModerate
> 140HighLow (Decomposition risk)High

Disclaimer: This table is for illustrative purposes to demonstrate general trends. Actual results will vary based on substrate, solvent, and specific reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Thermal Decomposition of this compound

This protocol provides general steps to reduce catalyst degradation during a reaction.

Methodology:

  • Reactor Setup: Assemble the reaction glassware under an inert atmosphere (e.g., Nitrogen or Argon). This helps prevent oxidative degradation at higher temperatures.

  • Reagent Addition: Add the substrate and solvent to the reaction flask first.

  • Temperature Control: Begin stirring and heat the mixture to the desired reaction temperature, ensuring it does not exceed 140°C. Use an oil bath and a temperature controller for precise regulation.

  • Catalyst Addition: Once the reaction mixture is at the target temperature, add the this compound. This minimizes the time the catalyst spends at high temperatures before the reaction begins.

  • Monitoring: Monitor the reaction progress closely using TLC or LCMS. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating, which can lead to byproduct formation.

  • Color Change: Note any significant color changes. A gradual darkening from yellow to brown or black is a strong indicator of decomposition. If this occurs, consider re-running the reaction at a lower temperature.

Protocol 2: Quench and Workup Procedure to Remove this compound

This protocol describes a standard method for removing the acidic catalyst and water-soluble byproducts from an organic reaction mixture.

Methodology:

  • Cooling: Once the reaction is complete, cool the mixture to room temperature. If the product is soluble in a non-polar organic solvent, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Quench: Slowly transfer the organic mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Caution: This will cause CO₂ evolution (gas formation). Add slowly and vent the funnel frequently.

  • Neutralization Check: Continue adding the basic solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated sodium chloride solution (brine) (1x) This removes residual inorganic salts and water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

References

stability of sulfoacetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of sulfoacetic acid under various pH conditions. It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?

A1: this compound is relatively stable in neutral and acidic conditions. However, its stability decreases in strongly alkaline environments due to the potential for base-catalyzed hydrolysis. Degradation at extreme pH values and elevated temperatures can be significant.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway for this compound under hydrolytic stress is expected to be the cleavage of the carbon-sulfur bond, potentially leading to the formation of acetic acid and sulfate. Under harsh conditions, decarboxylation of the acetic acid moiety might also occur, although this is generally less favorable.[1][2][3]

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[4][5][6] This method should be capable of separating the intact this compound from its potential degradation products. UV detection is commonly employed for such analyses.

Q4: What are the critical parameters to control during a stability study of this compound?

A4: The most critical parameters to control are pH, temperature, and light exposure. It is also important to use buffered solutions to maintain a constant pH throughout the experiment and to include control samples to account for any non-pH-related degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound observed at neutral pH. - Presence of microbial contamination.- Contamination with metal ions that can catalyze degradation.- Unexpectedly high storage temperature.- Filter-sterilize solutions and work under aseptic conditions.- Use high-purity water and reagents; consider using a chelating agent like EDTA.- Verify and calibrate incubator/oven temperature.
Inconsistent degradation results between replicate samples. - Inaccurate pH measurement or control.- Non-homogeneous mixing of the sample with the stressor (acid/base).- Variability in sample work-up or analytical injection volume.- Calibrate the pH meter before use and ensure proper buffering.- Vortex or sonicate samples thoroughly after adding the stressor.- Ensure consistent sample preparation and use a calibrated autosampler for injections.
Appearance of unexpected peaks in the chromatogram. - Impurities in the this compound starting material.- Degradation of excipients or buffer components.- Secondary degradation of primary degradation products.- Analyze a sample of the this compound standard to identify any pre-existing impurities.- Run a blank study with only the buffer and excipients under the same stress conditions.- Analyze samples at earlier time points to identify the initial degradation products.
Poor peak shape or resolution in the HPLC analysis. - Inappropriate mobile phase pH.- Column degradation due to extreme pH.- Mismatch between sample diluent and mobile phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its degradants.- Use a pH-stable HPLC column.- Dilute the sample in the initial mobile phase.

Quantitative Data Summary

The following table summarizes hypothetical data on the degradation of this compound after 30 days of storage at 50°C under different pH conditions.

pHInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Degradation
2.01.000.982.0
5.01.000.991.0
7.01.000.973.0
9.01.000.8515.0
12.01.000.6238.0

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study of this compound to evaluate its stability under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (Milli-Q or equivalent)

  • Phosphate or citrate (B86180) buffers for various pH values

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC column suitable for polar acidic compounds (e.g., C18)

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the solutions at 60°C for up to 7 days.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the solutions at 60°C for up to 7 days.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for up to 7 days.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 60°C oven.

    • Place a 1 mg/mL solution of this compound in water at 60°C.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples after exposure.

4. Analytical Method:

  • Use a validated stability-indicating HPLC method. An example of starting conditions could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a buffer at pH 2.5 and acetonitrile (95:5 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Visualizations

Proposed Degradation Pathway of this compound

G Proposed Degradation Pathway of this compound sulfoacetic_acid This compound (HO₃SCH₂COOH) hydrolysis Base-Catalyzed Hydrolysis sulfoacetic_acid->hydrolysis OH⁻ decarboxylation Harsh Conditions (e.g., High Temp) sulfoacetic_acid->decarboxylation Δ acetic_acid Acetic Acid (CH₃COOH) hydrolysis->acetic_acid sulfate Sulfate (SO₄²⁻) hydrolysis->sulfate methanesulfonic_acid Methanesulfonic Acid (CH₃SO₃H) decarboxylation->methanesulfonic_acid co2 Carbon Dioxide (CO₂) decarboxylation->co2

Caption: Proposed degradation pathways for this compound under stress conditions.

Forced Degradation Experimental Workflow

G Forced Degradation Experimental Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize (if applicable) sampling->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data end End: Stability Assessment data->end

Caption: Workflow for conducting forced degradation studies of this compound.

References

Technical Support Center: Purification of Commercial Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of commercial-grade sulfoacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Discoloration of the Final Product

  • Question: My purified this compound solution has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

  • Answer: A yellow or brown tint in the final product typically indicates the presence of colored organic impurities. These can be by-products from the synthesis process or degradation products. The most common method for removing such color impurities is treatment with activated carbon.[1][2] Acid-washed activated carbon is particularly effective as it has fewer inorganic impurities like heavy metals and ash.[3][4]

Issue 2: Incomplete Removal of Inorganic Salts

  • Question: My final product still shows significant levels of sulfate or chloride ions upon analysis by ion chromatography. How can I improve their removal?

  • Answer: The presence of residual inorganic salts like sulfates and chlorides is a common issue. The most effective method for their removal is ion-exchange (IEX) chromatography.[5] Specifically, using a combination of cation and anion exchange resins can demineralize the solution.[6] If you are already using IEX, ensure that the resin has been properly regenerated and that the column is not being overloaded.

Issue 3: Poor Yield After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

  • Answer: Low yield during recrystallization is often due to the selection of a suboptimal solvent or using too much solvent. For sulfonic acids, acidic media are often suitable for recrystallization.[7] The ideal solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures.[8] Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution slowly can also help in forming larger, purer crystals and improving recovery.

Issue 4: Tailing Peaks in HPLC Analysis

  • Question: When I analyze the purity of my this compound by HPLC, I observe significant peak tailing. What could be the cause?

  • Answer: Peak tailing for acidic compounds in HPLC is often due to interactions with the stationary phase.[9] If using a silica-based column, residual silanol groups can interact with the acidic analyte. Using an end-capped column or acidifying the mobile phase can help mitigate this issue.[10] For example, adding a small amount of an acid like formic or acetic acid to the mobile phase can improve peak shape.[9]

Frequently Asked Questions (FAQs)

  • What are the common impurities in commercial-grade this compound?

    • Commercial this compound, often sold as "technical grade" with a purity of >80%, can contain several impurities.[11][12] These include unreacted starting materials such as chloroacetic acid, inorganic salts like sodium chloride and sodium sulfate (by-products of synthesis), other organic acids, and colored impurities.[13][14]

  • What is the most effective method for purifying this compound for pharmaceutical applications?

    • For pharmaceutical use, a multi-step purification process is often necessary to achieve high purity. A combination of ion-exchange chromatography to remove inorganic salts and trace metals, followed by treatment with activated carbon to remove colored organic impurities, and finally recrystallization to achieve high purity and a crystalline final product is a robust approach.[2][8][15]

  • How do I choose a suitable solvent for recrystallizing this compound?

    • The ideal recrystallization solvent should dissolve this compound when hot but not when cold.[8] For sulfonic acids, polar solvents and acidic media are generally good candidates.[7] Small-scale solubility tests with various solvents (e.g., water, ethanol, methanol, acetic acid) are recommended to find the optimal one.[16]

  • Can I use ion-exchange chromatography to remove both cationic and anionic impurities?

    • Yes, a mixed-bed ion-exchange resin, which contains both cation and anion exchange resins, can be used to remove both types of ionic impurities simultaneously.[6] This is an effective method for demineralizing the this compound solution.

  • How can I confirm the purity of my final product?

    • The purity of the final product should be assessed using validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for determining the assay and purity of organic acids.[17][18] Ion chromatography can be used to quantify specific anionic impurities like sulfate and chloride.[14][19] Gas chromatography (GC) can also be used, often after derivatization, to detect volatile impurities like residual chloroacetic acid.[20][21]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodImpurities RemovedAdvantagesDisadvantagesExpected Purity
Recrystallization Organic impurities, some inorganic saltsHigh purity of final product, removes impurities incorporated into the crystal latticePotential for low yield if solvent is not optimized, may not remove all impurities in a single step>99%
Ion-Exchange Chromatography Inorganic salts (cations and anions), charged organic moleculesHighly effective for salt removal, can be regenerated and reusedMay not remove non-ionic organic impurities, requires specific equipment97-99%[6]
Activated Carbon Treatment Colored organic impurities, high molecular weight organicsEffective for decolorization, relatively low costCan adsorb the product, leading to yield loss, does not remove inorganic saltsN/A (used in conjunction with other methods)

Experimental Protocols

Protocol 1: Purification of this compound using Ion-Exchange Chromatography

This protocol is designed to remove inorganic salt impurities from a commercial this compound solution.

  • Resin Selection and Preparation:

    • Select a strong acid cation exchange resin (e.g., Dowex 50W X8) and a strong base anion exchange resin (e.g., Dowex 1 X8), or use a mixed-bed resin.

    • Prepare the resins according to the manufacturer's instructions. This typically involves washing with deionized water, followed by regeneration. For the cation resin, use a strong acid like HCl, and for the anion resin, use a strong base like NaOH. Finally, wash with deionized water until the eluate is neutral.

  • Column Packing:

    • Prepare a slurry of the regenerated resin in deionized water and pour it into a suitable chromatography column, allowing it to settle into a packed bed. Ensure there are no air bubbles in the column.

  • Sample Preparation and Loading:

    • Dissolve the commercial this compound in deionized water to a known concentration (e.g., 10% w/v).

    • Filter the solution to remove any particulate matter.

    • Allow the solution to pass through the packed column at a controlled flow rate. The sample should be at a pH that ensures the this compound is in its ionic form.[22]

  • Elution and Collection:

    • After loading the sample, wash the column with several column volumes of deionized water to elute the purified this compound.

    • Collect the fractions and monitor the pH and conductivity. The this compound will elute as the free acid.

  • Analysis:

    • Analyze the collected fractions for the presence of this compound and the absence of inorganic salt impurities using HPLC and ion chromatography.[14][17]

Protocol 2: Decolorization using Activated Carbon

This protocol is for the removal of colored organic impurities.

  • Preparation:

    • Prepare a solution of the partially purified this compound in a suitable solvent (e.g., deionized water).

    • Add acid-washed powdered activated carbon to the solution. A typical starting amount is 1-2% of the solute weight.[1]

  • Treatment:

    • Heat the mixture gently and stir for 15-30 minutes. Avoid boiling if the solvent is volatile.

  • Filtration:

    • Filter the hot solution through a fine filter paper (e.g., Whatman No. 1) to remove the activated carbon. A celite filter aid can be used to improve filtration.

  • Further Processing:

    • The resulting colorless filtrate can then be further purified, for example, by recrystallization.

Protocol 3: Recrystallization of this compound

This protocol is for the final purification step to obtain high-purity crystalline this compound.

  • Solvent Selection:

    • Based on preliminary tests, select a suitable solvent or solvent mixture. For sulfonic acids, a mixture of an alcohol (like ethanol) and water can be effective.[7]

  • Dissolution:

    • Place the decolorized this compound solution in a flask and heat it.

    • Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. To promote the growth of large crystals, avoid disturbing the solution during this time.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Final Product start Commercial this compound (>80% Purity) dissolution Dissolution in Deionized Water start->dissolution filtration Initial Filtration (Remove Particulates) dissolution->filtration decolorization Activated Carbon Treatment (Remove Color Impurities) filtration->decolorization If colored ion_exchange Ion-Exchange Chromatography (Remove Inorganic Salts) filtration->ion_exchange If not colored hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->ion_exchange recrystallization Recrystallization ion_exchange->recrystallization drying Drying recrystallization->drying analysis Purity Analysis (HPLC, IC, GC) drying->analysis end High-Purity this compound (>99%) analysis->end

Caption: General workflow for the purification of commercial this compound.

TroubleshootingLogic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered During Purification issue1 Colored Product start->issue1 issue2 Residual Salts start->issue2 issue3 Low Yield start->issue3 issue4 HPLC Peak Tailing start->issue4 sol1 Activated Carbon Treatment issue1->sol1 sol2 Optimize Ion-Exchange - Check resin regeneration - Adjust sample load issue2->sol2 sol3 Optimize Recrystallization - Use minimal hot solvent - Slow cooling issue3->sol3 sol4 Adjust HPLC Method - Acidify mobile phase - Use end-capped column issue4->sol4

Caption: Logical relationship between common issues and solutions in this compound purification.

References

Technical Support Center: Optimizing Sulfoacetic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for sulfoacetic acid catalysis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent product yield is a common issue in catalysis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Checks:

  • Reagent Purity: Verify the purity of all starting materials, solvents, and the this compound catalyst. Impurities, especially water or basic compounds, can deactivate the acid catalyst.[1]

  • Stoichiometry: Double-check the calculations for all reagents to ensure the correct molar ratios are being used.

  • Catalyst Activity: Ensure the this compound catalyst has been stored correctly and is not from an expired or degraded batch.

Systematic Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Product Yield check_reagents Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_reagents reagent_issue Reagent/Catalyst Issue? check_reagents->reagent_issue condition_issue Reaction Condition Issue? reagent_issue->condition_issue No reagent_solution Solution: Verify purity of starting materials. Use fresh, high-purity this compound. Ensure anhydrous solvents. reagent_issue->reagent_solution Yes workup_issue Workup/Purification Issue? condition_issue->workup_issue No condition_solution Solution: Optimize temperature, reaction time, and catalyst loading. Monitor reaction progress. condition_issue->condition_solution Yes workup_solution Solution: Adjust pH during extraction. Minimize aqueous washes. Optimize chromatography conditions. workup_issue->workup_solution Yes end Improved Yield workup_issue->end No reagent_solution->end condition_solution->end workup_solution->end

Issue 2: Catalyst Deactivation

This compound, particularly when supported, can lose activity over time. Understanding the cause of deactivation is key to preventing it and regenerating the catalyst.

Common Causes and Solutions:

  • Leaching: The active sulfonic acid groups can detach from the support and dissolve into the reaction mixture. This is more common in highly polar solvents like water and at elevated temperatures.

    • Prevention:

      • Use a less polar solvent if the reaction chemistry allows.

      • Operate at the lowest effective temperature.

      • Consider using a catalyst with a more stable linkage between the this compound and the support.

  • Poisoning: Basic impurities in the reactants or solvent can neutralize the acidic active sites of the catalyst.

    • Prevention:

      • Purify all reactants and solvents before use.

      • Pass liquid reactants/solvents through a plug of neutral alumina (B75360) to remove basic impurities.

  • Fouling: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can block active sites.

    • Prevention:

      • Optimize reaction conditions to minimize side reactions that produce fouling agents.

      • Consider periodic high-temperature calcination in air to burn off coke, followed by re-sulfonation if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for a typical esterification reaction using this compound as a catalyst?

A1: The optimal conditions are highly dependent on the specific alcohol and carboxylic acid being used. However, a good starting point is to use a 1-5 mol% catalyst loading relative to the limiting reagent. The reaction temperature can typically range from 60-120°C. It is crucial to remove water as it is formed, often by azeotropic distillation (e.g., with a Dean-Stark apparatus), to drive the equilibrium towards the ester product.

Q2: How does the presence of water affect the catalytic activity of this compound?

A2: Water can have both positive and negative effects. In some cases, a small amount of water can enhance the proton mobility and catalytic activity. However, in reactions like esterification, water is a product, and its presence will shift the equilibrium back towards the starting materials, reducing the yield.[2] Excess water can also facilitate the leaching of the catalyst from its support.[2]

Q3: Can this compound be used as a catalyst in aqueous media?

A3: Yes, this compound is water-soluble and can be used as a catalyst in aqueous media for reactions such as the hydrolysis of cellulose. However, its efficiency and the potential for side reactions will depend on the specific reaction. For reactions where water is a byproduct, using an aqueous medium is generally not advisable.

Q4: My reaction is not going to completion, even after extended reaction times. What should I do?

A4: If the reaction has stalled, consider the following:

  • Equilibrium: The reaction may have reached equilibrium. Try removing a byproduct (e.g., water in an esterification) to drive the reaction forward.

  • Catalyst Deactivation: The catalyst may have become deactivated. Try adding a fresh portion of this compound.

  • Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Increase the temperature in small increments while monitoring for byproduct formation.

Q5: I am observing the formation of dark, insoluble material in my reaction. What is it and how can I prevent it?

A5: This is likely due to the formation of polymeric or carbonaceous byproducts (coke), which can lead to catalyst fouling. To prevent this, you can try:

  • Lowering the reaction temperature.

  • Reducing the reaction time.

  • Ensuring a homogenous reaction mixture with efficient stirring.

Quantitative Data

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)
0.5645
1.0472
2.5291
5.0292

Data is representative for a generic esterification reaction and will vary based on specific substrates and conditions.

Table 2: Influence of Temperature on Reaction Rate

Temperature (°C)Initial Reaction Rate (mol/L·s)Time to 90% Conversion (h)
801.2 x 10⁻⁴5.5
1002.5 x 10⁻⁴2.5
1204.8 x 10⁻⁴1.2

Data is representative and illustrates the general trend of increasing reaction rate with temperature.

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a suitable solvent (e.g., toluene, 2 mL/mmol of carboxylic acid).

  • Catalyst Addition: Add this compound (0.02 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is complete as determined by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Regeneration of a Supported this compound Catalyst

This protocol is effective for catalysts deactivated by poisoning from basic compounds.

  • Recovery: Filter the catalyst from the reaction mixture and wash it thoroughly with a non-polar solvent (e.g., hexane) to remove any adsorbed organic species.

  • Acid Wash: Suspend the catalyst in a dilute solution of a strong acid (e.g., 0.1 M H₂SO₄) and stir for 1-2 hours at room temperature. This will re-protonate the neutralized sulfonic acid sites.

  • Rinsing: Filter the catalyst and wash with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the catalyst in an oven at 100-120°C for at least 4 hours before reuse.

Visualizations

Reaction Mechanism: Acid-Catalyzed Esterification

The following diagram illustrates the step-by-step mechanism for the esterification of a carboxylic acid with an alcohol, catalyzed by this compound (represented as H⁺).

// Nodes RCOOH [label="R-COOH"]; Protonated_RCOOH [label="R-C(OH)₂⁺"]; ROH [label="R'-OH"]; Tetrahedral_Intermediate [label="R-C(OH)₂(O⁺HR')"]; Proton_Transfer [label="R-C(OH)(O⁺H₂)R'"]; Water_Elimination [label="R-C(=O⁺H)R'"]; Ester [label="R-COOR'"]; H_plus [label="H⁺", shape=none, fontcolor="#EA4335"]; H2O [label="H₂O", shape=none];

// Edges RCOOH -> Protonated_RCOOH [label="+ H⁺"]; Protonated_RCOOH -> Tetrahedral_Intermediate [label="+ R'-OH"]; Tetrahedral_Intermediate -> Proton_Transfer [label="Proton Transfer"]; Proton_Transfer -> Water_Elimination [label="- H₂O"]; Water_Elimination -> Ester [label="- H⁺"];

// Invisible nodes and edges for spacing dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; dummy3 [shape=point, width=0]; dummy4 [shape=point, width=0];

Protonated_RCOOH -> dummy1 [style=invis]; dummy1 -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> dummy2 [style=invis]; dummy2 -> Proton_Transfer [style=invis]; Proton_Transfer -> dummy3 [style=invis]; dummy3 -> Water_Elimination [style=invis]; Water_Elimination -> dummy4 [style=invis]; dummy4 -> Ester [style=invis]; } Caption: Mechanism of this compound-catalyzed esterification.[3][4][5]

References

Validation & Comparative

A Comparative Guide to Cleavage Reagents in Peptide Synthesis: Trifluoroacetic Acid vs. Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage step is paramount to obtaining a high-purity product. This guide provides an objective comparison of the industry-standard reagent, trifluoroacetic acid (TFA), with the less conventional sulfoacetic acid (SAA). The comparison is based on available experimental data, established protocols, and chemical properties to assist in the selection and optimization of peptide cleavage strategies.

Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid is a strong organic acid (pKa ≈ 0.23-0.5) that is the most common reagent for the final step in Fmoc-based SPPS.[1][2][3][4] Its primary functions are to cleave the synthesized peptide from the solid support resin and simultaneously remove acid-labile side-chain protecting groups.[5][6]

The high acidity of TFA effectively breaks the bond between the peptide and the resin linker and removes protecting groups like Boc (tert-butyloxycarbonyl), tBu (tert-butyl), and Trt (trityl).[7][8] However, this process generates highly reactive carbocations from the protecting groups, which can lead to unwanted side reactions if not properly managed.[1][9]

Side Reactions and the Role of Scavengers

The liberated carbocations, particularly the tert-butyl cation, can electrophilically attack nucleophilic amino acid side chains, leading to modified and impure peptide products.[1] To prevent these modifications, "cleavage cocktails" containing TFA and various nucleophilic scavengers are employed to trap these reactive species.[5][9]

Commonly Affected Amino Acids and Side Reactions:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[1][8]

  • Methionine (Met): The thioether side chain can be oxidized to sulfoxide or alkylated.[1][8]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation (+56 Da adduct).[8][10]

  • Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations.[1]

The choice of scavengers is critical and must be tailored to the peptide's amino acid composition.

Data Presentation: Common TFA Cleavage Cocktails

The following table summarizes common TFA cleavage cocktails and the functions of their scavenger components.

Cleavage CocktailCompositionPrimary Application
Standard 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General purpose for peptides without highly sensitive residues like Cys, Met, or Trp.[8][9]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, universal cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[5][7][8]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEspecially suited for peptides containing arginine residues with sulfonyl protecting groups.[11]
"Odorless" (B) 88% TFA, 5% Phenol, 5% Water, 2% TISUseful when trityl-based protecting groups are present; TIS replaces malodorous thiols.[12]
Quantitative Data: Effect of Scavengers on Cysteine Modification

The addition of specific scavengers can dramatically reduce side reactions. The following data, adapted from a study on a model Cys-containing peptide, demonstrates the reduction in S-tert-butylation.[5]

Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger at 90:2.5:2.5:5)% S-tBu Side Product
No additional scavenger18.6%
Dithiothreitol (DTT)3.9%
Thioanisole4.8%
Dimethyl Sulfide (DMS)5.2%
Experimental Protocols for TFA Cleavage

CAUTION: Trifluoroacetic acid is a highly corrosive and volatile acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5][13][14]

Protocol 1: Standard Cleavage (TFA/TIS/H₂O)

This protocol is suitable for peptides lacking sensitive residues such as Cys, Met, or unprotected Trp.[5]

  • Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water. For 100 mg of resin, 2 mL of the cocktail is typically sufficient.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Swirl the mixture occasionally and allow the reaction to proceed for 1.5-3 hours at room temperature.[13][15]

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[15]

  • Peptide Precipitation: Add the collected TFA filtrate to a centrifuge tube containing 8-10 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether. A white precipitate of the peptide should form.[15]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and organic byproducts. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[15]

Protocol 2: Cleavage with Reagent K

This protocol is recommended for peptides containing multiple sensitive residues.[5][7]

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, carefully mix TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), and 1,2-Ethanedithiol (EDT).[5]

  • Cleavage Reaction: Add the Reagent K cocktail to the resin and let the reaction proceed for 2-4 hours at room temperature.[5]

  • Peptide Precipitation and Isolation: Follow steps 4-6 from Protocol 1.

Visualizations: TFA Cleavage Workflow and Scavenger Action

TFA_Cleavage_Workflow cluster_prep Preparation Resin Dried Peptide-Resin Cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) Reaction Cleavage Reaction (1.5-4 hours, RT) Cocktail->Reaction Add to Resin Filter Filter Resin, Collect Filtrate Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Pellet with Ether Precipitate->Wash Dry Dry Peptide Wash->Dry Final Pure Peptide Dry->Final

TFA Peptide Cleavage Workflow

Scavenger_Mechanism cluster_cleavage Acid Cleavage Step TFA TFA Cleavage Protecting_Group Protecting Groups (e.g., t-Butyl) Carbocation Reactive Carbocations (e.g., t-Butyl Cation) Protecting_Group->Carbocation Liberates Scavenger Scavengers (TIS, EDT, etc.) Carbocation->Scavenger Traps Peptide Sensitive Peptide Residue (Trp, Cys, Met) Carbocation->Peptide Attacks Trapped Neutralized Species Scavenger->Trapped Side_Product Side Products (Alkylated Peptide) Peptide->Side_Product Desired_Peptide Desired Peptide Peptide->Desired_Peptide

Action of Scavengers in TFA Cleavage

This compound (SAA): A Potential Alternative?

This compound is a strong organic acid containing both a sulfonic acid and a carboxylic acid group.[16][17] While it is used in various chemical syntheses, its application as a primary reagent for peptide cleavage is not well-documented in publicly available literature.

Properties of this compound
  • Acidity: SAA has a reported pKa of approximately 1.9.[16] This indicates it is a strong acid, but significantly weaker than trifluoroacetic acid (pKa ≈ 0.23-0.5).

  • Structure: The presence of a sulfonic acid group makes it highly polar and water-soluble.[18][19]

  • Known Uses in Synthesis: SAA has been mentioned in the context of "greener" peptide synthesis, specifically for use as a capping agent. In this role, it creates "sulfo-tags" on unreacted amine groups, which aids in the purification of the final peptide product by ion-exchange chromatography. This application, however, is distinct from its use as a cleavage agent.

Performance in Peptide Cleavage: A Data Gap

A comprehensive search of scientific literature reveals a lack of quantitative experimental data on the performance of this compound for cleaving peptides from resins and removing protecting groups. Direct comparisons of cleavage efficiency, peptide purity, or side-product formation versus TFA are not available.

Theoretical Considerations

Based on its chemical properties, we can infer potential advantages and challenges:

  • Potential Advantages: Its high water solubility could make it a more environmentally friendly or "greener" alternative to the halogenated TFA, potentially allowing for cleavage reactions in aqueous systems.

  • Potential Challenges: Its lower acidity compared to TFA is a significant concern. It may not be sufficiently strong to efficiently cleave peptides from all types of resins or to completely remove more robust side-chain protecting groups within a practical timeframe. This could lead to lower yields and incomplete deprotection, resulting in a more complex crude product requiring extensive purification.

Comparative Summary

FeatureTrifluoroacetic Acid (TFA)This compound (SAA)
Primary Role Standard reagent for peptide cleavage and deprotection.[5]Primarily documented as a capping agent ("sulfo-tag"); not established as a primary cleavage reagent.
pKa ~0.23 - 0.5 (Very Strong Acid)[1][2]~1.9 (Strong Acid, but weaker than TFA)[16]
Performance Data Extensive quantitative data available on efficiency, side reactions, and optimization.[5][10]No significant quantitative data available for peptide cleavage performance.
Established Protocols Numerous well-documented protocols and cleavage cocktails exist.[5][12][13]No established protocols for peptide cleavage are readily available.
Key Advantage High efficiency and reliability for cleaving most peptide-resin linkages and protecting groups.Potential for "greener" chemistry due to high water solubility and non-halogenated structure.[17]
Key Disadvantage Corrosive, volatile, and environmental concerns (classified as a PFAS).[20][21]Acidity may be insufficient for complete cleavage/deprotection; lack of performance data poses a significant risk.

Conclusion

Trifluoroacetic acid remains the well-established and reliable reagent for peptide cleavage in SPPS, supported by a vast body of experimental data and optimized protocols. Its effectiveness is proven, though it requires careful handling and management of side reactions through the use of scavenger cocktails.

This compound, while an interesting compound with potential "green" credentials, currently lacks the necessary supporting data to be considered a viable, general-purpose alternative for peptide cleavage. Its documented use is in auxiliary roles, such as purification enhancement. Until comprehensive studies are published detailing its cleavage efficiency, side-reaction profile, and compatibility with various resins and protecting groups, its application in this critical step of peptide synthesis remains speculative. For researchers seeking sustainable alternatives, other non-TFA cleavage methods, such as those employing cocktails of methanesulfonic acid/formic acid or HCl/Lewis acids, are emerging with more substantive data.[20][22]

References

A Comparative Analysis of Sulfoacetic Acid and Phosphate Buffers for Life Sciences Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal buffer system is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the buffering capacity of sulfoacetic acid and phosphate (B84403) buffers, supported by theoretical data and established experimental protocols.

This comparison guide delves into the physicochemical properties of this compound and phosphate buffers, offering insights into their respective buffering ranges and theoretical capacities. By understanding the fundamental characteristics of each buffer system, researchers can make informed decisions tailored to their specific experimental needs.

Physicochemical Properties and Buffering Ranges

The effectiveness of a buffer is determined by its pKa value(s), which dictates the pH range over which it can resist significant pH changes.

This compound is a diprotic acid, possessing two pKa values corresponding to its sulfonic and carboxylic acid moieties. The sulfonic acid group is strongly acidic with a pKa value well below typical biological pH ranges, while the carboxylic acid group provides buffering capacity in the acidic range.[1]

Phosphate buffer, derived from the triprotic phosphoric acid, offers a wider range of buffering capacities across three distinct pH zones.[2][3] The most commonly utilized range in biological research is centered around the second pKa of phosphoric acid, which is close to physiological pH.[4]

Below is a summary of the pKa values and effective buffering ranges for both buffer systems.

Buffer SystemDissociation SteppKa (at 25°C)Effective Buffering Range
This compoundCarboxylic Acid~1.9 - 4.02.0 - 5.0
Phosphate BufferH₃PO₄ ⇌ H₂PO₄⁻ + H⁺2.151.2 - 3.2
H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺7.206.2 - 8.2
HPO₄²⁻ ⇌ PO₄³⁻ + H⁺12.3811.4 - 13.4

Note: The pKa values can be influenced by temperature and ionic strength.

Understanding Buffering Capacity

Buffering capacity (β) quantifies the resistance of a buffer solution to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. A higher buffering capacity indicates a more robust buffer system.

The buffering capacity is dependent on the total buffer concentration and the proximity of the solution's pH to the buffer's pKa. The maximum buffering capacity is achieved when the pH of the solution is equal to the pKa of the buffering agent.

While direct, side-by-side experimental data comparing the buffering capacity of this compound and phosphate buffers is not extensively available in the literature, a theoretical comparison can be made using the Van Slyke equation. Assuming equimolar concentrations, the buffer with a pKa closer to the desired working pH will exhibit a higher buffering capacity at that pH.

Experimental Determination of Buffering Capacity

To empirically compare the buffering capacity of this compound and phosphate buffers, a titration-based method is employed. This protocol allows for the direct measurement of a buffer's resistance to pH change.

Experimental Protocol

Objective: To determine and compare the buffering capacity of a this compound buffer and a phosphate buffer at a specific pH and concentration.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphoric acid (H₃PO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Buffer Preparation:

    • Prepare equimolar solutions (e.g., 0.1 M) of the this compound buffer and the phosphate buffer at the desired pH.

    • For the this compound buffer, dissolve the appropriate amount of this compound in deionized water and adjust the pH to the target value using a strong base (e.g., NaOH).

    • For the phosphate buffer, mix appropriate volumes of sodium phosphate monobasic and dibasic solutions to achieve the target pH.[5]

  • Titration Setup:

    • Pipette a known volume (e.g., 50 mL) of the prepared buffer solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the buffer solution.

  • Titration with Acid:

    • Fill a burette with the standardized strong acid (e.g., 0.1 M HCl).

    • Record the initial pH of the buffer solution.

    • Add small, known increments of the strong acid to the buffer solution while stirring continuously.

    • After each addition, allow the pH to stabilize and record the pH reading and the total volume of acid added.

    • Continue the titration until the pH has dropped by at least one pH unit from the initial value.

  • Titration with Base:

    • Repeat the titration process with a fresh sample of the same buffer solution, this time titrating with the standardized strong base (e.g., 0.1 M NaOH).

    • Continue the titration until the pH has increased by at least one pH unit from the initial value.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of strong acid or base added.

    • The buffering capacity (β) can be calculated from the slope of the titration curve using the following formula: β = dC / dpH where dC is the moles of added acid or base per liter of buffer, and dpH is the change in pH.

The following diagram illustrates the logical workflow for comparing the buffering capacities.

G Logical Workflow for Buffering Capacity Comparison cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison prep_saa Prepare this compound Buffer titrate_saa Titrate this compound Buffer with Strong Acid/Base prep_saa->titrate_saa prep_phos Prepare Phosphate Buffer titrate_phos Titrate Phosphate Buffer with Strong Acid/Base prep_phos->titrate_phos measure_ph Measure and Record pH Changes titrate_saa->measure_ph titrate_phos->measure_ph plot_curves Plot Titration Curves measure_ph->plot_curves calc_beta Calculate Buffering Capacity (β) plot_curves->calc_beta compare Compare β values calc_beta->compare

Caption: Logical workflow for comparing buffering capacities.

The experimental workflow for determining the buffering capacity of a single buffer is detailed below.

G Experimental Workflow for Buffering Capacity Determination start Start prep Prepare Buffer Solution (Known Concentration and pH) start->prep setup Set up Titration Apparatus (pH meter, stirrer, burette) prep->setup titrate Titrate with Standardized Strong Acid or Base setup->titrate record Record pH and Volume of Titrant Added titrate->record plot Plot pH vs. Volume of Titrant record->plot calculate Calculate Buffering Capacity (β) from the Titration Curve plot->calculate end End calculate->end

Caption: Experimental workflow for buffering capacity determination.

Conclusion

The choice between this compound and phosphate buffer depends primarily on the desired pH of the application. This compound is a suitable choice for experiments requiring buffering in the acidic pH range of 2.0 to 5.0. Phosphate buffer, with its multiple pKa values, offers greater versatility, particularly for applications around the physiological pH of 7.2.

While theoretical considerations provide a strong basis for buffer selection, empirical determination of buffering capacity under specific experimental conditions is recommended for optimal performance. The provided experimental protocol offers a robust framework for researchers to directly compare these, and other, buffer systems to ensure the stability and reliability of their results.

References

A Comparative Guide to the Validation of HPLC Methods for Sulfoacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sulfoacetic acid. The information presented is essential for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.

This compound, an ionic compound, presents unique challenges for retention and separation using traditional reversed-phase HPLC. The primary method detailed in this guide is ion-pair reversed-phase HPLC, a technique well-suited for the analysis of ionic and highly polar substances.[1] This approach involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its retention on a non-polar stationary phase.[1][2]

This guide also briefly explores Capillary Electrophoresis (CE) as a viable alternative for the separation of small ionic species like this compound.

Comparative Analysis of HPLC Methods

The following table summarizes key parameters of two common ion-pair reversed-phase HPLC methods for the analysis of this compound and similar sulfonated compounds. These methods primarily differ in the choice of the ion-pairing reagent and the stationary phase.

ParameterMethod 1: Tetrabutylammonium (B224687) (TBA) as Ion-Pair ReagentMethod 2: Alternative Quaternary Ammonium (B1175870) Salts
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)C8 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with TBA salt (e.g., tetrabutylammonium hydrogen sulfate) and a buffer (e.g., phosphate (B84403) buffer)Methanol/Water with an alternative quaternary ammonium salt (e.g., tetraethylammonium (B1195904) hydroxide) adjusted to a specific pH
Detection UV at low wavelength (e.g., 210 nm) or Indirect Photometric DetectionUV at low wavelength (e.g., 210 nm) or Indirect Photometric Detection
Flow Rate Typically 1.0 mL/minTypically 1.0 mL/min
Temperature Ambient or controlled (e.g., 25°C)Ambient or controlled (e.g., 25°C)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Ion-Pair HPLC with Tetrabutylammonium Hydrogen Sulfate

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) containing 5 mM tetrabutylammonium hydrogen sulfate. The mobile phase is a gradient or isocratic mixture of this aqueous solution and acetonitrile.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • Detection: UV at 210 nm

Method Validation Protocol

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is typically evaluated by analyzing a minimum of five concentrations of the standard solution. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility. The relative standard deviation (RSD) for the peak areas of replicate injections should be ≤ 2.0%.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by the recovery of a known amount of spiked analyte in a sample matrix. The recovery should typically be within 98.0% to 102.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Standard Standard Weighing & Dilution Standard->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Pump Mobile Phase Delivery Pump->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical workflow for the quantification of this compound using HPLC.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOQ LOQ Validation->LOQ LOD LOD Validation->LOD Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical method according to ICH guidelines.

References

A Comparative Analysis of Sulfoacetic Acid and Mercaptoacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical properties, synthesis, applications, and comparative performance of sulfoacetic acid and mercaptoacetic acid, supported by experimental data and detailed protocols.

In the landscape of specialty chemicals, both this compound and mercaptoacetic acid (also known as thioglycolic acid) serve as versatile building blocks and functional ingredients across a spectrum of applications, from industrial processes to pharmaceutical development. While both are derivatives of acetic acid, the presence of a sulfonic acid group in the former and a thiol (mercaptan) group in the latter imparts distinct chemical personalities, governing their reactivity, physical properties, and utility. This guide provides a comprehensive comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

Chemical and Physical Properties: A Tale of Two Functional Groups

The core difference between this compound and mercaptoacetic acid lies in their sulfur-containing functional groups, which dictates their acidity, polarity, and reactivity. This compound features a sulfonic acid group (-SO₃H), while mercaptoacetic acid contains a thiol group (-SH).

PropertyThis compoundMercaptoacetic Acid (Thioglycolic Acid)
Chemical Formula C₂H₄O₅SC₂H₄O₂S
Molecular Weight 140.12 g/mol 92.12 g/mol
Functional Groups Carboxylic acid (-COOH), Sulfonic acid (-SO₃H)Carboxylic acid (-COOH), Thiol (-SH)
Acidity (pKa) Diprotic, with the sulfonic acid proton being more acidic.The carboxylic acid proton has a pKa of 3.83, making it a stronger acid than acetic acid. The thiol proton has a pKa of 9.3.
Appearance Colorless liquid or solidColorless liquid with a strong, unpleasant odor.
Solubility Soluble in water.Miscible with water and polar organic solvents.
Oxidation State of Sulfur +6-2
Key Reactivity Acts as a strong acid and can participate in reactions of both the carboxylic and sulfonic acid groups.The thiol group is a potent nucleophile and reducing agent, readily undergoing oxidation to form disulfides.

Synthesis and Manufacturing

Both acids can be synthesized from chloroacetic acid, but through different reaction pathways, reflecting the distinct chemistry of their functional groups.

This compound Synthesis: The synthesis of this compound can be achieved through the reaction of chloroacetic acid with a sulfite (B76179) salt, such as sodium sulfite. This reaction proceeds via nucleophilic substitution of the chlorine atom by the sulfite ion. Another common method is the direct sulfonation of acetic acid using a strong sulfonating agent like sulfur trioxide.

Mercaptoacetic Acid Synthesis: The industrial production of mercaptoacetic acid typically involves the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) (e.g., NaSH). This is a nucleophilic substitution reaction where the hydrosulfide ion displaces the chloride. An alternative route involves the hydrolysis of the Bunte salt formed from the reaction of sodium thiosulfate (B1220275) with chloroacetic acid.

Applications: A Comparative Overview

The differing functionalities of sulfoacetic and mercaptoacetic acid lead to their use in distinct application areas.

Mercaptoacetic Acid is widely recognized for its role in the cosmetics industry , particularly in hair care products. Its ability to break disulfide bonds in keratin (B1170402) is the basis for its use in permanent wave solutions and depilatory creams. In the realm of organic synthesis , it serves as a nucleophile and a sulfur transfer agent. Its capacity to form stable complexes with metal ions makes it a valuable reagent for metal analysis and as a stabilizer for PVC.

This compound , on the other hand, finds utility in applications that leverage its strong acidic and hydrophilic nature. It is used in the pharmaceutical industry as an intermediate in drug synthesis. Its properties also make it suitable for use in the formulation of surfactants and detergents in industrial chemistry. In analytical chemistry , it is employed as a component of the mobile phase in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). Emerging research also points to its potential in biomedical applications , with some derivatives showing antimicrobial and enzyme-inhibiting properties.

Performance Comparison: Metal Chelation and Antioxidant Activity

Direct comparative studies on the performance of this compound and mercaptoacetic acid are scarce in publicly available literature. However, a comparison can be drawn based on the known properties of their respective functional groups in key performance areas like metal chelation and antioxidant activity.

Metal Chelation

Both this compound and mercaptoacetic acid can act as chelating agents, forming complexes with metal ions. The stability of these complexes is a critical factor in their effectiveness.

Metal IonLigandLog K₁ (Stability Constant)
Cu²⁺Mercaptoacetate (B1236969)6.0
Zn²⁺Mercaptoacetate5.1
Pb²⁺Mercaptoacetate6.1
Fe³⁺Mercaptoacetate9.7

The thiol group in mercaptoacetic acid is a soft donor, showing a high affinity for soft metal ions. The stability constants for mercaptoacetate complexes with various metal ions have been determined, indicating its efficacy as a chelating agent. The sulfonic acid and carboxylic acid groups in this compound are hard donors and would be expected to form stable complexes with hard metal ions. A direct comparison of their chelation performance would require experimental determination of the stability constants of this compound-metal complexes under identical conditions.

Antioxidant Activity

The antioxidant potential of these two acids is also expected to differ significantly due to their functional groups.

Mercaptoacetic acid can act as a potent antioxidant due to the presence of the thiol group. Thiols are known to be effective radical scavengers, donating a hydrogen atom to neutralize free radicals. The resulting thiyl radical can then react with another thiyl radical to form a stable disulfide.

This compound's antioxidant mechanism is less direct. While the sulfonic acid group itself is not a primary antioxidant, sulfur-containing compounds can exhibit antioxidant properties. Its antioxidant capacity would likely be evaluated based on its ability to chelate pro-oxidant metal ions or through other indirect mechanisms.

To definitively compare their antioxidant performance, a standardized assay such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be required.

Experimental Protocols

To facilitate a direct comparative study, detailed experimental protocols for evaluating metal chelation and antioxidant activity are provided below.

Experimental Protocol: Comparative Determination of Metal Chelation by Potentiometric Titration

This protocol outlines the determination of the stability constants of metal complexes with this compound and mercaptoacetic acid.

1. Materials:

  • This compound

  • Mercaptoacetic acid

  • Metal salt (e.g., CuSO₄·5H₂O)

  • Standardized NaOH solution (carbonate-free)

  • Standardized HCl solution

  • High-purity water

  • pH meter with a combination electrode

  • Thermostatted titration vessel

  • Magnetic stirrer

2. Procedure:

  • Prepare stock solutions of the ligands (this compound and mercaptoacetic acid) and the metal salt of known concentrations.

  • Calibrate the pH meter using standard buffer solutions.

  • In the thermostatted vessel, add a known volume of the ligand solution and dilute with high-purity water.

  • Add a known volume of the metal salt solution to the vessel.

  • Adjust the initial pH of the solution to the acidic range (e.g., pH 2.0-3.0) with the standardized HCl.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

  • Continue the titration until the pH reaches the alkaline range (e.g., pH 10.0-11.0).

  • Repeat the titration for each ligand and metal ion combination.

3. Data Analysis:

  • Plot the pH versus the volume of NaOH added to generate titration curves.

  • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log K) of the metal-ligand complexes.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Ligand, Metal Salt, Acid, Base) calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph mix_reagents Mix Ligand and Metal Salt in Titration Vessel calibrate_ph->mix_reagents adjust_ph Adjust Initial pH mix_reagents->adjust_ph titrate Titrate with NaOH adjust_ph->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve calculate_k Calculate Stability Constants (log K) plot_curve->calculate_k

Experimental Protocol: Comparative DPPH Radical Scavenging Assay

This protocol details a method to compare the antioxidant activity of this compound and mercaptoacetic acid.

1. Materials:

  • This compound

  • Mercaptoacetic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare stock solutions of this compound, mercaptoacetic acid, and ascorbic acid in methanol at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the test compounds and the positive control to obtain a range of concentrations.

  • In a 96-well plate, add a specific volume of each concentration of the test compounds and the positive control to triplicate wells.

  • Add the DPPH solution to each well.

  • For a control, add methanol and the DPPH solution to a set of wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Plot the percentage of scavenging activity against the concentration of each compound.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound. A lower IC₅₀ value indicates higher antioxidant activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_samples Prepare Sample and Control Solutions plate_loading Load Samples and Controls into 96-well Plate prep_samples->plate_loading plate_loading->add_dpph incubate Incubate in the Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_scavenging Calculate % Scavenging Activity measure_abs->calc_scavenging determine_ic50 Determine IC₅₀ Value calc_scavenging->determine_ic50

Signaling and Metabolic Pathways

The involvement of this compound and mercaptoacetic acid in specific signaling pathways is an area of ongoing research.

This compound has been identified as a metabolite in Escherichia coli. Its structural similarity to other biologically active molecules suggests potential interactions with various cellular pathways, though specific signaling cascades have not been extensively elucidated.

Mercaptoacetic acid and its derivatives can interact with biological systems through various mechanisms. For instance, its ability to reduce disulfide bonds can impact protein structure and function, which is a key regulatory mechanism in many signaling pathways.

G MAA Mercaptoacetic Acid (Thiol Group) Disulfide_Bonds Protein Disulfide Bonds MAA->Disulfide_Bonds Reduces Metal_Ions Metal Ion Homeostasis MAA->Metal_Ions Chelates SAA This compound (Sulfonic Acid Group) Metabolism Metabolic Pathways SAA->Metabolism Potential Interaction SAA->Metal_Ions Chelates Protein_Function Altered Protein Function Disulfide_Bonds->Protein_Function Impacts Signaling Cell Signaling Protein_Function->Signaling Metal_Ions->Signaling Modulates Metal_Ions->Metabolism Modulates

Conclusion

This compound and mercaptoacetic acid, while both derivatives of acetic acid, exhibit markedly different properties and applications due to their distinct sulfur-containing functional groups. Mercaptoacetic acid's utility is largely driven by the nucleophilic and reducing nature of its thiol group, making it a staple in cosmetics and organic synthesis. In contrast, this compound's strong acidity and hydrophilicity make it suitable for applications in pharmaceuticals, detergents, and analytical chemistry.

For researchers and drug development professionals, the choice between these two acids will depend on the specific requirements of the application. If strong reducing properties or the ability to interact with soft metals and disulfide bonds is desired, mercaptoacetic acid is the logical choice. If a highly acidic, water-soluble molecule for use as a catalyst, intermediate, or in aqueous formulations is needed, this compound presents a compelling option. The provided experimental protocols offer a framework for conducting direct comparative studies to generate the quantitative data necessary for informed decision-making in novel applications. Further research into the biological activities and signaling pathway interactions of both molecules will undoubtedly unveil new opportunities for their use in science and medicine.

Sulfoacetic Acid: A Superior Hydrophilic Alternative in Organic Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly hydrophilic organic acids, sulfoacetic acid presents a compelling alternative to conventional carboxylic acids. Its unique combination of a sulfonic acid and a carboxylic acid group within a small molecular footprint imparts exceptional water solubility and strong acidic properties, offering distinct advantages in various scientific and pharmaceutical applications.

This guide provides an objective comparison of this compound with other common organic acids, supported by available data. It also details experimental protocols for key physicochemical properties and visualizes a typical workflow where this compound is employed.

Unveiling the Hydrophilic Advantage: A Quantitative Comparison

The hydrophilicity of a compound is a critical parameter in numerous applications, including drug formulation, chromatography, and biological buffer systems. A key indicator of hydrophilicity is the partition coefficient (LogP), which measures the ratio of a compound's concentration in a hydrophobic (octanol) versus a hydrophilic (water) phase. A lower LogP value signifies greater hydrophilicity.

This compound's calculated LogP value is significantly lower than that of common organic acids, underscoring its superior hydrophilic nature. This high water solubility is a direct result of the presence of the highly polar sulfonic acid group.

Table 1: Comparison of Physicochemical Properties of this compound and Other Organic Acids

Organic AcidMolecular FormulaMolecular Weight ( g/mol )pKaLogPWater Solubility (g/L)
This compound C₂H₄O₅S140.12~1.9[1], 4.05[2][3]-1.3 (Computed)[2]103.7 (at 25°C)[4]
Acetic AcidC₂H₄O₂60.054.76-0.17Miscible[5]
Citric AcidC₆H₈O₇192.12pKa1=3.13, pKa2=4.76, pKa3=6.40-1.72592 (at 20°C)[6]
Lactic AcidC₃H₆O₃90.083.86-0.62Miscible
Tartaric AcidC₄H₆O₆150.09pKa1=2.98, pKa2=4.34-1.431390 (at 20°C)

Note: LogP values can vary depending on the determination method (experimental vs. calculated). The LogP for this compound is a computed value, highlighting the need for further experimental verification for a direct comparison.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for determining key physicochemical properties discussed in this guide.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a widely accepted technique for its experimental determination.

Protocol: Shake-Flask Method for LogP Determination [7][8][9]

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4). This is achieved by vigorously mixing equal volumes of n-octanol and water for a prolonged period (e.g., 24 hours) and then allowing the phases to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase to a known concentration.

  • Partitioning: Add a known volume of the sample solution to a separation funnel containing a known volume of the saturated n-octanol.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful analytical technique for separating charged molecules. The composition of the background electrolyte (BGE) is crucial for achieving efficient separation. This compound can be used as a component of the BGE to maintain a low pH and provide conductivity.

General Protocol: Capillary Zone Electrophoresis (CZE) [4]

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing it sequentially with 1 M NaOH, deionized water, and finally the background electrolyte (BGE).

  • BGE Preparation: Prepare the BGE containing this compound at the desired concentration and pH. The BGE is an aqueous solution that conducts the current and maintains the pH.

  • Sample Injection: Introduce the sample into the capillary by either hydrodynamic or electrokinetic injection.

  • Electrophoresis: Apply a high voltage across the capillary. The analytes will migrate through the capillary at different velocities based on their charge-to-size ratio, leading to separation.

  • Detection: Detect the separated analytes as they pass through a detector window, typically using UV-Vis absorbance.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to the different analytes in the sample.

Visualizing the Workflow: this compound in Capillary Electrophoresis

The following diagram illustrates a typical workflow for a capillary electrophoresis experiment where this compound is utilized as a component of the background electrolyte.

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output BGE Background Electrolyte (containing this compound) Injection Sample Injection BGE->Injection Sample Sample Solution Sample->Injection Capillary Capillary Conditioning Capillary->Injection Separation Electrophoretic Separation Injection->Separation High Voltage Detection Detection (UV-Vis) Separation->Detection Electropherogram Electropherogram Detection->Electropherogram

Caption: Workflow for Capillary Electrophoresis using a this compound-based background electrolyte.

Applications in Research and Development

The distinct properties of this compound make it a valuable tool in several areas:

  • Drug Formulation: The high hydrophilicity of this compound can be advantageous in formulating poorly soluble active pharmaceutical ingredients (APIs), potentially improving their dissolution and bioavailability. Sulfonic acid salts, in general, offer significant advantages as alternatives to other salt-forming moieties.[2]

  • Analytical Chemistry: As demonstrated, this compound is a useful component in the mobile phase for separation techniques like HPLC and capillary electrophoresis, particularly for the analysis of charged molecules.[1]

  • Organic Synthesis: It serves as a versatile building block and intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1]

  • Biological Buffers: Due to its pKa values, this compound and its salts can be used to prepare buffers for maintaining a constant pH in biological and biochemical experiments.[1]

References

A Comparative Guide to Assessing the Purity of Synthesized Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods—potentiometric titration and High-Performance Liquid Chromatography (HPLC)—for assessing the purity of synthesized sulfoacetic acid. Detailed experimental protocols and comparative data are presented to assist in selecting the most suitable method for your analytical needs.

Comparison of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the required level of accuracy and precision.

Parameter Quantitative ¹H NMR (qNMR) Potentiometric Titration High-Performance Liquid Chromatography (HPLC-UV)
Principle Molar concentration is directly proportional to the integral of NMR signals. Purity is determined relative to a certified internal standard.[1]Neutralization reaction between the acidic protons of this compound and a standardized basic titrant. The endpoint is detected by a sharp change in potential.Separation of this compound from impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection.
Specificity High. Can distinguish between the analyte and structurally different impurities.Low. Titrates all acidic protons in the sample, including acidic impurities.Moderate to High. Depends on the chromatographic conditions and the nature of impurities.
Accuracy High (can be >99.5%).[2]High (typically >99%).High (typically >99%), but can be influenced by the response factors of impurities.[1]
Precision (%RSD) Excellent (<1%).[3]Excellent (<0.5%).Very good (<2%).
LOD/LOQ Higher compared to other methods.Dependent on the concentration of the titrant and the precision of the electrode.Lower than NMR, allowing for the detection of trace impurities.
Sample Throughput Moderate.High.High.
Cost High initial investment for the instrument.Low.Moderate.
Information Provided Quantitative purity, structural information, and identification of proton-containing impurities.Total acidic content.Quantitative purity and separation of impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of synthesized this compound using ¹H NMR with an internal standard.

Materials:

  • Synthesized this compound

  • Maleic acid (certified internal standard)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (>250:1).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved singlet of the methylene protons of this compound (around 3.9 ppm) and the singlet of the olefinic protons of maleic acid (around 6.3 ppm).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_SA / N_SA) * (N_IS / I_IS) * (MW_SA / MW_IS) * (m_IS / m_SA) * P_IS

    Where:

    • I_SA and I_IS are the integrals of the this compound and internal standard signals, respectively.

    • N_SA and N_IS are the number of protons for the respective signals (2 for this compound, 2 for maleic acid).

    • MW_SA and MW_IS are the molecular weights of this compound (140.12 g/mol ) and the internal standard, respectively.

    • m_SA and m_IS are the masses of the this compound and internal standard, respectively.

    • P_IS is the purity of the internal standard.

Potentiometric Titration

Objective: To determine the total acidic content of synthesized this compound by potentiometric titration.

Materials:

  • Synthesized this compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • Beakers, burette, and magnetic stirrer

Instrumentation:

  • pH meter with a glass electrode

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.2 g of synthesized this compound into a 100 mL beaker.

    • Dissolve the sample in 50 mL of deionized water.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Titrate the this compound solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.

    • Add the titrant in small increments, especially near the equivalence points. This compound has two acidic protons, so two equivalence points are expected.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence points from the inflection points of the titration curve. A first or second derivative plot can be used for more accurate determination.

    • Calculate the purity of this compound based on the volume of NaOH consumed at the equivalence points.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify this compound and its impurities using HPLC with UV detection.

Materials:

  • Synthesized this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Volumetric flasks, filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%) to suppress the ionization of this compound. The exact ratio of acetonitrile to water should be optimized for the best separation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard of known purity in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a solution of the synthesized this compound in the mobile phase at a known concentration.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm[4]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the synthesized sample from the calibration curve.

    • Calculate the purity of the synthesized this compound.

Visualization of Methodologies

experimental_workflow cluster_qnmr Quantitative NMR (qNMR) cluster_titration Potentiometric Titration cluster_hplc HPLC-UV qnmr_prep Sample Preparation (Analyte + Internal Standard) qnmr_acq Data Acquisition (¹H NMR Spectrum) qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc tit_prep Sample Preparation (Dissolution in Water) tit_tit Titration with Standardized Base tit_prep->tit_tit tit_plot Plot Titration Curve tit_tit->tit_plot tit_calc Purity Calculation tit_plot->tit_calc hplc_prep Sample & Standard Preparation hplc_run Chromatographic Separation hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_calc Purity Calculation (Calibration Curve) hplc_detect->hplc_calc

Caption: Experimental workflows for purity assessment of this compound.

logical_comparison cluster_attributes cluster_methods specificity Specificity accuracy Accuracy cost Cost info Information Provided lod Limit of Detection qnmr qNMR qnmr->specificity High qnmr->accuracy High qnmr->cost High qnmr->info Structural & Quantitative qnmr->lod Higher titration Titration titration->specificity Low titration->accuracy High titration->cost Low titration->info Total Acidity titration->lod Variable hplc HPLC hplc->specificity Moderate-High hplc->accuracy High hplc->cost Moderate hplc->info Separation & Quantitative hplc->lod Low

Caption: Logical comparison of purity assessment techniques.

References

A Comparative Guide to the Synthesis of Sulfoacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the primary synthetic routes to sulfoacetic acid, supported by experimental data, to inform process development and optimization in research and pharmaceutical applications.

This guide provides a detailed comparison of the three most common synthetic pathways to this compound: the reaction of chloroacetic acid with sodium sulfite (B76179), the direct sulfonation of acetic acid, and the oxidation of mercaptoacetic acid. Each method is evaluated based on its reaction efficiency, purity of the final product, and the necessary experimental conditions. This comparative analysis is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable synthesis route for their specific applications.

Comparison of Synthesis Route Efficiency

The efficiency of each synthesis route can be evaluated based on key performance indicators such as product yield, reaction time, and the severity of reaction conditions. The following table summarizes the available quantitative data for each method.

Synthesis RouteKey ReactantsTypical Yield (%)Reaction TimeKey Conditions
Chloroacetic Acid + Sodium SulfiteChloroacetic acid, Sodium sulfite>90% (for derivatives)~11 hours90-97°C, aqueous solution, catalyst (e.g., potassium iodide) may be used.[1]
Direct SulfonationAcetic acid, Fuming sulfuric acid/Sulfur trioxide>50% (for anhydrides)Not SpecifiedAnhydrous conditions, temperatures below 50°C.[2]
Oxidation of Mercaptoacetic AcidMercaptoacetic acid, Oxidizing agent (e.g., nitric acid, hydrogen peroxide)~95% (for related sulfonic acids)Not SpecifiedTemperatures below 100°C, often requires a promoter or catalyst.[3]

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for each of the key synthesis routes. These protocols are based on established procedures found in the scientific and patent literature.

Synthesis from Chloroacetic Acid and Sodium Sulfite

This is a widely utilized method for the synthesis of sulfoacetate derivatives and can be adapted for this compound.[1]

Experimental Protocol:

  • A solution of sodium sulfite is prepared in water. A catalyst, such as potassium iodide, may be added to the solution.

  • Chloroacetic acid is added to the sulfite solution.

  • The reaction mixture is heated to approximately 90-97°C and maintained at this temperature for around 11 hours with stirring.[1]

  • The progress of the reaction can be monitored by techniques such as HPLC to ensure the consumption of the starting materials.[1]

  • Upon completion, the resulting this compound is in the form of its sodium salt. To obtain the free acid, the solution is acidified, typically with a strong acid like hydrochloric acid.

  • The final product can be isolated and purified through crystallization or other standard purification techniques.

Direct Sulfonation of Acetic Acid

This method involves the direct reaction of acetic acid with a strong sulfonating agent. The reaction is typically performed under anhydrous conditions to produce the inner anhydride (B1165640) of this compound, which is then hydrolyzed.[2]

Experimental Protocol:

  • A solution of the sulfonating agent (e.g., sulfur trioxide) is prepared in an anhydrous, inert solvent such as dioxane or carbon tetrachloride.

  • Acetic anhydride or glacial acetic acid is slowly added to the cooled solution of the sulfonating agent, maintaining the temperature below 50°C. The reaction is exothermic and requires cooling.[2]

  • The reaction mixture is stirred until the formation of the this compound anhydride is complete. The conversion is generally in excess of 50%.[2]

  • The resulting inner anhydride is then carefully hydrolyzed by the addition of water to yield this compound.

  • The product is then isolated and purified from the reaction mixture.

Oxidation of Mercaptoacetic Acid

This route involves the oxidation of the thiol group of mercaptoacetic acid (thioglycolic acid) to a sulfonic acid group. While specific data for this compound is limited, high yields have been reported for the oxidation of other mercaptans to their corresponding sulfonic acids.[3]

Experimental Protocol:

  • Mercaptoacetic acid is dissolved in a suitable solvent.

  • An oxidizing agent, such as nitric acid or hydrogen peroxide, is added to the solution. The reaction can be promoted by the addition of a catalyst.

  • The reaction is exothermic and the temperature should be maintained below 100°C with appropriate cooling.[3]

  • The reaction is allowed to proceed until the oxidation is complete.

  • The resulting this compound is then isolated from the reaction mixture and purified. A yield of approximately 95% can be expected based on similar reactions.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis route.

cluster_0 Route 1: From Chloroacetic Acid A Chloroacetic Acid C Reaction in Aqueous Solution (90-97°C) A->C B Sodium Sulfite B->C D Sodium Sulfoacetate C->D E Acidification D->E F This compound E->F

Synthesis of this compound from Chloroacetic Acid.

cluster_1 Route 2: Direct Sulfonation G Acetic Acid / Anhydride I Anhydrous Reaction (<50°C) G->I H Sulfonating Agent (e.g., SO3) H->I J This compound Anhydride I->J K Hydrolysis J->K L This compound K->L

Direct Sulfonation Route to this compound.

cluster_2 Route 3: Oxidation M Mercaptoacetic Acid O Oxidation Reaction (<100°C) M->O N Oxidizing Agent N->O P This compound O->P

Oxidation of Mercaptoacetic Acid to this compound.

References

A Comparative Guide to the Evaluation of Sulfoacetic Acid as a Potential Masking Agent in Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantitative analysis of metal ions, interfering ions can significantly impact accuracy. Masking agents are crucial for selectively forming stable complexes with these interfering ions, thereby preventing them from reacting with indicators or titrants. While established masking agents like EDTA and citric acid are widely used, the exploration of new agents is vital for developing more selective and efficient analytical methods. This guide provides a framework for the validation of sulfoacetic acid as a potential masking agent, comparing its hypothetical performance with established alternatives. Due to a lack of extensive published data on this compound's masking capabilities, this document serves as a methodological guide for its evaluation.

Comparative Performance of Masking Agents

The effectiveness of a masking agent is determined by its ability to form stable complexes with specific metal ions, its selectivity, and its compatibility with the analytical conditions. The following table compares the known properties of common masking agents with the hypothetical data points that would need to be determined for this compound.

Masking Agent Target Metal Ions (Examples) Mechanism of Action Typical pH Range Advantages Limitations
EDTA Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺Forms strong, stable 1:1 complexes with most metal ions.[1][2][3]Broad (acidic to alkaline)Forms very stable complexes, widely applicable.[1][2][4]Non-selective, can mask the analyte of interest if not used carefully.
Citric Acid Fe³⁺, Al³⁺, Cu²⁺Forms stable chelates with various metal ions.Acidic to neutralBiodegradable, less toxic than some alternatives.Forms less stable complexes than EDTA for many ions.
Triethanolamine Fe³⁺, Al³⁺, Mn²⁺Forms complexes and prevents precipitation of metal hydroxides in alkaline solutions.[5]AlkalineEffective in preventing precipitation.Can interfere with some endpoint detection methods.
Potassium Cyanide Cu²⁺, Cd²⁺, Zn²⁺, Ni²⁺, Co²⁺, Hg²⁺Forms very stable cyanide complexes.[5]AlkalineHighly effective for a specific group of metals.Extremely toxic, requires careful handling and disposal.
This compound (Hypothetical) To be determinedForms complexes through its carboxyl and sulfonate groups.To be determinedPotentially offers different selectivity compared to purely carboxylic masking agents.Stability constants and optimal conditions are not well-documented.

Experimental Protocols for Validation

Validating a new masking agent like this compound requires a systematic approach to determine its efficacy and selectivity. Below are key experimental protocols.

Determination of Metal-Ligand Stability Constants

The stability constant (log K) quantifies the strength of the complex formed between the masking agent and a metal ion. A higher stability constant indicates a more stable complex.[6]

Protocol: Potentiometric pH Titration

  • Solution Preparation : Prepare standard solutions of the metal ion of interest, this compound, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH).

  • Titration Setup : Use a calibrated pH meter with a glass electrode. Place a known volume of a solution containing the metal ion, this compound, and the strong acid in a thermostated vessel.

  • Titration : Titrate the solution with the standard NaOH solution. Record the pH after each addition of the titrant.

  • Data Analysis : Plot the pH versus the volume of NaOH added. The titration curve will show a displacement in the presence of the metal ion compared to the titration of the ligand alone. This displacement is used to calculate the formation function (n̄), which is then used to determine the stepwise and overall stability constants using computational methods like the Bjerrum method.

Evaluation of Masking Efficiency in a Titration System

This experiment assesses the ability of the masking agent to prevent an interfering ion from reacting during the titration of an analyte.

Protocol: Complexometric Titration of a Metal Ion in the Presence of an Interfering Ion

  • Sample Preparation : Prepare a solution containing a known concentration of the analyte metal ion (e.g., Ca²⁺) and an interfering metal ion (e.g., Fe³⁺).

  • Masking : To one set of samples, add a calculated amount of this compound. To another set (control), do not add the masking agent. Adjust the pH to the optimal range for the titration.

  • Titration : Titrate both sets of samples with a standardized EDTA solution using a suitable metal ion indicator (e.g., Eriochrome Black T for Ca²⁺).

  • Endpoint Detection : Observe the color change at the endpoint.

  • Analysis : Compare the volume of EDTA consumed in the masked and unmasked samples. If this compound is an effective masking agent for Fe³⁺, the volume of EDTA consumed in the masked sample should correspond only to the concentration of Ca²⁺, while in the unmasked sample, it will correspond to the sum of Ca²⁺ and Fe³⁺.

Logical Workflow for Masking Agent Validation

The following diagram illustrates the logical workflow for the validation of a potential masking agent.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Complexation Studies cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Validation A Synthesize and Purify Potential Masking Agent (this compound) B Determine Physicochemical Properties (pKa, Solubility) A->B C Select Interfering Metal Ions of Interest B->C D Determine Metal-Ligand Stability Constants (log K) (e.g., Potentiometric Titration) C->D E Select Analytical Method (e.g., Complexometric Titration) D->E F Optimize Masking Conditions (pH, Concentration) E->F G Perform Titration with and without Masking Agent F->G H Compare with Established Masking Agents (e.g., EDTA, Citrate) G->H I Analyze Certified Reference Materials H->I J Assess Accuracy, Precision, and Selectivity I->J K K J->K Publish Findings

Caption: Workflow for the validation of a novel masking agent.

Conclusion

The validation of new masking agents like this compound is essential for advancing the field of analytical chemistry. While there is currently a lack of published data to fully endorse this compound as a masking agent, the protocols and comparative framework presented here provide a clear pathway for its systematic evaluation. Researchers are encouraged to undertake these studies to determine its potential utility in metal analysis. The key to its validation will be the determination of its metal complex stability constants and its performance in selectively masking interfering ions in various analytical scenarios.

References

Performance of Sulfoacetic Acid in Diverse Chromatography Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate mobile phase additive is a critical determinant of success in chromatographic separations. This guide provides a comprehensive comparison of sulfoacetic acid's performance in three prevalent chromatography modes: reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and ion-exchange (IEX) chromatography. We will delve into its theoretical advantages and compare it with commonly used alternatives, supported by experimental data where available.

Reversed-Phase Chromatography (RPC)

In RPC, mobile phase additives are crucial for controlling the retention and improving the peak shape of ionizable analytes. The primary mechanism involves the suppression of silanol interactions on the stationary phase and, in some cases, acting as an ion-pairing agent.

Performance Comparison of Mobile Phase Additives in RPC

The choice of an acidic modifier in RPC significantly impacts chromatographic resolution and mass spectrometry (MS) sensitivity. While trifluoroacetic acid (TFA) is a traditional choice for excellent peak shape, it is known to cause ion suppression in MS. Formic acid (FA) is a more MS-friendly alternative, though it may offer lower chromatographic resolution. Difluoroacetic acid (DFA) has emerged as a compromise, providing good peak shape with less MS suppression than TFA.[1][2]

This compound, as a strong acid, is expected to effectively protonate analytes and suppress silanol activity, leading to sharp peaks. Its sulfonic acid group could also offer unique selectivity through secondary interactions. However, direct comparative studies on its MS compatibility are limited.

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)Difluoroacetic Acid (DFA)This compound (Expected)
Ion-Pairing Strength Strong[1]WeakModerateModerate to Strong
Chromatographic Resolution High[1]ModerateHigh[1]High
MS Signal Intensity Significant Suppression[3]High[2]Moderate SuppressionLikely some suppression
Volatility HighHighHighModerate
Primary Advantage Excellent peak shape and resolutionHigh MS sensitivityBalanced chromatographic performance and MS sensitivityPotentially unique selectivity
Primary Disadvantage Strong MS signal suppressionCan lead to broader peaksLess common than FA or TFALimited data on MS compatibility
Experimental Protocol: Peptide Separation in Reversed-Phase HPLC

This protocol outlines a general procedure for comparing mobile phase additives for the separation of a standard peptide mixture.

1. Sample Preparation:

  • Prepare a stock solution of a standard peptide mix (e.g., angiotensin II, bradykinin, etc.) in water at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase conditions.

2. HPLC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% of the acidic additive (TFA, FA, DFA, or this compound).

  • Mobile Phase B: Acetonitrile with 0.1% of the acidic additive.

  • Gradient: 5-40% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

3. Data Analysis:

  • Compare the retention times, peak widths, peak asymmetry, and MS signal intensities for each peptide with the different mobile phase additives.

G cluster_prep Sample Preparation cluster_hplc Reversed-Phase HPLC cluster_detection Detection & Analysis peptide_stock Peptide Stock (1 mg/mL) working_sample Working Sample (100 µg/mL) peptide_stock->working_sample Dilution hplc C18 Column working_sample->hplc Injection ms Mass Spectrometer (ESI+) hplc->ms mobile_phase Mobile Phase Gradient (A: 0.1% Acid in Water B: 0.1% Acid in ACN) mobile_phase->hplc data_analysis Data Analysis (Retention, Peak Shape, Intensity) ms->data_analysis

Experimental workflow for comparing mobile phase additives in RPC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is employed for the separation of polar and hydrophilic compounds. The retention mechanism is primarily based on the partitioning of analytes between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic solvent content.[4] Mobile phase additives in HILIC influence the charge state of both the analyte and the stationary phase, thereby affecting retention through secondary electrostatic interactions.[5]

Performance Comparison of Mobile Phase Additives in HILIC

In HILIC, the choice of additive can significantly alter selectivity. Ammonium formate and ammonium acetate are common choices as they provide buffering capacity and are volatile. The performance of acidic additives depends on the pKa of the analytes and the nature of the stationary phase.

For this compound, its strong acidic nature would ensure the protonation of basic analytes. On zwitterionic HILIC columns containing sulfonic acid groups, the use of this compound in the mobile phase could lead to complex ionic interactions, potentially offering unique selectivity for charged analytes.[6]

FeatureAmmonium FormateFormic Acid (FA)Trifluoroacetic Acid (TFA)This compound (Expected)
Primary Interaction Buffering, weak ion-pairingpH controlStrong ion-pairing, pH controlStrong pH control, potential for strong ionic interactions
Effect on Retention Modulates retention of ionizable analytesIncreases retention of protonated basesCan significantly alter retention through ion-pairingExpected to increase retention of basic analytes
MS Compatibility GoodExcellentCan cause signal suppressionLikely moderate compatibility
Selectivity Good for a broad range of polar analytesGood for basic polar analytesCan provide unique selectivity for charged analytesPotentially unique selectivity for charged analytes
Common Analytes Polar metabolites, amino acids, sugars[7]Basic polar drugs, neurotransmittersPeptides, charged polar moleculesCharged polar metabolites, amino acids
Experimental Protocol: Separation of Polar Metabolites in HILIC

This protocol provides a framework for evaluating different additives for the separation of a mixture of polar metabolites.

1. Sample Preparation:

  • Prepare a stock solution of a mixture of polar metabolites (e.g., amino acids, organic acids, nucleobases) in a 50:50 mixture of acetonitrile and water at 1 mg/mL.

  • Dilute to a working concentration of 50 µg/mL in 90% acetonitrile.

2. HILIC-MS Conditions:

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted with the respective acid (or used as is).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95-50% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI in both positive and negative ion modes.

3. Data Analysis:

  • Evaluate the retention factor, peak shape, and MS response for each metabolite under the different mobile phase conditions.

G cluster_prep Sample Preparation cluster_hilic HILIC cluster_detection Detection & Analysis metabolite_stock Polar Metabolite Stock (1 mg/mL in 50:50 ACN:H2O) working_sample Working Sample (50 µg/mL in 90% ACN) metabolite_stock->working_sample Dilution hilic_column Zwitterionic HILIC Column working_sample->hilic_column Injection ms Mass Spectrometer (ESI+/ESI-) hilic_column->ms mobile_phase Mobile Phase Gradient (A: 10 mM Amm. Formate B: Acetonitrile) mobile_phase->hilic_column data_analysis Data Analysis (Retention Factor, Peak Shape, MS Response) ms->data_analysis

HILIC experimental workflow for polar metabolite analysis.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The choice of mobile phase components, particularly pH and ionic strength, is critical for controlling the binding and elution of analytes from the charged stationary phase.[8][9]

Performance Comparison of Elution Strategies in IEX

In IEX, elution is typically achieved by either increasing the salt concentration (salt gradient) or changing the pH (pH gradient).[10][11] this compound could potentially be used in a pH gradient elution on an anion exchange column, where a decreasing pH gradient would neutralize the positive charges on the analytes, causing their elution. More commonly, sulfonic acids are part of the stationary phase in strong cation exchangers.[12]

Elution StrategyPrincipleCommon Mobile Phase ComponentsExpected Role of this compound
Salt Gradient Elution Increasing salt concentration competes with the analyte for binding to the stationary phase.[10]Buffers (e.g., Tris, phosphate) with increasing concentrations of NaCl or KCl.Not typically used as the primary eluent, but could be part of the buffering system.
pH Gradient Elution Changing the pH alters the net charge of the analyte, leading to its release from the stationary phase.[8]A series of buffers with different pH values.Could be used to create a low pH environment for elution from an anion exchanger.
Experimental Protocol: Protein Separation by Cation-Exchange Chromatography

This protocol describes a general method for separating a mixture of proteins using a cation-exchange column.

1. Sample Preparation:

  • Dissolve a mixture of standard proteins with different isoelectric points (pI) in the starting buffer (low salt concentration).

  • Ensure the pH of the sample is at least 1 unit below the pI of the target proteins to ensure a net positive charge.

2. IEX Conditions:

  • Column: Strong cation-exchange column (e.g., sulfopropyl-based).

  • Starting Buffer (A): 20 mM MES, pH 6.0.

  • Elution Buffer (B): 20 mM MES, pH 6.0, with 1 M NaCl.

  • Gradient: 0-100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

3. Data Analysis:

  • Correlate the elution order of the proteins with their isoelectric points and the increasing salt concentration.

G cluster_prep Sample Preparation cluster_iex Cation-Exchange Chromatography cluster_detection Detection & Analysis protein_mix Protein Mixture protein_sample Protein Sample in Starting Buffer protein_mix->protein_sample sample_buffer Starting Buffer (Low Salt) sample_buffer->protein_sample iex_column Strong Cation-Exchange Column protein_sample->iex_column Loading uv_detector UV Detector (280 nm) iex_column->uv_detector gradient Salt Gradient Elution (0-1 M NaCl) gradient->iex_column data_analysis Data Analysis (Elution Profile vs. pI) uv_detector->data_analysis

Workflow for protein separation using cation-exchange chromatography.

Conclusion

This compound presents itself as a potentially versatile mobile phase additive due to its strong acidic nature and the presence of a sulfonate group. In reversed-phase chromatography, it is expected to provide excellent peak shapes, though its compatibility with mass spectrometry requires further investigation. In HILIC, it could offer unique selectivity for charged polar analytes, particularly on zwitterionic stationary phases. For ion-exchange chromatography, its role is more likely to be in pH gradient elution schemes or as a component of the stationary phase itself.

While direct comparative data is not abundant, the principles outlined in this guide, along with the provided experimental frameworks, should empower researchers to systematically evaluate the performance of this compound against more conventional additives for their specific analytical challenges. The unique chemical properties of this compound may unlock novel selectivities and improved separations in a variety of chromatographic applications.

References

Safety Operating Guide

Proper Disposal of Sulfoacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of sulfoacetic acid, a corrosive compound commonly used in laboratory settings.

This compound is a strong corrosive irritant that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols during its disposal is crucial to protect personnel and the environment. The primary method for managing this compound waste is through neutralization, followed by collection for professional disposal. While neutralization renders the immediate corrosive hazard inert, the environmental impact of the resulting salt necessitates professional handling.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves careful neutralization to a pH range of 5.5 to 9.5.[2] This process mitigates the corrosive properties of the acid, making it safer for temporary storage and subsequent disposal.

Experimental Protocol: Neutralization of this compound Waste

  • Preparation:

    • Work within a chemical fume hood.

    • Prepare a dilute solution of a suitable base, such as 5% sodium hydroxide (B78521) or a saturated solution of sodium bicarbonate.[3]

    • Have pH indicator strips or a calibrated pH meter readily available.

    • Place the container of this compound waste in a larger, secondary container to contain any potential spills.

  • Dilution:

    • Slowly and cautiously add the this compound waste to a larger volume of cold water. Never add water to the acid , as this can cause a violent exothermic reaction. A recommended dilution ratio is 1 part acid to at least 10 parts water.

  • Neutralization:

    • While stirring the diluted this compound solution gently, slowly add the prepared basic solution.

    • Monitor the pH of the solution frequently using pH strips or a pH meter.

    • Continue adding the base in small increments until the pH of the solution is consistently between 5.5 and 9.5.[2] Be aware that the neutralization reaction is exothermic and may generate heat. If the container becomes warm, pause the addition of the base and allow it to cool.

  • Collection and Labeling:

    • Once neutralized, transfer the solution to a clearly labeled, sealed, and chemically compatible waste container.

    • The label should include:

      • "Hazardous Waste"

      • "Neutralized this compound Solution"

      • The chemical composition (e.g., Sodium Sulfoacetate in water)

      • The date of accumulation.

  • Final Disposal:

    • Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.

Data Presentation: pH Ranges for Neutralized Waste

ParameterRecommended Range
pH for Neutralized Solution 5.5 - 9.5

This pH range is generally considered safe for handling and storage prior to final disposal and is in line with typical requirements for aqueous waste.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

SulfoaceticAcidDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_collection Collection & Final Disposal A Don PPE B Work in Fume Hood A->B C Dilute this compound (Acid to Water) B->C D Slowly Add Base (e.g., NaOH, NaHCO3) C->D E Monitor pH D->E F Is pH 5.5 - 9.5? E->F G Continue Adding Base F->G No H Transfer to Labeled Waste Container F->H Yes G->D I Store in Satellite Accumulation Area H->I J Arrange Professional Disposal I->J

Caption: Workflow for the safe neutralization and disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for Sulfoacetic Acid

This guide provides essential, procedural information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity. This compound is a corrosive substance that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE) and Hazard Summary

Proper selection and use of PPE are the most critical lines of defense against exposure. The following table summarizes the required PPE and key hazard information for this compound.

PPE / Hazard CategorySpecificationRationale and Citation
Eye & Face Protection Chemical splash goggles AND a face shield. A full-face respirator is an alternative.Protects against severe eye injury and burns from splashes.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Gauntlet-style, worn inside sleeves of the lab coat.Prevents skin burns and harmful dermal absorption.[2][3]
Chemically resistant lab coat or apron. Acid-protective coveralls for large quantities.Protects the body from splashes and contamination.[4]
Closed-toe shoes made of chemical-resistant material.Prevents exposure from spills to the feet.[5][6]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control.Prevents inhalation of corrosive and irritating vapors.[7][8]
For situations outside a fume hood or where vapors may be generated, a NIOSH-approved respirator with acid gas cartridges is required.Protects against respiratory tract burns and potential pneumonitis.[1][2]
Primary Hazards Skin Corrosion/Burns, Serious Eye Damage, Acute Dermal Toxicity, Respiratory Irritation.Classified as a corrosive substance that can cause severe tissue damage upon contact.[2][9]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for safely handling this compound from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8]

  • Safety Equipment Check: Before starting, ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[10]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before bringing the this compound into the work area.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves have no tears and goggles fit securely.

Handling and Use
  • Container Inspection: Visually inspect the this compound container for any signs of damage or leaks before opening.

  • Dispensing: Open and dispense the chemical slowly and carefully to avoid splashes or the generation of aerosols. Use non-sparking tools if applicable.[10]

  • Keep Closed: Keep the container tightly closed when not in use.[10][11]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and bases.[11][12]

Cleanup and Decontamination
  • Wipe Down: After use, decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you pull them off.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Chemical waste must be handled and disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Integrity: Use containers that are compatible with acidic and corrosive waste. Do not mix with other waste streams.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11] Arrange for pickup by your institution's environmental health and safety (EHS) department.

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.

Exposure Response
Exposure TypeImmediate Action Steps
Eye Contact Immediately flush the eyes with copious amounts of water for at least 30 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. [1]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes in a safety shower.[1][8] Seek immediate medical attention. [1]
Inhalation Move the affected individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention. [10]
Ingestion Do NOT induce vomiting. [1][10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[1] Seek immediate medical attention.
Spill Response
  • Minor Spill (<100 mL in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as sand, diatomite, or an acid neutralizer.[13]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close doors to the laboratory to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.[8]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

Sulfoacetic_Acid_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_start Start: Plan Experiment check_sds Review Safety Data Sheet (SDS) prep_start->check_sds check_safety_equip Verify Eyewash/Shower Function check_sds->check_safety_equip don_ppe Don Required PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat check_safety_equip->don_ppe handle_acid Handle this compound don_ppe->handle_acid close_container Keep Container Closed handle_acid->close_container spill_exposure Spill or Exposure Occurs handle_acid->spill_exposure decontaminate Decontaminate Work Area close_container->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_response Follow Spill Protocol spill_exposure->spill_response exposure_response Follow Exposure Protocol spill_exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Logical workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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